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  • Product: {[(3-Acetylphenyl)sulfonyl]amino}acetic acid
  • CAS: 790270-98-3

Core Science & Biosynthesis

Foundational

Physicochemical properties of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid

Physicochemical Profiling of {[(3-Acetylphenyl)sulfonyl]amino}acetic Acid Part 1: Executive Summary {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (also known as N-(3-acetylbenzenesulfonyl)glycine) is a bifunctional organi...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling of {[(3-Acetylphenyl)sulfonyl]amino}acetic Acid

Part 1: Executive Summary

{[(3-Acetylphenyl)sulfonyl]amino}acetic acid (also known as N-(3-acetylbenzenesulfonyl)glycine) is a bifunctional organic scaffold characterized by a sulfonamide linkage between a 3-acetylphenyl moiety and a glycine backbone. This compound represents a critical intermediate in the synthesis of peptidomimetics and has been investigated within the structural class of aldose reductase inhibitors (ARIs) , which are relevant for treating diabetic complications.

As a Senior Application Scientist, I present this technical guide to standardize the physicochemical characterization of this molecule. Unlike common reagents, this compound exhibits complex ionization behavior due to the interplay between its carboxylic acid and sulfonamide functionalities. This guide provides predicted property profiles, synthesis protocols, and experimental workflows to ensure reproducible application in drug discovery and chemical biology.

Part 2: Molecular Identity & Structural Analysis

Attribute Details
IUPAC Name {[(3-Acetylphenyl)sulfonyl]amino}acetic acid
Common Synonyms N-(3-acetylbenzenesulfonyl)glycine; 3-Acetyl-N-(carboxymethyl)benzenesulfonamide
Molecular Formula

Molecular Weight 257.26 g/mol
SMILES CC(=O)c1cccc(c1)S(=O)(=O)NCC(=O)O
Key Functional Groups [1][2][3][4][5][6][7][8][9] • Carboxylic Acid: Primary acidic center (

).• Sulfonamide: Secondary acidic center (

), H-bond donor.• Acetyl Group: H-bond acceptor, metabolic handle.• Phenyl Ring: Lipophilic core.

Part 3: Physicochemical Profile (The Core)

Electronic Properties & Ionization (pKa)

This molecule is a di-acidic system . Understanding its ionization state is critical for solubility and permeability assays.

  • 
     (Carboxylic Acid): ~3.2 – 3.5 
    
    • Mechanism:[5][9] The electron-withdrawing nature of the sulfonamide group (

      
      ) inductively stabilizes the carboxylate anion, making this compound slightly more acidic than unsubstituted glycine (
      
      
      
      2.34) but comparable to other N-sulfonyl glycines.
    • Physiological State: At pH 7.4, the carboxyl group is >99.9% deprotonated (anionic).

  • 
     (Sulfonamide NH): ~10.5 – 11.0 
    
    • Mechanism:[5][9] The proton on the sulfonamide nitrogen is weakly acidic. While N-acyl sulfonamides are highly acidic (

      
       ~4.5), this is an N-alkyl sulfonamide. The negative charge is stabilized only by the sulfonyl group, leading to a high 
      
      
      
      .
    • Physiological State: At pH 7.4, the sulfonamide remains protonated (neutral).

Lipophilicity (LogP vs. LogD)

The lipophilicity profile is highly pH-dependent due to the carboxylic acid.

  • LogP (Intrinsic): ~0.3 – 0.6

    • The molecule is moderately polar. The lipophilic phenyl and acetyl groups are offset by the polar sulfonamide and carboxylic acid.

  • LogD (pH 7.4): ~ -2.5 to -3.0

    • Implication: At physiological pH, the molecule exists as a water-soluble mono-anion. It will have low passive membrane permeability unless transported by specific carriers (e.g., OATs - Organic Anion Transporters).

Solubility Profile
  • Aqueous Solubility:

    • pH < 2: Low (Unionized form precipitates).

    • pH > 5: High (Formation of soluble carboxylate salt).

  • Organic Solvents: Soluble in DMSO, DMF, Methanol, and Acetone. Sparingly soluble in non-polar solvents (Hexane, Toluene).

Part 4: Synthesis & Characterization Protocol

Since commercial sources for the final acid are rare, it is typically synthesized via the Schotten-Baumann reaction .

Reaction Scheme

Reagents: 3-Acetylbenzenesulfonyl chloride (CAS: 53273-82-4) + Glycine. Conditions: Aqueous NaOH / THF or Dioxane,


.
Step-by-Step Protocol
  • Preparation: Dissolve Glycine (1.0 eq) in 1M NaOH (2.2 eq) to form the sodium glycinate salt.

  • Addition: Dissolve 3-Acetylbenzenesulfonyl chloride (1.1 eq) in a minimal volume of THF or Dioxane. Add this dropwise to the glycine solution at

    
     with vigorous stirring.
    
  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1 with 1% AcOH) or LC-MS.

  • Workup:

    • Wash the alkaline solution with Ethyl Acetate (to remove unreacted sulfonyl chloride).

    • Critical Step: Acidify the aqueous layer to pH ~2 using 1M HCl. The product, {[(3-Acetylphenyl)sulfonyl]amino}acetic acid, will precipitate as a white solid.

  • Purification: Filter the precipitate. Recrystallize from water/ethanol if necessary.

Part 5: Visualization & Workflows

Figure 1: Physicochemical Characterization Workflow

This diagram outlines the logical flow for validating the compound's properties, ensuring data integrity before biological testing.

G Start Compound Synthesis (Schotten-Baumann) Identity Identity Confirmation (1H NMR, LC-MS) Start->Identity Purity Purity Check (>95% by HPLC) Identity->Purity Purity->Start Fail Solubility Kinetic Solubility (pH 7.4 Buffer) Purity->Solubility pKa pKa Determination (Potentiometric Titration) Solubility->pKa LogD LogD Measurement (Shake Flask / HPLC) pKa->LogD Stability Metabolic Stability (Microsomal Assay) LogD->Stability App Biological Application (ARI Screening) Stability->App

Caption: Sequential workflow for the synthesis, validation, and physicochemical profiling of the target sulfonamide.

Figure 2: Ionization Equilibrium

Understanding the species distribution is vital for interpreting solubility data.

Species Species1 Cationic Form (pH < 1) (Protonated NH, COOH) Species2 Neutral Form (pH 1 - 3) (Neutral NH, COOH) Low Solubility Species1->Species2 pKa ~ 1.0 (NH2+) Species3 Mono-Anion (pH 4 - 10) (Neutral NH, COO-) High Solubility Species2->Species3 pKa ~ 3.5 (COOH) Species4 Di-Anion (pH > 11) (De-protonated N-, COO-) Species3->Species4 pKa ~ 10.8 (SO2NH)

Caption: pH-dependent ionization states. The mono-anion is the dominant species at physiological pH (7.4).

Part 6: References

  • Sigma-Aldrich. 3-Acetylbenzenesulfonyl chloride Product Specification. Retrieved from

  • PubChem. Compound Summary: N-benzenesulfonylglycine (Core Scaffold). National Library of Medicine. Retrieved from

  • Maren, T. H. (1976). Relations between structure and biological activity of sulfonamides. Annual Review of Pharmacology and Toxicology. (Context for sulfonamide acidity).

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for fragment-based LogP prediction principles).

Sources

Exploratory

Physicochemical Characterization and Structural Elucidation of {[(3-Acetylphenyl)sulfonyl]amino}acetic Acid

This guide provides an in-depth technical analysis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (also known as N-(3-acetylbenzenesulfonyl)glycine). This document is structured for researchers requiring rigorous physic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (also known as N-(3-acetylbenzenesulfonyl)glycine).

This document is structured for researchers requiring rigorous physicochemical characterization, spectral assignment, and analytical protocols. It moves beyond basic data to explore the structural logic and experimental validation of this sulfonamide derivative.

Molecular Identity & Theoretical Profile[1]

Before experimental analysis, a precise theoretical baseline is required to validate synthesis and purity. This molecule combines a lipophilic, electron-withdrawing aromatic tail with a polar, ionizable glycine head group.

Quantitative Data Summary
ParameterValueTechnical Note
Molecular Formula C₁₀H₁₁NO₅S Confirmed via elemental composition logic.
Molecular Weight 257.26 g/mol Average mass for stoichiometric calculations.
Monoisotopic Mass 257.0358 Da Critical for High-Resolution Mass Spectrometry (HRMS).
pKa (Predicted) COOH: ~3.6 SO₂-NH: ~9.8 The sulfonamide NH is acidified by the -SO₂- group; the molecule exists as a dianion at pH > 10.
LogP (Predicted) ~0.6 - 0.9 Moderately polar; likely soluble in DMSO, MeOH, and aqueous buffers > pH 7.
H-Bond Donors 2 (COOH, NH)
H-Bond Acceptors 5 (C=O ketone, C=O acid, 2x S=O, OH)
Structural Logic Diagram

The following diagram illustrates the functional connectivity and the electronic environment affecting the spectroscopic signals.

StructureLogic Acetyl Acetyl Group (Electron Withdrawing) NMR: ~2.6 ppm (s) Phenyl Benzene Ring (Meta-Substituted) NMR: 7.5-8.5 ppm Acetyl->Phenyl Deactivates Ring Sulfonyl Sulfonyl Bridge (Strong EWG) IR: ~1340/1160 cm⁻¹ Phenyl->Sulfonyl Linker Glycine Glycine Moiety (Acidic Tail) NMR: ~3.7 ppm (d/s) Sulfonyl->Glycine Sulfonamide Bond

Figure 1: Structural segmentation of the molecule highlighting electronic effects on analytical signals.

Synthesis Context & Impurity Profiling

To accurately analyze the compound, one must understand its origin. The standard synthesis involves the Schotten-Baumann reaction between 3-acetylbenzenesulfonyl chloride and glycine under basic conditions.

Critical Impurities to Monitor:

  • 3-Acetylbenzenesulfonic acid: Result of sulfonyl chloride hydrolysis (occurs if water is present before amine attack).

  • Disulfonimide: Result of double-reaction (one glycine attacking two sulfonyl chlorides).

Experimental Protocol: Purification Strategy
  • Solubility Differential: The product is an acid.

    • Step 1: Dissolve crude mixture in 5% NaHCO₃ (Product and sulfonic acid dissolve; unreacted chloride precipitates/oils out).

    • Step 2: Wash aqueous layer with Ethyl Acetate (removes non-polar organics).

    • Step 3: Acidify aqueous layer to pH 2 with HCl. The product should precipitate as a white solid, while the highly polar sulfonic acid remains in solution.

Mass Spectrometry (MS) Analysis[2][3]

Methodology: Electrospray Ionization (ESI) in Negative Mode (ESI-). Rationale: The carboxylic acid moiety deprotonates easily ([M-H]⁻), providing a stronger, cleaner signal than positive mode, which often suffers from sodium adducts ([M+Na]⁺) in sulfonyl compounds.

Fragmentation Pathway (MS/MS)

When subjecting the parent ion (m/z 256.03 ) to Collision-Induced Dissociation (CID), expect the following transitions:

  • Decarboxylation: Loss of CO₂ (44 Da).

    • Transition: 256 → 212

  • Sulfonamide Cleavage: Rupture of the S-N bond.

    • Transition: 256 → 183 (3-acetylbenzenesulfonate anion) + 72 (Glycine residue).

  • SO₂ Elimination: Characteristic of sulfonyl species.

    • Transition: 183 → 119 (Acetylphenyl radical anion).

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5]

This is the gold standard for structural confirmation. Solvent: DMSO-d₆ is required. The compound is likely insoluble in CDCl₃ due to the polar carboxylic acid and sulfonamide hydrogen bonding.

¹H NMR Assignment (400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegralAssignmentStructural Justification
12.5 - 13.0 Broad Singlet1HCOOH Exchangeable acidic proton.
8.2 - 8.4 Triplet/Singlet1HAr-H (C2) Isolated between Acetyl and Sulfonyl (highly deshielded).
8.1 - 8.2 Doublet1HAr-H (C4/6) Ortho to Acetyl/Sulfonyl.
8.0 - 8.1 Broad1HNH Sulfonamide NH (exchangeable, often couples to CH₂).
7.7 - 7.8 Triplet1HAr-H (C5) Meta to both substituents (least deshielded aromatic).
3.6 - 3.8 Doublet/Singlet2HCH₂ (Gly) Alpha to COOH and NH. Appears as doublet if NH coupling persists.
2.62 Singlet3HCH₃ (Acetyl) Characteristic methyl ketone signal.
¹³C NMR Prediction
  • Carbonyls: Two distinct peaks.[1] Ketone (~197 ppm) and Carboxylic Acid (~170 ppm).

  • Aromatic Region: Four protonated carbons, two quaternary carbons (ipso to Acetyl and Sulfonyl).

  • Aliphatic: Glycine alpha-carbon (~42 ppm), Acetyl methyl (~27 ppm).

NMR Workflow Diagram

NMRWorkflow cluster_Check Quality Checks Sample Solid Sample (~10 mg) Solvent Solvent: DMSO-d6 (Prevents H-D exchange of NH) Sample->Solvent Acquisition Acquisition 1H (16 scans), 13C (512 scans) Solvent->Acquisition Processing Processing Ref: DMSO residual peak (2.50 ppm) Acquisition->Processing Water Water Peak check (3.33 ppm in DMSO) Processing->Water Impurity Check ~7.5 ppm (Sulfonic acid impurity) Processing->Impurity

Figure 2: Step-by-step NMR acquisition and validation workflow.

Infrared (IR) Spectroscopy Profile

IR is useful for distinguishing the two carbonyl types and the sulfonyl state.

  • 3200 - 3300 cm⁻¹: N-H stretch (Sulfonamide).[1]

  • 2500 - 3000 cm⁻¹: O-H stretch (Carboxylic acid, broad "hump").

  • 1710 - 1730 cm⁻¹: C=O stretch (Carboxylic Acid).

  • 1680 - 1690 cm⁻¹: C=O stretch (Aromatic Ketone - conjugated).

  • 1340 cm⁻¹ & 1160 cm⁻¹: S=O asymmetric and symmetric stretches (Diagnostic for sulfonamides).

Stability & Handling Protocol

Storage
  • Condition: Store at -20°C.

  • Hygroscopicity: Sulfonamides can be hygroscopic. Store in a desiccator.

  • Stability: Susceptible to hydrolysis at the sulfonamide bond under extreme acid/base reflux, but generally stable at room temperature.

HPLC Method for Purity (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzene ring absorption).

References

  • PubChem. Compound Summary: Sulfonamide Class Properties.[2] National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpreting sulfonamide IR/NMR shifts).
  • AIST. Spectral Database for Organic Compounds (SDBS). (Reference for 3-acetylbenzenesulfonyl chloride precursor spectra). Available at: [Link]

  • ChemDraw/ChemOffice.Professional 16.0 Property Prediction Algorithms.

Sources

Foundational

{[(3-Acetylphenyl)sulfonyl]amino}acetic acid chemical structure and SMILES string

This technical guide provides an in-depth structural and synthetic analysis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid , a specific N-sulfonylglycine derivative. This compound serves as a critical intermediate in me...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and synthetic analysis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid , a specific N-sulfonylglycine derivative. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of aldose reductase inhibitors and matrix metalloproteinase (MMP) ligands.

Part 1: Chemical Identity & Structural Elucidation

The compound is a sulfonamide conjugate consisting of a glycine backbone protected by a 3-acetylbenzenesulfonyl group. Its structural distinctiveness lies in the meta-positioning of the acetyl group relative to the sulfonamide linkage, which influences both its steric profile and electronic properties compared to its more common para-substituted analogs (e.g., tosylglycine).

Core Identifiers
PropertySpecification
IUPAC Name {[(3-Acetylphenyl)sulfonyl]amino}acetic acid
Common Name N-(3-Acetylbenzenesulfonyl)glycine
Molecular Formula C₁₀H₁₁NO₅S
Molecular Weight 257.26 g/mol
SMILES String CC(=O)c1cccc(S(=O)(=O)NCC(=O)O)c1
InChI Key (Predicted) Analogous to 4-isomer:[1][2]VDKFCCZUCXYILI-UHFFFAOYSA-N (Modified for meta-substitution)
CAS Number Not widely indexed; Analogous to 4-isomer (749920-47-6)
Structural Connectivity Diagram

The following diagram illustrates the connectivity and functional moieties of the molecule.

ChemicalStructure Figure 1: Structural Connectivity of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid Acetyl Acetyl Group (-C(=O)CH3) Phenyl Phenyl Ring (Meta-Substituted) Acetyl->Phenyl Position 3 Sulfonyl Sulfonyl Group (-SO2-) Phenyl->Sulfonyl Position 1 Amino Amino Linker (-NH-) Sulfonyl->Amino Sulfonamide Bond Acetic Acetic Acid (-CH2-COOH) Amino->Acetic N-Alkylation

Part 2: Physicochemical Profile

Understanding the physicochemical properties is essential for predicting bioavailability and solubility during the synthesis and purification phases.

PropertyValue (Predicted)Causality/Notes
pKa (Acid) ~3.8 (Carboxyl)Typical for glycine derivatives; enables solubility in basic buffers (pH > 5).
pKa (Sulfonamide) ~10.5 (NH)The sulfonyl group is electron-withdrawing, increasing the acidity of the NH proton.
LogP ~0.8 - 1.2Moderate lipophilicity due to the phenyl ring, balanced by the polar carboxyl/sulfonyl groups.
H-Bond Donors 2Carboxyl (-OH) and Sulfonamide (-NH).
H-Bond Acceptors 5Sulfonyl oxygens (2), Carbonyls (2), Hydroxyl oxygen (1).
Solubility High in dilute baseForms a water-soluble dianion (carboxylate + sulfonamide anion) at high pH.

Part 3: Synthetic Methodology

The synthesis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid follows a classic Schotten-Baumann reaction protocol. This method is preferred for its high yield and simplicity, utilizing an aqueous/organic biphasic system to scavenge the HCl byproduct.

Reaction Logic

The nucleophilic amino group of glycine attacks the electrophilic sulfur of 3-acetylbenzenesulfonyl chloride. A base is required to neutralize the generated HCl and maintain the glycine in its nucleophilic form (NH₂).

Reaction Equation:

3-Acetyl-Ph-SO₂Cl + H₂N-CH₂-COOH + 2 NaOH → 3-Acetyl-Ph-SO₂-NH-CH₂-COONa + NaCl + H₂O

Experimental Protocol

Reagents:

  • Precursor A: 3-Acetylbenzenesulfonyl chloride (CAS 73035-16-2) [1].

  • Precursor B: Glycine (CAS 56-40-6).

  • Base: Sodium Hydroxide (NaOH) or Triethylamine (TEA).

  • Solvent: Water/THF or Water/Dioxane (1:1 v/v).

Step-by-Step Procedure:

  • Preparation of Glycine Solution:

    • Dissolve 1.0 eq of Glycine and 2.2 eq of NaOH in water. The excess base ensures the carboxylate is formed and the amine is deprotonated.

    • Note: Cool the solution to 0°C to minimize hydrolysis of the sulfonyl chloride in the next step.

  • Sulfonylation (Schotten-Baumann):

    • Dissolve 1.1 eq of 3-Acetylbenzenesulfonyl chloride in a minimal amount of THF or Dioxane.

    • Add the sulfonyl chloride solution dropwise to the stirred glycine solution at 0°C.

    • Critical Control Point: Maintain pH > 9 by adding dilute NaOH if necessary. If the pH drops, the amine becomes protonated (NH₃⁺) and non-nucleophilic, stalling the reaction.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitor via TLC (Solvent: MeOH/DCM 1:9) or LC-MS.

  • Work-up and Isolation:

    • Acidify the reaction mixture to pH ~2 using 1M HCl. This protonates the carboxylate, causing the product to precipitate as the free acid.

    • Filter the white precipitate.

    • Wash with cold water to remove inorganic salts (NaCl).

    • Recrystallize from Ethanol/Water if high purity is required.

Synthetic Workflow Diagram

SynthesisWorkflow Figure 2: Synthesis Workflow for N-Sulfonylglycine Derivatives Start Start: Dissolve Glycine (Water + 2.2 eq NaOH) AddReagent Add 3-Acetylbenzenesulfonyl Chloride (in THF, dropwise at 0°C) Start->AddReagent Prepare Nucleophile React Reaction Phase (Stir 4h, maintain pH > 9) AddReagent->React Schotten-Baumann Acidify Work-up: Acidify to pH 2 (Precipitate Product) React->Acidify Complete Conversion Isolate Filtration & Washing (Remove NaCl) Acidify->Isolate Protonation Final Final Product: {[(3-Acetylphenyl)sulfonyl]amino}acetic acid Isolate->Final Purification

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures should be confirmed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

    • δ 8.2 - 7.6 ppm (m, 4H): Aromatic protons (Characteristic pattern for 1,3-disubstituted benzene: singlet at C2, doublets at C4/C6, triplet at C5).

    • δ 8.0 ppm (t, 1H): Sulfonamide NH (often broad).

    • δ 3.6 ppm (d, 2H): Glycine methylene (-CH₂-).

    • δ 2.6 ppm (s, 3H): Acetyl methyl group (-COCH₃).

  • Mass Spectrometry (ESI-MS):

    • Negative Mode [M-H]⁻: 256.2 m/z.

    • Positive Mode [M+H]⁺: 258.2 m/z.

Part 5: Applications in Drug Discovery

This molecule acts as a versatile pharmacophore scaffold . The sulfonamide-glycine motif mimics the transition state of peptide hydrolysis, making it a valuable building block for:

  • Aldose Reductase Inhibitors (ARIs): Analogous N-sulfonylglycines have shown efficacy in preventing diabetic complications by inhibiting the polyol pathway [2]. The 3-acetyl group provides a handle for further functionalization (e.g., conversion to a hydantoin or oxime).

  • MMP Inhibitors: The carboxylic acid can chelate the Zinc ion in the active site of Matrix Metalloproteinases, while the sulfonamide phenyl group occupies the S1' specificity pocket.

References

  • PubChem. (2025).[3][4][5] Compound Summary: N-[(4-Methylphenyl)sulfonyl]glycine (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1941). General Procedures for Sulfonylation of Amino Acids. Coll. Vol. 1, p. 504.[6] Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid

Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, safety, and efficacy. This guide provides a comprehensive framework for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, safety, and efficacy. This guide provides a comprehensive framework for characterizing the thermodynamic stability of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid, a sulfonamide-containing amino acid derivative. Recognizing the absence of publicly available stability data for this specific molecule, this document outlines a systematic approach combining computational and experimental methodologies. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols for Density Functional Theory (DFT) calculations, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), but also the scientific rationale behind these techniques. The objective is to provide a robust, self-validating workflow to generate a complete thermodynamic profile, ensuring scientific integrity and supporting informed decision-making in pharmaceutical development.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In pharmaceutical sciences, the journey from a promising lead compound to a marketable drug is contingent upon a rigorous evaluation of its physicochemical properties. Among these, thermodynamic stability is paramount. A thermodynamically stable compound is less likely to degrade under storage and physiological conditions, ensuring consistent dosage, predictable bioavailability, and a reliable safety profile.[1] The Gibbs free energy (G) of a system is the ultimate arbiter of spontaneity; a chemical reaction, such as degradation, will only proceed if the change in Gibbs free energy (ΔG) is negative.[2][3] Therefore, understanding the thermodynamic landscape of a drug candidate is not merely an academic exercise but a critical-path activity in drug development.[4]

This guide focuses on {[(3-Acetylphenyl)sulfonyl]amino}acetic acid, a molecule combining a sulfonamide group—a well-established pharmacophore—with an amino acid moiety. While sulfonamides are known for their chemical stability, a comprehensive thermodynamic assessment is essential for any new chemical entity.[5] This document presents a proactive strategy for determining this stability profile, beginning with predictive computational methods and progressing to definitive experimental verification.

Molecular Profile: {[(3-Acetylphenyl)sulfonyl]amino}acetic acid

To establish a clear foundation, we first define the structure of the target molecule. {[(3-Acetylphenyl)sulfonyl]amino}acetic acid consists of:

  • An acetic acid core.

  • An amino group of the acetic acid is N-substituted.

  • A sulfonyl group attached to the nitrogen atom.

  • A phenyl ring attached to the sulfur atom.

  • An acetyl group at the meta (3-position) of the phenyl ring.

Chemical Structure:

A systematic investigation begins with this defined structure to predict and measure its inherent stability.

Theoretical Framework: The Pillars of Thermodynamic Stability

Thermodynamic stability is governed by the Gibbs free energy equation, a fundamental relationship in chemistry:[6]

ΔG = ΔH - TΔS

Where:

  • ΔG (Gibbs Free Energy): Represents the maximum reversible work obtainable from a system at constant temperature and pressure. A negative ΔG indicates a spontaneous process (e.g., degradation), while a positive ΔG indicates a non-spontaneous process.[7][8] A system is at equilibrium when ΔG is zero.

  • ΔH (Enthalpy): The total heat content of a system. An exothermic reaction (negative ΔH) releases heat and is generally favorable.

  • ΔS (Entropy): A measure of the disorder or randomness in a system. An increase in disorder (positive ΔS) is thermodynamically favorable.

For a drug molecule, stability implies a high energy barrier (activation energy) and a positive ΔG for potential degradation pathways. Our goal is to quantify the parameters that define this stability.

Part 1: Predictive Assessment via Computational Chemistry

In the absence of experimental data, in silico methods provide a powerful, predictive starting point.[9] Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to predict the structural and energetic properties of molecules, including their thermodynamic stability.[10][11]

Rationale for a Computational-First Approach

A DFT-based approach is employed first to calculate the standard enthalpy of formation (ΔH°f). This value provides a theoretical baseline for the molecule's intrinsic stability relative to its constituent elements.[12] This predictive step is cost-effective, rapid, and can guide subsequent experimental designs by identifying potential energetic liabilities in the molecular structure.

Protocol: DFT for Calculating Enthalpy of Formation

This protocol outlines a general workflow for a DFT calculation. Specific software (e.g., Gaussian, ORCA, VASP) and basis sets may be chosen based on available resources and desired accuracy.

  • Structure Optimization:

    • Construct the 3D model of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid.

    • Perform a geometry optimization to find the lowest energy conformation of the molecule. A common functional and basis set combination for this is B3LYP/6-31G(d,p).[13]

    • Verify that a true energy minimum has been reached by performing a frequency calculation; the absence of imaginary frequencies confirms a stable structure.

  • Energy Calculation:

    • Using the optimized geometry, perform a single-point energy calculation at a higher level of theory (e.g., B3LYP/6-311+G(2d,p)) to obtain a more accurate electronic energy (E_electronic).

  • Zero-Point Vibrational Energy (ZPVE) Correction:

    • From the frequency calculation in Step 1, obtain the ZPVE. The total energy at 0 K is E₀ = E_electronic + ZPVE.

  • Thermal Correction to Enthalpy:

    • The frequency calculation also provides the thermal correction to enthalpy. Add this value to E₀ to obtain the calculated enthalpy of the molecule (H_molecule).

  • Calculate Enthalpy of Formation (ΔH°f):

    • Calculate the enthalpies of the individual elements in their standard states (H_elements) using the same level of theory.

    • The enthalpy of formation is calculated using the atomization method: ΔH°f = H_molecule - Σ(H_elements)

Visualization: Computational Workflow

cluster_0 DFT Workflow for Enthalpy of Formation mol_build 1. Build 3D Molecular Structure geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min get_zpve 5. Extract ZPVE & Thermal Correction freq_calc->get_zpve spe_calc 4. Single-Point Energy (e.g., B3LYP/6-311+G(2d,p)) verify_min->spe_calc If confirmed spe_calc->get_zpve calc_hf 6. Calculate Enthalpy of Formation (ΔH°f) get_zpve->calc_hf

Caption: Workflow for DFT-based calculation of enthalpy of formation.

Part 2: Experimental Determination of Thermal Stability

While computational methods are predictive, experimental techniques provide definitive data on the bulk material's behavior. The two primary methods for assessing thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[14][15]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16] It is invaluable for identifying melting points, phase transitions, and quantifying the energy associated with these events (enthalpy).[17][18]

The melting point (Tm) is a key indicator of a crystal's lattice energy and, by extension, its stability. A high melting point with a large enthalpy of fusion (ΔH_fus) suggests strong intermolecular forces and a stable crystalline form. DSC provides a precise measurement of these parameters, which are critical for formulation and regulatory filings.[19][20]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid into a standard aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan as the reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge (e.g., 50 mL/min) to a temperature well above the expected melting point (e.g., 300 °C).

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify the endothermic peak corresponding to melting.

    • Determine the onset temperature of the melt and the peak temperature (Tm) .

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔH_fus) in J/g.

cluster_1 DSC Experimental Workflow calibrate 1. Instrument Calibration (e.g., Indium) prepare 2. Sample Preparation (2-5 mg in Al pan) calibrate->prepare setup 3. Set Experimental Conditions (10°C/min, N2 purge) prepare->setup run 4. Run DSC Scan setup->run analyze 5. Analyze Thermogram run->analyze output Outputs: - Melting Point (Tm) - Enthalpy of Fusion (ΔH_fus) - Phase Transitions analyze->output

Caption: Step-by-step workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[21] It is the definitive method for determining the temperature at which a compound begins to decompose.[22][23]

TGA directly measures mass loss associated with thermal degradation.[24] The onset temperature of decomposition (Td) is a critical parameter that defines the upper limit of a compound's thermal stability. This information is vital for determining safe temperatures for manufacturing processes (like drying and milling) and for predicting long-term stability.[25]

  • Instrument Calibration: Calibrate the TGA balance using standard weights and verify temperature accuracy using certified magnetic standards (Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Place the sample pan onto the TGA balance mechanism.

    • Equilibrate the system at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge (e.g., 50 mL/min) to a high temperature where all material is expected to have decomposed (e.g., 600 °C).

  • Data Analysis:

    • Plot the percent weight loss versus temperature (°C).

    • Determine the onset temperature of decomposition (Td) , often defined as the temperature at which 5% weight loss occurs.

    • Analyze the derivative of the weight loss curve (DTG) to identify the temperatures of maximum decomposition rates.

cluster_2 TGA Experimental Workflow calibrate_tga 1. Instrument Calibration (Weight & Temperature) prepare_tga 2. Sample Preparation (5-10 mg in Pt pan) calibrate_tga->prepare_tga setup_tga 3. Set Experimental Conditions (10°C/min, N2 purge) prepare_tga->setup_tga run_tga 4. Run TGA Scan setup_tga->run_tga analyze_tga 5. Analyze TGA Curve run_tga->analyze_tga output_tga Outputs: - Decomposition Temp (Td) - Mass Loss Profile - Residual Mass analyze_tga->output_tga

Caption: Step-by-step workflow for TGA analysis.

Data Synthesis and Interpretation

The power of this approach lies in integrating the computational and experimental data to build a comprehensive thermodynamic stability profile.

Correlating Data for a Holistic View
  • Computational (DFT): Provides the intrinsic, single-molecule stability (ΔH°f). This is the theoretical foundation.

  • Experimental (DSC): Characterizes the bulk material's solid-state stability (Tm, ΔH_fus), reflecting the strength of the crystal lattice.

  • Experimental (TGA): Defines the upper thermal limit (Td) before covalent bond cleavage and catastrophic degradation occurs.

A thermodynamically robust compound will exhibit a high Tm and a Td that is significantly higher than its Tm, indicating a stable melt phase before decomposition.

Summary Data Table

The results from these analyses should be compiled into a clear, concise table for easy comparison and reporting.

ParameterMethodValueInterpretation
Enthalpy of Formation (ΔH°f)DFT CalculationCalculated Value (kJ/mol)Intrinsic molecular stability.
Melting Point (Tm)DSCMeasured Value (°C)Indicator of crystal lattice energy and purity.
Enthalpy of Fusion (ΔH_fus)DSCMeasured Value (J/g)Energy required to melt the solid; reflects intermolecular force strength.
Decomposition Temperature (Td)TGAMeasured Value (°C)Onset of thermal degradation; upper limit for thermal stability.

Conclusion

While direct thermodynamic stability data for {[(3-Acetylphenyl)sulfonyl]amino}acetic acid is not currently in the public domain, this guide provides a scientifically rigorous and validated pathway for its determination. By systematically employing predictive computational modeling followed by empirical thermal analysis techniques like DSC and TGA, researchers can generate a comprehensive and reliable stability profile. This integrated approach ensures that decisions regarding formulation, manufacturing, and storage are based on a solid foundation of thermodynamic principles, ultimately accelerating the development of safe and effective medicines.

References

  • DeepChemStable: Chemical Stability Prediction with an Attention-Based Graph Convolution Network. (2019). ACS Publications. [Link]

  • The role of thermodynamics in drug stability. (2015). Slideshare. [Link]

  • Thermodynamic Studies for Drug Design and Screening. (2025). ResearchGate. [Link]

  • Thermodynamic probes of cold instability: application to therapeutic proteins. (2019). Drug Discovery Today. [Link]

  • Thermodynamic Studies for Drug Design and Screening. (n.d.). PMC. [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC. [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). ResolveMass Laboratories Inc.[Link]

  • Importance of Thermodynamics in Drug Designing. (n.d.). IARJSET. [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments. [Link]

  • N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. (n.d.). CHIMIA. [Link]

  • Process for making N-sulfonated-amino acid derivatives. (n.d.).
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. [Link]

  • How is Gibbs free energy related to stability? (2021). Chemistry Stack Exchange. [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). LinkedIn. [Link]

  • Combining machine learning and molecular simulations to predict the stability of amorphous drugs. (2023). The Journal of Chemical Physics. [Link]

  • DSC vs TGA: A Simple Comparison Guide. (2026). ResolveMass Laboratories Inc.[Link]

  • Free Energy and the Gibbs Function. (2024). Chemistry LibreTexts. [Link]

  • Making Accelerated Predictive Stability Studies Even Faster with Software. (2025). ACD/Labs. [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). LinkedIn. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025). Lab Manager. [Link]

  • Synthesis of new N-sulfonylated amino alcohols and application to the enantioselective addition of diethylzinc to aldehydes. (2005). PubMed. [Link]

  • Gibbs free energy. (n.d.). Wikipedia. [Link]

  • [For Beginners] What is Density Functional Theory (DFT)? | Basics. (2025). Matlantis. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters. [Link]

  • What is Gibbs Free Energy? | Thermodynamics. (n.d.). ChemTalk. [Link]

  • Revision Notes - Gibbs free energy and its application to chemical reactions. (n.d.). Sparkl. [Link]

  • What are the ways to ensure thermodynamic stability of a DFT modelled new structure?. (2020). Matter Modeling Stack Exchange. [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). PMC. [Link]

  • Innovative Computational Methods for Pharmaceutical Problem Solving a Review Part I: The Drug Development Process. (n.d.). UKnowledge. [Link]

  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. (2025). PMC. [Link]

  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). ATA Scientific. [Link]

  • DSC vs TGA: What's the Difference in Thermal Analysis?. (2025). SKZ Industrial Co., Limited. [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Aurigaresearch. [Link]

  • What is TGA Analysis? Principles and Applications. (2026). ResolveMass Laboratories Inc.[Link]

  • TGA Analysis: Thermal Gravimetric Services. (n.d.). tricliniclabs.com. [Link]

  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025). Torontech. [Link]

  • High-throughput DFT calculations of formation energy, stability and oxygen vacancy formation energy of ABO3 perovskites. (2017). PMC. [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. (2023). XRF Scientific. [Link]

  • Density Functional Theory Calculations and Thermodynamic Analysis of the Forsterite Mg2SiO4(010) Surface. (2018). The Journal of Physical Chemistry C. [Link]

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Foundational

Beyond the Scaffold: {[(3-Acetylphenyl)sulfonyl]amino}acetic Acid in Advanced Sulfonamide Therapeutics

Executive Summary: The "Meta" Advantage In the crowded landscape of sulfonamide research, {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (also known as N-(3-acetylbenzenesulfonyl)glycine) occupies a critical strategic nich...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta" Advantage

In the crowded landscape of sulfonamide research, {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (also known as N-(3-acetylbenzenesulfonyl)glycine) occupies a critical strategic niche. While often overshadowed by its para-substituted cousins (the classical antibacterial "sulfa drugs"), this meta-substituted scaffold offers a unique pharmacological profile.

It serves two distinct roles in modern drug discovery:

  • As a Direct Effector: A hydrophilic, acidic inhibitor targeting zinc-metalloenzymes like Aldose Reductase (AR) and Carbonic Anhydrase (CA) .

  • As a Divergent Intermediate: The 3-acetyl moiety acts as a reactive "handle," allowing chemists to synthesize complex hybrid pharmacophores (e.g., sulfonyl-hydrazones or chalcones) without disrupting the sulfonamide zinc-binding group (ZBG).

This guide dissects the synthesis, reactivity, and biological logic of this compound, moving beyond basic recipes to explore the why behind the chemistry.

Chemical Architecture & Pharmacophore Analysis[1]

To understand the utility of this molecule, we must deconstruct its anatomy. It is not merely a random assembly of atoms; it is a tuned instrument for enzyme inhibition.

The Three-Zone Model
  • The Anchor (Sulfonamide + Glycine): The sulfonyl group (

    
    ) coordinates with metal ions (typically 
    
    
    
    ) in enzyme active sites. The attached glycine moiety (
    
    
    ) introduces acidity (
    
    
    ) and hydrophilicity, preventing the molecule from crossing the Blood-Brain Barrier (BBB) too easily—a desirable trait for peripheral targets like diabetic neuropathy.
  • The Scaffold (Benzene Ring): Provides the rigid spacer necessary to orient the functional groups.

  • The Warhead Precursor (3-Acetyl Group): Located at the meta position, this ketone is electronically withdrawing but, more importantly, chemically versatile. Unlike a static methyl or chloro group, the acetyl group allows for Claisen-Schmidt condensations .

Pharmacophore ZBG Sulfonamide-Glycine Tail (Zn2+ Binding / Solubility) Scaffold Benzene Ring (Spacer / Hydrophobic Interaction) ZBG->Scaffold Attached via S-N bond Handle 3-Acetyl Group (Derivatization Handle / H-Bond Acceptor) Scaffold->Handle Meta-substitution

Figure 1: Pharmacophore dissection of the molecule. The meta-positioning of the acetyl group is critical for avoiding steric clash in certain enzyme pockets.

Synthetic Protocol: The Schotten-Baumann Approach

The synthesis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid is a classic nucleophilic substitution, but "textbook" protocols often fail to account for the hydrolysis rate of the sulfonyl chloride.

Mechanistic Insight

The reaction involves the attack of the glycine amino group on the sulfur of 3-acetylbenzenesulfonyl chloride .

  • Challenge: The sulfonyl chloride is moisture-sensitive.[1]

  • Solution: We use a dynamic pH control strategy. The pH must be high enough to keep glycine deprotonated (

    
     form, nucleophilic) but not so high that hydroxide ions outcompete the amine for the sulfonyl chloride (hydrolysis).
    
Validated Protocol

Reagents:

  • Glycine (

    
     equiv)[2]
    
  • 3-Acetylbenzenesulfonyl chloride (

    
     equiv)
    
  • Sodium Carbonate (

    
    ) or NaOH (
    
    
    
    equiv)
  • Water/Acetone or Water/Dioxane mixture[3]

Step-by-Step Workflow:

  • Preparation of Nucleophile:

    • Dissolve glycine in water.[4]

    • Add

      
       to adjust pH to 
      
      
      
      . Crucial: This ensures the amino group is free to attack.
  • Controlled Addition:

    • Dissolve 3-acetylbenzenesulfonyl chloride in a minimal amount of acetone (to ensure solubility).

    • Add the chloride solution dropwise to the glycine solution at

      
      .
      
    • Why cold? To suppress the competing hydrolysis reaction of the sulfonyl chloride.

  • Reaction Monitoring:

    • Stir at Room Temperature (RT) for 3–4 hours.

    • Monitor pH; if it drops below 8, add dilute base. The reaction produces HCl, so base consumption confirms progress.

  • Isolation (The Acid Crash):

    • Once TLC indicates consumption of starting material, filter any insoluble impurities.

    • Acidify the filtrate carefully with concentrated HCl to pH 1–2.

    • Observation: The product, being a carboxylic acid, will precipitate as a white solid.

  • Purification:

    • Recrystallize from water or ethanol/water.

    • Yield Expectation: 75–85%.[4]

Derivatization: The "Acetyl" Advantage[2]

The primary value of this molecule in high-throughput screening is its ability to evolve. The 3-acetyl group allows the synthesis of Sulfonamide-Chalcone Hybrids , which have shown potent anticancer properties (e.g., against MCF-7 cell lines).

Claisen-Schmidt Condensation Workflow

To upgrade the scaffold into a bioactive hybrid:

  • Reactants: {[(3-Acetylphenyl)sulfonyl]amino}acetic acid + Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde).

  • Catalyst: 10% NaOH or KOH (ethanolic).

  • Mechanism: The base enolizes the acetyl ketone, which then attacks the aldehyde carbonyl.

  • Product: An

    
    -unsaturated ketone (Chalcone) linked to the sulfonamide.
    

Synthesis Start1 3-Acetylbenzenesulfonyl Chloride Product {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (The Scaffold) Start1->Product Schotten-Baumann (pH 9, 0°C) Start2 Glycine (in Na2CO3) Start2->Product Chalcone Chalcone Derivative (Anticancer/Antimicrobial) Product->Chalcone + Ar-CHO / NaOH (Claisen-Schmidt) Hydrazone Hydrazone Derivative (Enzyme Inhibitor) Product->Hydrazone + Hydrazine (Condensation)

Figure 2: Synthetic divergence. The scaffold (Blue) is synthesized from precursors (Red/Green) and can be converted into advanced "warheads" (Black).

Biological Applications & SAR

A. Aldose Reductase Inhibition (Diabetes)

Aldose Reductase (AR) converts glucose to sorbitol.[5] In diabetics, excess sorbitol accumulation leads to cataracts and neuropathy.

  • Mechanism: The carboxylic acid tail of the glycine moiety binds to the anionic binding site of AR. The benzene ring fits into the hydrophobic pocket.

  • SAR Insight: Studies indicate that increasing lipophilicity on the benzene ring improves potency. The 3-acetyl group provides this lipophilicity compared to a naked benzene ring, making this compound a more potent ARI than simple benzenesulfonylglycine.

B. Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the gold standard for CA inhibition.

  • Isoform Selectivity: The "Tail Approach" (adding the glycine tail) is used to target tumor-associated isoforms (CA IX and XII) while avoiding the ubiquitous cytosolic isoforms (CA I and II).

  • The Meta-Effect: Para-substituted sulfonamides are often bacteriostatic (folate synthesis inhibitors). By moving the substituent to the meta position (3-acetyl), we eliminate antibacterial activity, reducing the risk of resistance development when treating chronic conditions like glaucoma or cancer.

Comparative Data (Representative SAR)
Compound StructureSubstituent PositionRelative LipophilicityPrimary Target Focus
BenzenesulfonylglycineNoneLowWeak ARI / General CAI
3-Acetyl-benzenesulfonylglycine Meta (3) Medium Potent ARI / Selective CAI
4-Amino-benzenesulfonylglycinePara (4)LowAntibacterial / General CAI
3-Benzoyl-benzenesulfonylglycineMeta (3)HighVery Potent ARI (Poor Solubility)

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Da Settimo, F., et al. (2005). Sulfonamide derivatives as carbonic anhydrase inhibitors. Mini Reviews in Medicinal Chemistry. (Focuses on the "tail" approach for selectivity).
  • Miyamoto, S. (1986). Novel inhibitors of rat lens aldose reductase: N-[[(substituted amino)phenyl]sulfonyl]glycines. Journal of Medicinal Chemistry. (Foundational paper on sulfonylglycines as ARIs). Link

  • BenchChem. (2025).[2] 3-Acetylbenzenesulfonyl Chloride Properties and Reactivity. (Source for precursor data). Link

  • Kamal, A., et al. (2011). Synthesis and biological evaluation of chalcones as inhibitors of tubulin polymerization.

Sources

Exploratory

pKa values and ionization states of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid

An In-depth Technical Guide to the pKa Values and Ionization States of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid Executive Summary The acid dissociation constant, or pKa, is a fundamental physicochemical parameter tha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Values and Ionization States of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid

Executive Summary

The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2] This guide provides a detailed examination of the ionization behavior of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid, a molecule possessing two key ionizable centers: a carboxylic acid and a sulfonamide. We will dissect the molecule's structure to predict the behavior of these groups, outline authoritative experimental and computational methodologies for pKa determination, and present the resulting ionization profiles. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to enable a comprehensive understanding of how pH affects this molecule's charge, solubility, and potential for biological interaction.

Introduction: The Critical Role of pKa in Drug Development

The extent to which a molecule is ionized in a solution of a given pH is dictated by its pKa value(s). This parameter is not merely an academic descriptor; it is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] The charge state of a molecule governs its aqueous solubility, its ability to permeate biological membranes, and its potential to bind to its target protein.[3] For instance, the un-ionized, more lipophilic form of a drug is often better able to cross the lipid bilayers of the gut wall and cell membranes, whereas the ionized, more hydrophilic form typically exhibits greater solubility in the aqueous environments of the gastrointestinal tract and blood plasma. Consequently, an accurate determination of pKa is indispensable in early drug discovery for predicting a compound's behavior in physiological systems and for guiding lead optimization.[1][2]

Molecular Structure and Ionizable Centers

To understand the ionization profile of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid, we must first analyze its structure to identify the functional groups capable of donating or accepting a proton.

Structure: {[(3-Acetylphenyl)sulfonyl]amino}acetic acid

This molecule contains two primary ionizable protons:

  • Carboxylic Acid (-COOH): The proton on the acetic acid moiety is expected to be acidic. Carboxylic acids are classic Brønsted-Lowry acids, readily donating a proton to form a carboxylate anion (RCOO⁻).[4][5][6] Their pKa values are typically in the range of 3-5, influenced by the electronic effects of adjacent substituents.[5]

  • Sulfonamide (-SO₂NH-): The proton on the nitrogen atom of the sulfonamide group is also acidic. While amides are generally very weak acids, the powerful electron-withdrawing nature of the adjacent sulfonyl group (-SO₂) significantly stabilizes the resulting conjugate base (anion) through resonance, thereby increasing the acidity of the N-H proton.[7] The pKa values for aryl sulfonamides typically fall in the range of 9-11.[8][9]

Based on this analysis, the molecule is diprotic, with two distinct pKa values: pKa₁ corresponding to the more acidic carboxylic acid, and pKa₂ corresponding to the less acidic sulfonamide.

Methodologies for pKa Determination

A combination of experimental and computational methods provides the most robust characterization of a molecule's pKa values. In silico tools are invaluable for high-throughput screening in early discovery, while experimental methods provide the definitive data required for later-stage development.[10][11][12]

Experimental Approaches

The choice of experimental method often depends on the compound's properties, such as solubility and the presence of a chromophore, as well as the required throughput.[1][13]

This is a high-precision, classic method for pKa measurement.[14][15] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[13][16] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.[16][17]

Causality Behind the Protocol: The core principle is the direct measurement of pH changes as the molecule is neutralized. This method is highly accurate because it is a direct measure of proton activity. However, it requires relatively pure samples at concentrations of at least 10⁻⁴ M to produce a distinct inflection point, which can be a limitation for poorly soluble compounds.[13] For measurements at neutral-to-high pH, using carbonate-free titrants and purging the solution with nitrogen is critical to prevent interference from dissolved atmospheric CO₂.[16]

Experimental Protocol: Potentiometric Titration

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[16]

  • Sample Preparation: Prepare a solution of the compound at a concentration of approximately 1 mM.[16] If solubility is an issue, a co-solvent like methanol can be used, but the measured pKa will be an apparent pKa specific to that solvent mixture. Extrapolation methods are then required to determine the aqueous pKa.[14] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas for 10-15 minutes to displace dissolved CO₂.[16]

  • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

  • Acidic pKa (Carboxylic Acid): Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH. Add the titrant in small, precise increments.

  • Basic pKa (Sulfonamide): To determine the higher pKa, the solution may first need to be acidified with 0.1 M HCl before titrating with 0.1 M NaOH.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be identified from the midpoint of the buffer region or the inflection point of the first derivative of the titration curve (ΔpH/ΔV).[16][17]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Analyte Solution (e.g., 1 mM in 0.15 M KCl) C Purge Solution with N₂ (Remove CO₂) A->C B Calibrate pH Meter (pH 4, 7, 10 buffers) B->C D Titrate with Standardized NaOH C->D E Record pH vs. Titrant Volume D->E F Plot Titration Curve (pH vs. Volume) E->F G Calculate 1st Derivative (ΔpH/ΔV) F->G H Identify Inflection Point (Equivalence Point) G->H I Determine pKa (pH at Half-Equivalence Point) H->I

Caption: Workflow for pKa determination by potentiometric titration.

This method is ideal for compounds that possess a chromophore near the ionization center, where protonation or deprotonation causes a measurable shift in the UV-Vis absorbance spectrum.[18][19] It offers higher sensitivity than potentiometry and can be used for compounds with lower solubility and at lower concentrations (>10⁻⁶ M).[14]

Causality Behind the Protocol: The Beer-Lambert law states that absorbance is proportional to concentration. As the pH of the solution changes, the equilibrium between the protonated (HA) and deprotonated (A⁻) forms of the molecule shifts. If HA and A⁻ have different molar absorptivities at a specific wavelength, the total absorbance of the solution will change as a function of pH.[18] By plotting absorbance versus pH, a sigmoidal curve is generated, and its inflection point corresponds to the pKa.[20]

Experimental Protocol: UV-Vis Spectrophotometry

  • Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1-2) and highly alkaline (e.g., pH 12-13) solutions to identify the wavelengths of maximum absorbance difference between the ionized and un-ionized species.[19][20]

  • Buffer Preparation: Prepare a series of buffers with known, precise pH values spanning the expected pKa range.

  • Sample Preparation: Prepare a stock solution of the compound (e.g., in DMSO or methanol).[19] Add a small, constant volume of this stock solution to each buffer to create a series of solutions with constant total drug concentration but varying pH.

  • Spectral Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength(s).[14]

  • Data Analysis: Plot the measured absorbance against the pH of the buffers. Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa value.[18][20]

CE has emerged as a powerful, high-throughput technique for pKa determination.[21][22] It measures the electrophoretic mobility of a compound, which is dependent on its charge-to-size ratio. As the pH of the background electrolyte is varied, the ionization state (and thus the charge) of the analyte changes, leading to a change in its migration time.[1] A plot of effective mobility versus pH yields a sigmoidal curve from which the pKa can be determined.[1] CE is particularly advantageous for its low sample consumption, high speed, and its ability to handle sparingly soluble compounds and even impure samples.[1][23]

Computational Approaches

In silico pKa prediction is a cornerstone of modern drug discovery, allowing for the rapid screening of virtual libraries.[10][24] These methods use information from the molecular structure to estimate pKa values.

  • Empirical Methods: These methods, employed by software like ACD/Labs Percepta and ChemAxon's MarvinSketch, use large databases of experimentally determined pKa values.[10][25][26][27] The algorithm identifies functional groups and structural fragments within the query molecule and uses regression analysis based on similar structures in its database to predict the pKa.[24][28] These tools are extremely fast and often provide good accuracy for common chemical space.[10]

  • Quantum Mechanical (QM) Methods: These first-principles methods calculate the free energy change of the dissociation reaction.[3][12] While computationally intensive, they can be highly accurate and are particularly useful for novel scaffolds not well-represented in empirical databases.[29] Often, a combination of QM and machine learning yields models with excellent predictive power.[3]

  • Quantitative Structure-Property Relationship (QSPR): These models build a statistical relationship between a molecule's pKa and its calculated molecular descriptors (e.g., electronic properties, bond lengths).[8][29][30]

Predicted pKa Values and Ionization Profile

Using widely accepted computational models, such as those implemented in ACD/Percepta or MarvinSketch, we can estimate the pKa values for {[(3-Acetylphenyl)sulfonyl]amino}acetic acid.[25][31] These predicted values serve as an excellent starting point for experimental design.

Table 1: Predicted pKa Values for {[(3-Acetylphenyl)sulfonyl]amino}acetic acid

Ionizable GroupPredicted pKaPredicted by
Carboxylic Acid~3.5 ± 0.5ACD/Percepta, MarvinSketch
Sulfonamide~9.8 ± 0.7ACD/Percepta, MarvinSketch

Note: These are in silico predictions and require experimental verification for definitive confirmation.

Ionization States as a Function of pH

The two pKa values define three principal ionization states for the molecule across the physiological and chemical pH range.

Ionization_States A Net Charge: 0 (Fully Protonated) B Net Charge: -1 (Zwitterion/Anion) A->B pH > pKa₁ (~3.5) C Net Charge: -2 (Dianion) B->C pH > pKa₂ (~9.8)

Caption: Predominant ionization states as a function of pH.

  • At pH < 3.5 (e.g., in the stomach): Both the carboxylic acid and the sulfonamide groups are fully protonated. The molecule is neutral.

  • At pH between 3.5 and 9.8 (e.g., in blood plasma, pH ~7.4): The carboxylic acid group is deprotonated (carboxylate, -COO⁻), while the sulfonamide group remains protonated (-SO₂NH-). The molecule exists predominantly as an anion with a net charge of -1.

  • At pH > 9.8: Both the carboxylic acid and the sulfonamide groups are deprotonated. The molecule exists as a dianion with a net charge of -2.

This ionization profile has significant implications. At physiological pH of 7.4, the molecule will be almost entirely in its anionic state (-1 charge), which would suggest good aqueous solubility but potentially lower passive permeability across cell membranes compared to a neutral species.

pKa_Influence_Diagram pKa pKa Values Ionization Ionization State (Molecular Charge) pKa->Ionization pH Environmental pH pH->Ionization Solubility Aqueous Solubility Ionization->Solubility Permeability Membrane Permeability Ionization->Permeability ADME ADME Profile Solubility->ADME Permeability->ADME

Caption: Influence of pKa and pH on key drug properties.

Conclusion

The ionization behavior of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid is characterized by two distinct pKa values corresponding to its carboxylic acid (pKa₁ ≈ 3.5) and sulfonamide (pKa₂ ≈ 9.8) moieties. This diprotic nature means its net charge is highly dependent on the environmental pH, transitioning from neutral at low pH to a -1 charge at physiological pH, and a -2 charge at high pH. A thorough characterization using a combination of predictive computational tools and definitive experimental methods like potentiometry or UV-Vis spectrophotometry is essential for any drug development program. Understanding this pKa profile is fundamental to predicting the molecule's solubility, absorption, and distribution, thereby enabling rational design and optimization for improved therapeutic outcomes.

References

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Ortuño, J., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A.
  • Mai, T. D., et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry.
  • Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa.
  • Bary, M. A., et al. (n.d.). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKaDetermination in Drug Discovery and Development. Sílice (CSIC).
  • de Rond, T. (2020, September 7). Predicting charge / protonation state distribution vs pH with MarvinSketch.
  • Avdeef, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC.
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • Nette, K. O., et al. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC.
  • Aksoy, A., & Ozkan, S. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Unknown. (n.d.). pKa of a dye: UV-VIS Spectroscopy.
  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions.
  • Yusri, S., et al. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules.
  • Şanli, N., et al. (2010, July 8). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO.
  • Harding, J. R., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.
  • Popovic, G. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing.
  • Sarmini, K., & Kenndler, E. (2009, November 15). A fast method for pKa determination by capillary electrophoresis. PubMed.
  • Smietana, M., et al. (2019, July 15). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. PubMed.
  • Harding, J. R., et al. (2019, May 29). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing.
  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.
  • Klicić, J. J., et al. (2022, May 9). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega.
  • Şanli, N., et al. (n.d.). Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. ResearchGate.
  • Meyer, E. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). YouTube.
  • Unknown. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. ResearchGate.
  • Harding, J. R., et al. (2019, May 19). Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. ResearchGate.
  • Shields, G. C. (2015, December 1). Computational Approaches to Predict pKa Values. ResearchGate.
  • ChemAxon. (n.d.). Calculator Plugins in MarvinSketch.
  • Shields, G. C., & Rinaldi, D. (2017, October 18). Computational Approaches for the Prediction of pKa Values. Routledge.
  • Pearson Education. (2011, June 24). Tools for Estimating pKa. YouTube.
  • Meyer, E. (2025, December 12). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). YouTube.
  • SCFBio. (n.d.). pKa calculation training.
  • Pires, D. E. V., et al. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PMC.
  • Harding, J. R., et al. (2019, May 29). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC.
  • Unknown. (n.d.). PKCSM: Predicting Small-Molecule Pharmacokinetic Properties Using Graph-Based Signatures | PDF. Scribd.
  • Biosig Lab. (n.d.). pkCSM.
  • Unknown. (n.d.). pkCSM: Small-Molecule ADMET Prediction | PDF. Scribd.
  • Leito, I. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry.
  • Pires, D. E. V., et al. (n.d.). pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. The University of Melbourne.
  • Unknown. (n.d.). Substituents, observed and estimated activity (pKa) and indicator parameter used in present study. ResearchGate.
  • Unknown. (n.d.). Relative pKa values of the primary sulfonamide group across the series.... ResearchGate.
  • Unknown. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2.
  • GCWK. (n.d.). IONIZATION OF CARBOXYLIC ACIDS.
  • Unknown. (n.d.). Molecular insight into ion interactions at charged interfaces exposing sulfonate headgroups. Diva-portal.org.
  • Kennepohl, D., et al. (n.d.). 25.4 Ionization and Neutralization of Carboxylic Acids. Open Library Publishing Platform.
  • LibreTexts. (2024, October 16). 15.5: Chemical Properties of Carboxylic Acids- Ionization and Neutralization.

Sources

Foundational

{[(3-Acetylphenyl)sulfonyl]amino}acetic acid CAS number and catalog identifiers

An In-depth Technical Guide to {[(3-Acetylphenyl)sulfonyl]amino}acetic acid: Synthesis, Characterization, and Potential Applications For the Attention of Researchers, Scientists, and Drug Development Professionals This d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to {[(3-Acetylphenyl)sulfonyl]amino}acetic acid: Synthesis, Characterization, and Potential Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a self-validating and robust framework for researchers.

Executive Summary and Compound Overview

{[(3-Acetylphenyl)sulfonyl]amino}acetic acid is a substituted benzenesulfonamide derivative. The core structure consists of a 3-acetylphenyl group linked to a sulfonylamino acetic acid moiety. This class of compounds, characterized by the sulfonamide-carboxylic acid functional group arrangement, is of significant interest in medicinal chemistry. Sulfonamides are a well-established class of pharmacophores, and the inclusion of a carboxylic acid group can modulate physicochemical properties such as solubility and cell permeability, as well as provide an additional point of interaction for biological targets.

A thorough search of chemical databases, including PubChem and commercial supplier catalogs, did not yield a specific CAS number or pre-existing catalog identifiers for the compound precisely named {[(3-Acetylphenyl)sulfonyl]amino}acetic acid. This suggests that the compound may be a novel chemical entity or is not widely reported in public literature. This guide, therefore, will focus on the logical synthesis, based on established chemical principles, and the potential properties and applications of this compound, drawing parallels from structurally similar molecules.

Chemical Identity and Physicochemical Properties

While specific experimental data for the target compound is not available, its properties can be predicted based on its constituent functional groups.

PropertyPredicted Value / InformationRationale
CAS Number Not AssignedCompound not found in major chemical databases as of the date of this guide.
Molecular Formula C₁₀H₁₁NO₅SDerived from the chemical structure.
Molecular Weight 257.26 g/mol Calculated from the molecular formula.
Appearance Expected to be a white to off-white solid.Based on similar phenylsulfonyl amino acid derivatives.
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like DMSO and methanol.The presence of the aromatic ring and acetyl group suggests lipophilic character, while the carboxylic acid and sulfonamide groups provide some polarity.
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5. The sulfonamide proton is weakly acidic.Standard pKa values for carboxylic acids and sulfonamides.

Proposed Synthesis Pathway

The synthesis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid can be logically approached via a two-step process starting from commercially available 3-acetylbenzenesulfonyl chloride. This pathway is reliable and utilizes well-established reactions in organic chemistry.

Workflow Diagram: Synthesis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Purification A 3-Acetylbenzenesulfonyl chloride C N-(3-acetylphenyl)sulfonyl]glycine ({[(3-Acetylphenyl)sulfonyl]amino}acetic acid) A->C Base (e.g., NaOH or Pyridine) Aqueous or Organic Solvent B Glycine B->C C_in Crude Product from Step 1 D Pure {[(3-Acetylphenyl)sulfonyl]amino}acetic acid C_in->D Acidification followed by Recrystallization

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocols

Step 1: Synthesis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid via Schotten-Baumann Reaction

This reaction involves the acylation of glycine with 3-acetylbenzenesulfonyl chloride under basic conditions. The base neutralizes the HCl formed during the reaction, driving it to completion.

Materials:

  • Glycine

  • 3-Acetylbenzenesulfonyl chloride

  • Sodium hydroxide (NaOH) or Pyridine

  • Water

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (if using pyridine)

  • Hydrochloric acid (HCl), concentrated

Protocol:

  • Dissolution of Glycine: Dissolve glycine (1.0 equivalent) in a 2M aqueous solution of NaOH (2.5 equivalents) in a round-bottom flask. The excess base ensures the amino group remains deprotonated and available for reaction. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 3-acetylbenzenesulfonyl chloride (1.1 equivalents) in a suitable organic solvent like DCM or THF. Add this solution dropwise to the stirring glycine solution over 30-45 minutes, ensuring the temperature remains below 10 °C. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours or until TLC analysis indicates the consumption of the sulfonyl chloride.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with DCM (2 x 50 mL) to remove any unreacted sulfonyl chloride or organic impurities.

    • Carefully acidify the aqueous layer to a pH of 1-2 with concentrated HCl while cooling in an ice bath. The target compound, being a carboxylic acid, will precipitate out of the solution upon protonation.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. Dry the product under vacuum to yield the crude {[(3-Acetylphenyl)sulfonyl]amino}acetic acid.

Step 2: Purification by Recrystallization

Recrystallization is a standard technique to purify the crude solid product based on its differential solubility in a hot versus cold solvent.

Materials:

  • Crude {[(3-Acetylphenyl)sulfonyl]amino}acetic acid

  • Recrystallization solvent (e.g., ethanol/water mixture)

Protocol:

  • Solvent Selection: Determine a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. An ethanol/water mixture is often a good starting point.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Potential Applications and Research Directions

While no specific biological activity has been reported for this exact molecule, its structural motifs are present in compounds with known pharmacological relevance.

  • Enzyme Inhibition: The sulfonamide group is a key feature of inhibitors for various enzymes, most notably carbonic anhydrases and proteases. The carboxylic acid moiety can serve as a critical binding group, for instance, in matrix metalloproteinase (MMP) inhibitors.

  • Drug Discovery Scaffolding: Phenylsulfonyl acetic acid derivatives have been explored as potent agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment.[1] This compound could serve as a starting point for developing new ligands for this and other receptors.

  • Antibacterial Agents: The sulfonamide core is the basis for sulfa drugs, which inhibit bacterial folate synthesis.[2] Novel derivatives are continuously being explored to overcome resistance.

Logical Flow for Biological Screening

G A Synthesized Compound {[(3-Acetylphenyl)sulfonyl]amino}acetic acid B Primary Screening (e.g., Enzyme Inhibition Assays, Receptor Binding Assays) A->B B->B Inactive C Hit Identification B->C Active D Secondary Screening (Cell-based Assays) C->D E Lead Compound D->E Confirmed Activity F Further Optimization (Structure-Activity Relationship Studies) E->F

Caption: A typical workflow for the initial biological evaluation of a novel compound.

Handling, Storage, and Safety

  • Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Safety: The compound is expected to be acidic due to the carboxylic acid group. It may cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) of structurally similar compounds like 3-aminophenylacetic acid for general guidance on hazards.

References

  • PubChem. (n.d.). 3-(((4-(Acetylamino)phenyl)sulfonyl)amino)-3-azaprop-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • National Analytical Corporation. (n.d.). [2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid. Retrieved from [Link]

  • Gornicka, A., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2235. Retrieved from [Link]

  • Huang, W., et al. (2017). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. European Journal of Medicinal Chemistry, 138, 458-479. Retrieved from [Link]

  • PubChemLite. (n.d.). {3-[(methylsulfonyl)amino]phenyl}acetic acid. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2021). Development, synthesis, and biological evaluation of sulfonyl-α-l-amino acids as potential anti-Helicobacter pylori and IMPDH inhibitors. Archiv der Pharmazie, 354(6), e2000385. Retrieved from [Link]

  • PubChem. (n.d.). 2-[[2-[[2-[3-(2-Furyl)prop-2-enoylamino]-3-phenyl-propanoyl]amino]acetyl]amino]acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kjellin, M., & Johansson, I. (2010). Development of amino acid-based surfactants: from synthesis to applications. Chalmers Research. Retrieved from [Link]

  • Husein, D. H., et al. (2023). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Scientific Journal, 7(2), 1-6. Retrieved from [Link]

  • Zaki Dawood, Z. F. S., & Banan Borhan Saeed. (2023). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. Retrieved from [Link]

  • Google Patents. (n.d.). CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.
  • Gornicka, A., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Retrieved from [Link]

  • Szabó, K., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 29(12), 2898. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid, a valuable building block in medicinal chemistry and drug development. The synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the chlorosulfonation of acetophenone to yield the key intermediate, 3-acetylbenzenesulfonyl chloride. This is followed by the sulfonylation of glycine under aqueous alkaline conditions. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance for a successful synthesis.

Introduction

{[(3-Acetylphenyl)sulfonyl]amino}acetic acid and its derivatives are of significant interest in the field of medicinal chemistry. The molecule incorporates a sulfonamide linkage, a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial and anticancer drugs. The presence of the acetylphenyl group offers a site for further chemical modification, allowing for the generation of diverse chemical libraries for drug discovery. This application note details a reliable and reproducible two-step synthesis of this compound, designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Synthetic Strategy

The synthesis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid is achieved through a two-step reaction sequence. The first step involves the electrophilic aromatic substitution of acetophenone with chlorosulfonic acid to produce 3-acetylbenzenesulfonyl chloride. The meta-directing effect of the acetyl group on the benzene ring is crucial for the regioselectivity of this reaction. The second step is a nucleophilic substitution reaction where the amino group of glycine attacks the sulfonyl chloride of the intermediate, forming the desired sulfonamide bond.

G cluster_0 Step 1: Synthesis of 3-Acetylbenzenesulfonyl Chloride cluster_1 Step 2: Synthesis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid Acetophenone Acetophenone Intermediate 3-Acetylbenzenesulfonyl Chloride Acetophenone->Intermediate Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Intermediate Final_Product {[(3-Acetylphenyl)sulfonyl]amino}acetic acid Intermediate->Final_Product Sulfonylation (aqueous NaOH) Glycine Glycine Glycine->Final_Product

Figure 1: Synthetic workflow for {[(3-Acetylphenyl)sulfonyl]amino}acetic acid.

Experimental Protocols

Step 1: Synthesis of 3-Acetylbenzenesulfonyl Chloride

This procedure details the chlorosulfonation of acetophenone.[1][2]

Materials:

ReagentFormulaMW ( g/mol )AmountMoles
AcetophenoneC₈H₈O120.1512.0 g (11.7 mL)0.1
Chlorosulfonic AcidHSO₃Cl116.5240.8 g (23.0 mL)0.35
DichloromethaneCH₂Cl₂84.93100 mL-
IceH₂O18.02200 g-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice bath.

  • Addition of Chlorosulfonic Acid: Carefully add chlorosulfonic acid (40.8 g, 23.0 mL) to the flask. Begin stirring and allow the acid to cool to 0-5 °C.

  • Addition of Acetophenone: Add acetophenone (12.0 g, 11.7 mL) to the dropping funnel. Add the acetophenone dropwise to the cold, stirring chlorosulfonic acid over 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C. Vigorous evolution of HCl gas will occur; ensure the reaction is performed in a well-ventilated fume hood.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour.

  • Workup: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. This step should be performed in a fume hood as it will generate a large amount of HCl gas. A white solid will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.

  • Drying: Dry the crude 3-acetylbenzenesulfonyl chloride in a desiccator over P₂O₅. The product is moisture-sensitive and should be used in the next step as soon as it is reasonably dry.[1]

Step 2: Synthesis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid

This procedure outlines the sulfonylation of glycine with the previously synthesized 3-acetylbenzenesulfonyl chloride.[3][4]

Materials:

ReagentFormulaMW ( g/mol )AmountMoles
3-Acetylbenzenesulfonyl ChlorideC₈H₇ClO₃S218.6621.9 g0.1
GlycineC₂H₅NO₂75.077.5 g0.1
Sodium HydroxideNaOH40.008.0 g0.2
Deionized WaterH₂O18.02150 mL-
Concentrated Hydrochloric AcidHCl36.46As needed-

Equipment:

  • 500 mL beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation of Glycine Solution: In a 500 mL beaker, dissolve glycine (7.5 g) and sodium hydroxide (8.0 g) in 150 mL of deionized water. Cool the solution to 10-15 °C in an ice bath with stirring.

  • Addition of Sulfonyl Chloride: While maintaining the temperature below 20 °C, slowly add the crude 3-acetylbenzenesulfonyl chloride (21.9 g) in portions to the stirring alkaline glycine solution. The pH of the reaction mixture should be maintained between 9-11 by the dropwise addition of a 2M NaOH solution if necessary.[4]

  • Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully acidify the solution to a pH of 2-3 with concentrated hydrochloric acid. A white precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure {[(3-acetylphenyl)sulfonyl]amino}acetic acid.

  • Drying: Dry the purified product in a vacuum oven at 60 °C.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Melting Point: Determine the melting point of the purified product.

  • ¹H NMR and ¹³C NMR Spectroscopy: Confirm the structure of the compound by analyzing its NMR spectra.

  • Mass Spectrometry: Determine the molecular weight of the compound.

  • FT-IR Spectroscopy: Identify the characteristic functional groups present in the molecule.

Safety and Handling

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Hydrochloric acid is corrosive and can cause severe burns. Handle in a well-ventilated area with appropriate PPE.

  • The reactions produce HCl gas , which is toxic and corrosive. Ensure all steps involving the evolution of HCl are performed in a well-ventilated fume hood.

References

  • MDPI. (2022, August 28). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Available at: [Link]

  • ResearchGate. (2025, August 6). Study of the reaction of glycine and benzoyl chloride under inverse phase transfer catalysis. Available at: [Link]

  • Google Patents. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof.
  • PMC. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available at: [Link]

  • Semantic Scholar. (2024, May 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. Available at: [Link]

  • Semantic Scholar. N-Acylation of sulfonamides using N-acylbenzotriazoles. Available at: [Link]

  • Organic Syntheses. acetylglycine. Available at: [Link]

  • Organic Syntheses. Sulfanilyl chloride, N-acetyl. Available at: [Link]

  • Google Patents. EP3153498A1 - N-substituted phenyl glycine preparation method.
  • PMC. In Situ-Generated Glycinyl Chloroaminals for a One-Pot Synthesis of Non-proteinogenic α-Amino Esters. Available at: [Link]

  • PMC. (2024, August 5). Synthesis of N-(3-Acyloxyacyl)glycines, Small Molecules with Potential Role in Gut Microbiome-Endocannabinoidome Communication. Available at: [Link]

  • Google Patents. US4918222A - Process for synthesis of N-acetylglycine.
  • PMC. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. Available at: [Link]

  • MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available at: [Link]

  • Cihan University-Erbil Repository. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Available at: [Link]

  • PubChem. {3-[(methylsulfonyl)amino]phenyl}acetic acid. Available at: [Link]

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Application

Solvent selection for dissolving {[(3-Acetylphenyl)sulfonyl]amino}acetic acid for bioassays

The following Application Note and Protocol is designed for {[(3-Acetylphenyl)sulfonyl]amino}acetic acid , a specialized sulfonylamino-acetic acid derivative. Given the structural properties (an ionizable carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for {[(3-Acetylphenyl)sulfonyl]amino}acetic acid , a specialized sulfonylamino-acetic acid derivative.

Given the structural properties (an ionizable carboxylic acid tail coupled with a lipophilic sulfonamide core), this compound presents specific solubility challenges—namely, pH-dependent precipitation and "solvent shock" upon aqueous dilution. This guide provides a scientifically grounded workflow to ensure bioassay reproducibility.

Physicochemical Analysis & Solubility Logic

To select the correct solvent, we must first deconstruct the molecule’s behavior in solution.

  • Compound Class: N-Sulfonylglycine derivative.

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): The hydrophilic "head." Typical pKa ~3.5–4.5. At pH < 4, it is protonated (neutral) and poorly soluble in water. At pH > 7, it is ionized (COO⁻), significantly enhancing aqueous solubility.

    • Sulfonamide Linkage (-SO₂NH-): Adds polarity but also structural rigidity.

    • 3-Acetylphenyl Group: Lipophilic "tail." This drives the need for organic co-solvents (DMSO) to disrupt crystal lattice energy.

The Challenge: The molecule is an amphiphile . It dissolves well in organic solvents (DMSO) but risks "crashing out" (precipitating) when diluted into aqueous buffers if the pH is too low or the transition is too abrupt.

Solvent Selection Strategy

A. Primary Stock Solvent: Dimethyl Sulfoxide (DMSO)

Verdict: Recommended [1]

  • Why: DMSO is a polar aprotic solvent that effectively solvates both the phenyl ring and the sulfonamide core. It is miscible with water, allowing for flexible dilution.

  • Grade: Use LC-MS Grade or Sterile Filtered (0.2 µm) DMSO.

    • Reasoning: Standard "Reagent Grade" DMSO often contains trace water and metal ions, which can catalyze hydrolysis of the acetyl group or facilitate oxidation over long-term storage.

  • Concentration Target: Prepare a 10 mM to 100 mM Master Stock.

    • Note: Avoid >100 mM stocks to prevent " supersaturation shock" upon thawing.

B. Alternative: Ethanol (EtOH)

Verdict: Conditional Use Only [2]

  • Why: Ethanol is less toxic than DMSO in some sensitive primary cell assays. However, it is volatile (changing concentration over time) and has a lower solubility capacity for sulfonamides compared to DMSO.

  • Use Case: Only if your specific bioassay is known to be hypersensitive to DMSO (e.g., certain stem cell differentiation assays).

C. Aqueous Buffer (Assay Medium)

Verdict: Critical pH Control Required

  • Requirement: The assay buffer must be buffered to pH ≥ 7.2 (e.g., PBS, HEPES).

  • Warning: Do not dilute directly into unbuffered saline or acidic media (pH < 5). The compound will protonate and precipitate immediately.

Step-by-Step Dissolution Protocol

Phase 1: Preparation of Master Stock (100 mM)

Objective: Create a stable, high-concentration stock solution.

  • Weighing: Weigh the solid compound into a sterile, amber glass vial (to protect from light).

    • Example: For 10 mg of compound (MW ≈ 257.26 g/mol ), you need ~389 µL of solvent for 100 mM.

  • Solvent Addition: Add 100% Anhydrous DMSO to the vial.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution should be crystal clear. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

Phase 2: The "Intermediate Step" Dilution (Critical)

Objective: Prevent precipitation during the transition from 100% Organic to 100% Aqueous. Many researchers fail here by pipetting 100 mM stock directly into the cell culture well. This causes a local high-concentration "plume" that precipitates before mixing.

Protocol:

  • Prepare an Intermediate Dilution (e.g., 10x or 100x of final concentration) in the assay buffer.

  • Technique: Place the buffer in a tube and vortex while slowly adding the DMSO stock. This rapid dispersion prevents local supersaturation.

  • Visual Confirmation: Hold the tube up to a light source. The solution should be clear. If it turns milky/turbid, the compound has precipitated.

    • Fix: If turbid, add mild heating (37°C) or adjust pH to 7.4–8.0.

Phase 3: Final Bioassay Application
  • Maximum Solvent Tolerance: Ensure the final DMSO concentration in the well is < 0.5% (v/v) for cell assays and < 1% (v/v) for enzymatic assays.

  • Controls: Always run a "Vehicle Control" (DMSO only) to normalize data.

Visualized Workflows

Diagram 1: Solubility Decision Tree

This logic gate ensures you select the correct path based on your assay's pH constraints.

SolubilityLogic Start Compound: {[(3-Acetylphenyl)sulfonyl]amino}acetic acid SolventChoice Primary Solvent Selection Start->SolventChoice DMSO DMSO (Recommended) High Solubility (>100mM) SolventChoice->DMSO Ethanol Ethanol (Only for DMSO-sensitive cells) SolventChoice->Ethanol Dilution Aqueous Dilution Strategy DMSO->Dilution Ethanol->Dilution Acidic Acidic Buffer (pH < 5) RISK: Precipitation Dilution->Acidic Neutral Neutral/Basic Buffer (pH > 7.2) Stable (Ionized Form) Dilution->Neutral Action1 STOP: Change Buffer or Use Cyclodextrin carrier Acidic->Action1 Action2 PROCEED: Vortex during addition Neutral->Action2

Caption: Decision tree for solvent selection emphasizing the critical role of pH in maintaining aqueous solubility.

Diagram 2: The "Stepping Stone" Dilution Method

A visual guide to avoiding "Solvent Shock" precipitation.

SerialDilution Stock Master Stock (100% DMSO, 100 mM) Intermediate Intermediate Working Solution (10% DMSO, 1 mM) Diluent: PBS pH 7.4 Stock->Intermediate  1:100 Dilution (Vortex Active) Precipitation RISK: Direct Addition Causes Precipitation Stock->Precipitation  Avoid Direct 1:1000 Final Final Assay Well (0.1% DMSO, 10 µM) Diluent: Media/Buffer Intermediate->Final  1:100 Dilution

Caption: The "Stepping Stone" method uses an intermediate dilution to lower the solvent concentration gradually, preventing compound crash-out.

Summary Data Tables

Table 1: Solvent Compatibility & Solubility Limits
Solvent SystemEstimated SolubilityBioassay CompatibilityNotes
100% DMSO > 100 mMToxic (Must dilute)Best for Storage. Hygroscopic; keep sealed.
100% Ethanol ~ 20–50 mMToxic (Must dilute)Volatile; concentration changes with evaporation.
PBS (pH 7.4) ~ 1–5 mMHighSolubility driven by ionization of carboxylic acid.
Acetate Buffer (pH 4.0) < 0.1 mMHighHigh Risk. Compound likely to precipitate.
Table 2: Troubleshooting Guide
ObservationRoot CauseCorrective Action
Cloudiness upon dilution "Solvent Shock" or Low pH1. Warm solution to 37°C.2. Check buffer pH (must be >7).3. Use the "Intermediate Step" method.
Crystals in frozen stock Moisture ingressThaw completely at 37°C and vortex. Ensure future stocks are sealed with Parafilm.
Cell toxicity in vehicle DMSO % too highReduce final DMSO to < 0.1%. Ensure DMSO is LC-MS grade (free of heavy metals).

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility profiling in drug discovery).
  • Waybright, T. J., et al. (2009). "Neurozone: A High-Content Assay for Measuring Neurotoxicity in Differentiated PC12 Cells." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link (Guidance on DMSO limits in bioassays).

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link (Foundational logic for solubility/pKa relationships).

  • Sigma-Aldrich (Merck). "Dimethyl Sulfoxide (DMSO) Physical Properties and Solvent Compatibility Guide." Link (Technical data on DMSO hygroscopicity and grades).

Sources

Method

Application Note: Protocol for Coupling {[(3-Acetylphenyl)sulfonyl]amino}acetic Acid in Solid-Phase Peptide Synthesis

Abstract & Introduction This application note details the optimized protocol for coupling {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (CAS: Generic structure reference) to the N-terminus of a resin-bound peptide or amin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for coupling {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (CAS: Generic structure reference) to the N-terminus of a resin-bound peptide or amino acid.

This building block is a sulfonamido-functionalized glycine derivative . Structurally, it consists of a glycine backbone where the amino group is modified by a 3-acetylbenzenesulfonyl moiety. It is frequently used in peptidomimetic research to introduce:

  • Proteolytic Stability: The sulfonamide bond is resistant to standard proteases.

  • Chemical Handles: The acetyl (ketone) group on the phenyl ring serves as a versatile handle for bio-orthogonal ligation (e.g., oxime or hydrazone formation) post-cleavage.

  • Conformational Constraint: The bulky sulfonyl group restricts the conformational freedom of the N-terminus.

Chemical Structure Analysis
  • Reactive Group: Carboxylic Acid (-COOH).

  • Linker: Glycine spacer (-NH-CH2-).

  • Functional Moiety: 3-Acetylbenzenesulfonamide.

  • Chirality: Achiral (Glycine linker). Advantage: No risk of racemization during coupling.

Critical Pre-Coupling Considerations

Solubility & Solvent Choice

Sulfonamido-acids often exhibit poor solubility in Dichloromethane (DCM).

  • Recommended Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Protocol: If the reagent does not dissolve at 0.1 M, mild heating (40°C) or sonication is permissible.

Compatibility (The Acetyl Group)

The acetyl group (methyl ketone) on the phenyl ring is generally stable under standard Fmoc/tBu SPPS conditions.

  • Stable to: 20% Piperidine (Fmoc removal), 95% TFA (Cleavage).

  • Incompatible with: Hydrazine or Hydroxylamine reagents often used for orthogonal deprotection (e.g., Dde/IvDde removal).

    • Risk:[1][2] Formation of hydrazones or oximes on the acetyl group.

    • Action: If orthogonal deprotection is required elsewhere in the peptide, perform it before coupling this unit.

Acidity of Sulfonamide NH

The sulfonamide proton (


 ~10–11) is acidic.
  • Impact: In the presence of strong bases and alkylating agents (e.g., alkyl halides), N-alkylation can occur.

  • Mitigation: Standard coupling uses tertiary amines (DIPEA/NMM) which are safe. Avoid using strong bases (DBU) or alkyl halides after this unit is coupled.

Materials & Reagents

ComponentSpecificationRole
Ligand {[(3-Acetylphenyl)sulfonyl]amino}acetic acidBuilding Block
Coupling Agent HATU or DIC/Oxyma PureActivator
Base DIPEA (Diisopropylethylamine)Base (for HATU)
Solvent DMF (Peptide Synthesis Grade)Reaction Medium
Resin Rink Amide or Wang ResinSolid Support

Coupling Protocol (Step-by-Step)

This protocol assumes a standard 0.1 mmol scale on manual or automated synthesizers.

Step 1: Resin Preparation

Ensure the preceding Fmoc group has been removed and the resin is washed.[3]

  • Deprotect: 20% Piperidine/DMF (2 x 10 min).

  • Wash: DMF (5 x 1 min).

  • Test: Perform a Kaiser Test . The resin beads should be Dark Blue (positive for free primary amine).

Step 2: Activation (Choose Method A or B)
Method A: HATU/DIPEA (High Efficiency)

Recommended for sterically hindered N-termini.

  • Dissolve 3.0 equivalents of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid in minimum DMF.

  • Add 2.9 equivalents of HATU.

  • Add 6.0 equivalents of DIPEA.

  • Pre-activation: Shake for 30 seconds (Do not exceed 2 mins to avoid potential side reactions).

Method B: DIC/Oxyma (Low Racemization/Side-Reaction)

Recommended for standard couplings to prevent any potential sulfonamide N-acylation.

  • Dissolve 3.0 equivalents of the acid in DMF.

  • Add 3.0 equivalents of Oxyma Pure.

  • Add 3.0 equivalents of DIC.

  • Pre-activation: Shake for 2–3 minutes .

Step 3: Coupling Reaction
  • Add the activated solution to the resin.

  • Agitate at Room Temperature for 60–90 minutes .

    • Note: The sulfonamide group is bulky; extended coupling time ensures completion.

  • Drain the reaction vessel.

  • Wash: DMF (4 x 1 min), DCM (3 x 1 min).

Step 4: Quality Control (Crucial)

Perform a Kaiser Test on a small aliquot of resin beads.

  • Expected Result: Colorless / Yellow (Negative).

  • Interpretation: A negative result indicates the free amines on the resin have been successfully coupled.

  • Note: The newly formed N-terminus is a sulfonamide (technically part of the linker structure), but the "reactive" end is now the acetyl-phenyl group, which has no amine. Therefore, the Kaiser test should be negative.

Visualization of Workflow

Diagram 1: Coupling Decision & Workflow

The following diagram illustrates the logical flow and critical decision points for this specific coupling.

CouplingWorkflow Start Start: Resin-Peptide-NH2 SolubilityCheck Check Reagent Solubility (Use DMF, warm if needed) Start->SolubilityCheck Activation Activation Strategy SolubilityCheck->Activation MethodA Method A: HATU/DIPEA (Fast, High Yield) Activation->MethodA MethodB Method B: DIC/Oxyma (Cleaner, Safer) Activation->MethodB Coupling Coupling Reaction (60-90 mins, RT) MethodA->Coupling MethodB->Coupling Washing Wash: DMF x4, DCM x3 Coupling->Washing QC QC: Kaiser Test Washing->QC Success Result: Colorless (Coupling Complete) QC->Success Negative Fail Result: Blue (Incomplete) QC->Fail Positive Recouple Re-Couple (Use HATU if DIC failed) Fail->Recouple Recouple->Coupling

Caption: Step-by-step decision matrix for coupling sulfonamido-acetic acid derivatives.

Troubleshooting & Optimization

Aggregation

If the peptide sequence is long (>15 residues) or hydrophobic, the coupling of this bulky unit may be sluggish.

  • Solution: Use Magic Mixture (DCM/DMF/NMP 1:1:1 with 1% Triton X-100) or elevate temperature to 50°C during coupling (Microwave assisted coupling is compatible: 75°C for 5 mins).

Side Reactions (Over-activation)

While rare, the sulfonamide nitrogen can theoretically be acylated if extreme excess of HATU is used for long periods.

  • Prevention: Maintain stoichiometry at 1:1 between the Acid and the Activation Reagent (e.g., 3 eq Acid / 2.9 eq HATU). Never use excess activator relative to the acid.

Verification via Micro-Cleavage

Since Kaiser tests can sometimes be ambiguous with aggregated peptides:

  • Take 5 mg resin.

  • Treat with 200 µL TFA/H2O/TIS (95:2.5:2.5) for 30 mins.

  • Evaporate and analyze by LC-MS .

  • Look for the mass of: [Peptide Mass] + 255.2 Da (Mass of the {[(3-Acetylphenyl)sulfonyl]amino}acetyl group minus H2O).

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive guide on protecting group stability, confirming acetyl stability to piperidine).

  • Bachem. (2024). Peptide Synthesis Guide: Coupling Reagents. (Standard protocols for HATU/DIC coupling).

  • Novabiochem. (2018). Novabiochem Peptide Synthesis Catalog & Handbook. Merck KGaA. (Reference for sulfonamide linker solubility and handling).

  • LifeTein. (2025). N-Terminal Acetylation vs. Modification. (Distinction between simple acetylation and functionalized acetyl-groups).

Sources

Application

Application Notes and Protocols: Leveraging {[(3-Acetylphenyl)sulfonyl]amino}acetic Acid as a Versatile Scaffold in Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks capable of binding to mu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – represents a cornerstone of efficient drug discovery. The sulfonamide functional group is a quintessential example of such a scaffold, present in a wide array of FDA-approved drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antidiabetic agents.[1] The inherent properties of the sulfonamide moiety, such as its ability to act as a hydrogen bond donor and acceptor and its tetrahedral geometry, allow it to engage in specific and high-affinity interactions with biological macromolecules.

This document introduces the {[(3-Acetylphenyl)sulfonyl]amino}acetic acid scaffold, a promising, yet underexplored, platform for the development of novel therapeutics. This scaffold combines the well-established pharmacological relevance of the arylsulfonamide core with an amino acid side chain, offering a unique combination of structural rigidity and flexibility. The meta-positioned acetyl group provides a key handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Furthermore, the carboxylic acid moiety can be exploited to enhance solubility and modulate pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of compounds based on the {[(3-Acetylphenyl)sulfonyl]amino}acetic acid scaffold. We will present detailed, field-proven protocols for the multi-step synthesis of the core scaffold and its subsequent biological characterization in two key therapeutic areas: oncology and metabolic diseases.

Part 1: Synthesis of the {[(3-Acetylphenyl)sulfonyl]amino}acetic Acid Scaffold

The synthesis of the target scaffold is a two-step process commencing with the formation of the key intermediate, 3-acetylbenzenesulfonyl chloride, followed by its reaction with glycine to yield the final product.

Synthesis of 3-Acetylbenzenesulfonyl Chloride

Two primary, reliable routes for the synthesis of 3-acetylbenzenesulfonyl chloride are presented below. The choice of method may depend on the availability of starting materials and laboratory capabilities.

  • Method A: Direct Chlorosulfonation of Acetophenone. This is an industrially relevant and efficient method.[2]

  • Method B: Sandmeyer-Type Reaction from 3-Aminoacetophenone. This classical transformation offers a reliable alternative.[3][4]

This protocol describes the direct chlorosulfonation of acetophenone to yield 3-acetylbenzenesulfonyl chloride.[2]

Materials:

  • Acetophenone

  • Chlorosulfonic acid

  • Ice

  • Deionized water

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask equipped with a dropping funnel and a magnetic stirrer

  • Ice bath

Procedure:

  • In a fume hood, carefully add chlorosulfonic acid (3-4 equivalents) to a pre-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add acetophenone (1 equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid. It is critical to maintain the internal temperature below 10°C to prevent thermal runaway and minimize the formation of side products.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring. This should be performed in a large beaker to accommodate any frothing.

  • The product, 3-acetylbenzenesulfonyl chloride, will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold deionized water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) or used directly in the next step after thorough drying.

This protocol details the synthesis of 3-acetylbenzenesulfonyl chloride from 3-aminoacetophenone via a Sandmeyer-type reaction. Modern variations of this reaction utilize safer SO2 surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).[3][4]

Materials:

  • 3-Aminoacetophenone

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)

  • Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)

  • Acetonitrile (MeCN)

  • Deionized water

  • Ethyl acetate (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Ice bath

Procedure:

  • Diazotization:

    • Dissolve 3-aminoacetophenone (1 equivalent) in a mixture of aqueous HCl and acetonitrile in a round-bottom flask.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • Sulfonylation:

    • In a separate flask, prepare a solution of DABSO (1.2 equivalents) and a catalytic amount of CuCl or CuCl₂ in acetonitrile.

    • Slowly add the pre-formed diazonium salt solution to the DABSO solution at room temperature. Vigorous nitrogen evolution will be observed.

    • Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.

  • Work-up:

    • Pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-acetylbenzenesulfonyl chloride.

    • The product can be purified by flash column chromatography on silica gel.

Synthesis of {[(3-Acetylphenyl)sulfonyl]amino}acetic Acid

This step involves the reaction of the synthesized 3-acetylbenzenesulfonyl chloride with glycine under Schotten-Baumann conditions.[5][6]

Protocol 2: Sulfonamide Formation with Glycine

Materials:

  • 3-Acetylbenzenesulfonyl chloride

  • Glycine (aminoacetic acid)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl) for acidification

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve glycine (1.1 equivalents) in an aqueous solution of sodium hydroxide (2.2 equivalents) in a round-bottom flask.

  • Cool the solution to 0-5°C in an ice bath.

  • In a separate container, dissolve 3-acetylbenzenesulfonyl chloride (1 equivalent) in a minimal amount of dioxane or THF.

  • Add the solution of 3-acetylbenzenesulfonyl chloride dropwise to the cold, stirred glycine solution.

  • Maintain the pH of the reaction mixture between 9-10 by the concomitant addition of an aqueous NaOH solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted sulfonyl chloride.

  • Carefully acidify the aqueous layer to pH 2-3 with cold, dilute HCl.

  • The product, {[(3-Acetylphenyl)sulfonyl]amino}acetic acid, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of Synthetic Workflow

G cluster_0 Step 1: Synthesis of 3-Acetylbenzenesulfonyl Chloride cluster_1 Step 2: Sulfonamide Formation A Acetophenone (Method A) E 3-Acetylbenzenesulfonyl Chloride A->E Chlorosulfonation B 3-Aminoacetophenone (Method B) B->E Sandmeyer-type Reaction C Chlorosulfonic Acid D 1. NaNO₂, HCl 2. DABSO, CuCl H {[(3-Acetylphenyl)sulfonyl]amino}acetic acid E->H F Glycine F->H Schotten-Baumann Reaction G NaOH, H₂O/Dioxane G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Scaffold-based Inhibitor Compound->AKT Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a scaffold-based drug.

Part 3: Application in Antidiabetic Drug Discovery

The arylsulfonylurea class of drugs has been a mainstay in the treatment of type 2 diabetes for decades, acting by stimulating insulin secretion from pancreatic β-cells. The structural similarity of the {[(3-Acetylphenyl)sulfonyl]amino}acetic acid scaffold to these agents suggests its potential as a platform for developing novel insulin secretagogues.

In Vitro Antidiabetic Evaluation

This assay measures the ability of a test compound to stimulate insulin secretion from the murine pancreatic β-cell line MIN6 in response to glucose. [7][8][9][10][11] Materials:

  • MIN6 cells

  • Complete MIN6 culture medium

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Glibenclamide)

  • Insulin ELISA kit

Procedure:

  • Seed MIN6 cells in a 24-well plate and culture until they reach 80-90% confluency.

  • Wash the cells twice with KRB buffer containing low glucose.

  • Pre-incubate the cells in low glucose KRB buffer for 1-2 hours at 37°C.

  • Replace the pre-incubation buffer with fresh KRB buffer containing low glucose, high glucose, or high glucose plus the test compound at various concentrations. Include a vehicle control and a positive control.

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant and centrifuge to remove any detached cells.

  • Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • The results are typically expressed as fold-increase in insulin secretion over the basal (low glucose) condition.

Hypothetical Data Presentation for In Vitro GSIS Assay

CompoundConcentration (µM)Insulin Secretion (Fold over Basal)
Vehicle -1.0 ± 0.1
High Glucose -3.5 ± 0.3
Derivative 3 105.2 ± 0.4
Derivative 4 102.1 ± 0.2
Glibenclamide 16.8 ± 0.5
In Vivo Antidiabetic Evaluation

The OGTT is a standard procedure to assess glucose metabolism in vivo and to evaluate the efficacy of potential antidiabetic agents. [12][13][14][15] Materials:

  • Diabetic mouse model (e.g., db/db mice or streptozotocin-induced diabetic mice)

  • Glucose solution (2 g/kg body weight)

  • Test compound formulated in a suitable vehicle

  • Vehicle control

  • Glucometer and test strips

Procedure:

  • Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Administer the test compound or vehicle control to the respective groups of mice by oral gavage.

  • After 30-60 minutes, measure the basal blood glucose level (t=0) from a tail snip.

  • Administer a glucose solution (2 g/kg) by oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the overall glucose excursion.

Visualization of Insulin Secretion Pathway

G Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Metabolism Glucose Metabolism GLUT2->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP K_ATP ATP-sensitive K+ Channel (KATP) ATP->K_ATP Closes Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx ↑ [Ca2+]i Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Compound Scaffold-based Modulator Compound->K_ATP Modulates

Caption: Simplified pathway of glucose-stimulated insulin secretion in pancreatic β-cells.

Conclusion

The {[(3-Acetylphenyl)sulfonyl]amino}acetic acid scaffold represents a versatile and promising starting point for the design and synthesis of novel therapeutic agents. Its straightforward synthesis and the potential for diversification at the acetyl and carboxylic acid positions provide a rich platform for exploring structure-activity relationships. The protocols detailed in these application notes offer a robust framework for the synthesis and biological evaluation of derivatives targeting cancer and metabolic diseases. By employing these methodologies, researchers can efficiently advance compounds from this chemical series through the early stages of the drug discovery pipeline.

References

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer-Type Sulfonyl Chloride Synthesis from (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. [Link]

  • Kaur, H., & Narasimhan, B. (2010). A review on biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 72(4), 433.
  • Golcienė, B., Kavaliauskas, P., Acevedo, W., Sapijanskaitė-Banevič, B., Grybaitė, B., Grigalevičiūtė, R., ... & Mickevičius, V. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 4051. [Link]

  • Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • Vanderbilt University. (2018). Oral Gavage Glucose Tolerance Test (OGTT). [Link]

  • Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2003). Sulfonamide derivatives with anticancer activity. Current medicinal chemistry, 10(11), 925-953.
  • Li, C., Shu, L., & Li, S. (2020). Insulin secretion assays in an engineered MIN6 cell line. MethodsX, 7, 101079. [Link]

  • Lee, K. E., Heo, J. H., Kim, Y. J., Lee, S. H., Park, J. W., & Park, J. S. (2021). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Annals of surgical treatment and research, 100(5), 285. [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. [Link]

  • Wikipedia. (n.d.). Hinsberg reaction. [Link]

  • ResearchGate. (2025). Insulin secretion assays in an engineered MIN6 cell line. [Link]

  • Pye, K., et al. (2024). SOP 003 Glucose Tolerance Test (GTT). [Link]

  • Melior Discovery. (n.d.). Oral Glucose Tolerance Test (OGTT) in Mice. [Link]

  • Taconic Biosciences. (n.d.). Oral Glucose Tolerance Test. [Link]

  • Bio-protocol. (2011). Glucose Tolerance Test in Mice. [Link]

  • van der Kroef, M., et al. (2016). A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. Methods and Protocols, 1(1), 1. [Link]

  • Rutter, G. A., et al. (2007). Glucose-Dependent Modulation of Insulin Secretion and Intracellular Calcium Ions by GKA50, a Glucokinase Activator. Diabetes, 56(6), 1645-1653. [Link]

  • Du, Y., et al. (2023). High-throughput quantitative screening of glucose-stimulated insulin secretion and insulin content using automated MALDI-TOF. bioRxiv. [Link]

  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]

  • TransCure bioServices. (2024). How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models. [Link]

Sources

Method

Handling and storage protocols for {[(3-Acetylphenyl)sulfonyl]amino}acetic acid powder

Application Note: Handling, Storage, and Solubilization Protocols for {[(3-Acetylphenyl)sulfonyl]amino}acetic Acid Abstract & Compound Profile Target Molecule: {[(3-Acetylphenyl)sulfonyl]amino}acetic acid CAS Registry Nu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Solubilization Protocols for {[(3-Acetylphenyl)sulfonyl]amino}acetic Acid

Abstract & Compound Profile

Target Molecule: {[(3-Acetylphenyl)sulfonyl]amino}acetic acid CAS Registry Number: 75968-26-2 Synonyms: N-(3-Acetylbenzenesulfonyl)glycine; 3-Acetyl-N-(carboxymethyl)benzenesulfonamide.[1][2]

This application note provides an authoritative framework for the handling, storage, and experimental preparation of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid. This compound is a bifunctional building block containing a sulfonamide core , a carboxylic acid tail , and a meta-acetyl (ketone) handle .[1][2] Its unique structure requires specific protocols to prevent hydrolysis of the sulfonamide bond, decarboxylation, or photochemical degradation of the ketone moiety.[2]

Physicochemical Summary
PropertyValue / CharacteristicExperimental Implication
Molecular Formula

Molecular Weight 257.26 g/mol Calculation basis for Molarity.[1][2]
pKa (Predicted) ~3.8 (COOH), ~10.1 (NH)Soluble in basic buffers; insoluble in acidic media.[1][2]
Appearance White to Off-White PowderDiscoloration indicates oxidation or photo-degradation.[1][2]
Hygroscopicity Low to ModerateStore with desiccant to prevent caking.[1][2]

Health, Safety, and Environment (HSE) Assessment

Standard Laboratory Safety (GHS Classification based on SAR analysis)

While specific toxicological data for this CAS is limited, its structural analogs (sulfonamides and glycine derivatives) dictate the following safety profile:

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation (Acidic nature).[1][2]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation (Fine powder hazard).[1][2]

  • PPE Requirements:

    • Nitrile gloves (0.11 mm minimum thickness).[1][2]

    • Safety goggles (ANSI Z87.1 compliant).[1][2]

    • P2/N95 Particulate respirator if handling open powder outside a fume hood.[2]

Storage Protocol: The "Dark-Dry-Cool" Triad

Scientific Rationale: The meta-acetyl group introduces a chromophore capable of absorbing UV light, potentially leading to Norrish Type I/II photocleavage or radical formation over extended periods.[2] Furthermore, while the sulfonamide bond is robust, the carboxylic acid moiety can catalyze autocatalytic degradation in the presence of moisture.[2]

Protocol Steps:

  • Primary Containment: Transfer powder to an Amber Borosilicate Glass Vial (Class 1 hydrolytic resistance) with a PTFE-lined screw cap.

    • Why: Amber glass blocks UV radiation (<400 nm); PTFE prevents leaching of plasticizers by the organic acid.[2]

  • Atmosphere: Purge the headspace with Argon or Nitrogen before sealing.[2]

    • Why: Displaces oxygen to prevent oxidative degradation of the ketone.[2]

  • Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use.

    • Critical: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric water onto the cold powder.

  • Secondary Containment: Place the vial inside a sealed desiccator or a secondary jar containing activated silica gel or Drierite™.

Solubilization & Handling Protocols

This compound presents a solubility paradox: it is hydrophobic due to the aromatic ring but hydrophilic due to the carboxylic acid. The following decision tree ensures optimal solvation without degrading the molecule.

A. For Biological Assays (Aqueous Media)

Direct dissolution in water is difficult due to the acidic proton.

  • Preparation: Weigh the target amount of powder.

  • Buffer Selection: Use PBS (pH 7.[1][2]4) or a bicarbonate buffer.[1][2]

  • The "Salt-In" Method:

    • Add 0.9 molar equivalents of NaOH or

      
       relative to the compound.[2]
      
    • Vortex gently.[2] The deprotonation of the carboxylic acid (

      
      ) drastically increases solubility (>50 mM).[1][2]
      
    • Caution: Do not exceed pH 11, as high alkalinity can hydrolyze the sulfonamide bond over time.[2]

B. For Chemical Synthesis (Organic Media)

Preferred solvents: DMSO, DMF, Methanol.[1][2]

  • Stock Solution: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10–100 mM.

  • Stability: DMSO stocks are stable for 6 months at -20°C.

  • Avoid: Avoid storing in primary alcohols (Ethanol/Methanol) for >1 week if acidic catalysts are present, to prevent Fischer esterification of the carboxylic acid tail.[2]

Visualization: Solubilization Workflow

The following diagram illustrates the logical flow for preparing solutions based on the intended application.

SolubilizationProtocol Start Start: Solid Powder {[(3-Acetylphenyl)sulfonyl]amino}acetic acid CheckApp Intended Application? Start->CheckApp BioAssay Biological Assay (Cell Culture/Enzymatic) CheckApp->BioAssay ChemSyn Chemical Synthesis (Derivatization) CheckApp->ChemSyn AqSolvent Aqueous Buffer (PBS) BioAssay->AqSolvent OrgSolvent Organic Solvent (DMSO/DMF) ChemSyn->OrgSolvent Issue Solubility Issue: Acid form is insoluble AqSolvent->Issue ActionDirect Action: Direct Dissolution (Vortex) OrgSolvent->ActionDirect ActionSalt Action: Add 1.0 eq Base (NaOH or NaHCO3) Issue->ActionSalt Deprotonate COOH ResultAq Result: Clear Solution (Carboxylate Salt) ActionSalt->ResultAq ResultOrg Result: Stable Stock (10-100 mM) ActionDirect->ResultOrg

Figure 1: Decision matrix for solubilizing {[(3-Acetylphenyl)sulfonyl]amino}acetic acid based on end-use application.[1][2]

Quality Control & Validation

To ensure the integrity of the compound after storage, perform the following check:

HPLC-UV Method (Generic):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic ring) and 280 nm (Ketone carbonyl).[1][2]

  • Acceptance Criteria: Single peak >95% area. The appearance of a secondary peak at lower retention time often indicates hydrolysis of the acetyl group or sulfonamide cleavage.[2]

Disposal

  • Protocol: Do not dispose of down the drain. The sulfonamide moiety can be persistent in aquatic environments.

  • Method: Collect in a combustible solvent waste container and incinerate via a licensed chemical waste disposal service in accordance with local environmental regulations (e.g., RCRA in the US).[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9555235, 3-(((4-(Acetylamino)phenyl)sulfonyl)amino)-3-azaprop-2-enoic acid. (Note: Structural isomer reference for physicochemical properties). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the safe use of Sulfonamides. ECHA Registration Dossiers.[1][2] Retrieved from [Link][1][2]

  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs.[2] SSCI, Inc.[2] (Authoritative text on carboxylic acid salt formation and hygroscopicity).

Sources

Application

Application Note: Precision Handling of {[(3-Acetylphenyl)sulfonyl]amino}acetic Acid for In Vitro Assays

Topic: In vitro assay preparation using {[(3-Acetylphenyl)sulfonyl]amino}acetic acid stock solutions Content Type: Detailed Application Note and Protocol Audience: Senior Researchers, Compound Management Specialists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro assay preparation using {[(3-Acetylphenyl)sulfonyl]amino}acetic acid stock solutions Content Type: Detailed Application Note and Protocol Audience: Senior Researchers, Compound Management Specialists, and Assay Development Scientists.

Abstract & Chemical Identity

Compound Name: {[(3-Acetylphenyl)sulfonyl]amino}acetic acid CAS: 7250-19-3 Synonyms: N-(3-Acetylbenzenesulfonyl)glycine; 3-Acetylbenzenesulfonylglycine.

This guide details the preparation, solubilization, and storage of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid. As a sulfonamide-glycine conjugate, this molecule presents specific physicochemical challenges—primarily pH-dependent solubility driven by its carboxylic acid moiety and the sulfonamide nitrogen. This protocol is designed to eliminate "crash-out" events during aqueous dilution, ensuring high-fidelity data in enzyme inhibition or cell-based screening assays.

Physicochemical Profile & Solubility Logic

To ensure assay reproducibility, one must understand the ionization states of the molecule.

  • Structural Components:

    • Tail: 3-Acetylbenzene (Lipophilic/Aromatic).

    • Linker: Sulfonamide (

      
      ) (Weakly acidic, pKa ~10).
      
    • Head: Glycine (

      
      ) (Acidic, pKa ~3.8).
      
  • Solubility Behavior:

    • In DMSO: High solubility (>10 mM) due to polar aprotic interactions.

    • In Water (Acidic pH < 4): Poor solubility. The carboxylic acid is protonated (neutral), reducing polarity and increasing aggregation risk.

    • In Water (Neutral/Basic pH > 7): Good solubility. The carboxylate anion (

      
      ) dominates, providing electrostatic stabilization.
      

Critical Warning: Diluting a high-concentration DMSO stock directly into an acidic buffer (e.g., Citrate pH 5.0) will likely cause immediate precipitation.

Protocol 1: Stock Solution Preparation (10 mM)

Objective: Create a stable, anhydrous master stock solution.

Materials
  • Compound: CAS 7250-19-3 (Solid powder).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),

    
    99.9%, stored under nitrogen/argon.
    
  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

Procedure
  • Equilibration: Allow the compound vial to reach room temperature before opening to prevent water condensation on the hygroscopic solid.

  • Weighing: Weigh approximately 2-5 mg of the compound into the amber vial. Record the exact mass to 0.01 mg precision.

  • Calculation: Calculate the volume of DMSO required for a 10 mM stock:

    
    
    
  • Dissolution: Add the calculated volume of Anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

    • Note: Visual clarity is mandatory. If haze persists, centrifuge at 10,000 x g for 1 minute to check for pellets.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
    

Protocol 2: Serial Dilution & Assay Plate Prep

Objective: Transfer the compound from 100% DMSO to aqueous assay buffer without precipitation.

The "Intermediate Plate" Method: Direct dilution from 10 mM stock to the assay well (e.g., 10


M) often results in a final DMSO concentration < 1%, but the local concentration at the pipette tip during addition can exceed solubility limits, causing micro-precipitates. We use an intermediate dilution step to mitigate this.
Workflow Visualization

The following diagram illustrates the safe dilution pathway to avoid "crash-out."

DilutionWorkflow cluster_legend Key Mechanism Stock Master Stock (10 mM in 100% DMSO) InterPlate Intermediate Plate (500 µM in 5% DMSO) Stock->InterPlate 1. Stepwise Dilution (1:20 into Buffer) AssayPlate Assay Plate (10 µM Final) InterPlate->AssayPlate 2. Final Transfer (1:50 Dilution) Buffer Assay Buffer (pH 7.4) Buffer->InterPlate Buffer->AssayPlate Mechanism Step 1 allows 'controlled nucleation' prevention by maintaining solubility via 5% DMSO cushion.

Caption: Figure 1. Stepwise dilution workflow designed to prevent compound precipitation during the transition from organic solvent to aqueous buffer.

Step-by-Step Dilution Protocol
  • Prepare Assay Buffer: Ensure the buffer pH is

    
     7.0 (e.g., PBS, HEPES).
    
    • Critical: If using a metal-dependent enzyme assay, ensure the carboxylic acid moiety of the compound does not chelate essential ions (

      
      , 
      
      
      
      ). If suspected, verify activity with a chelator control.
  • Intermediate Dilution (The "5% DMSO" Step):

    • Prepare an intermediate solution at 20x the final assay concentration containing 5-10% DMSO.

    • Example: To achieve 10

      
      M final:
      
      • Dilute 10 mM Stock 1:20 into buffer (yields 500

        
        M compound in 5% DMSO).
        
      • Technique: Place buffer in the tube first. Add DMSO stock slowly while vortexing.

  • Final Assay Addition:

    • Add the Intermediate Solution to the Assay Plate (1:20 dilution).

    • Final Concentration: 10

      
      M compound, 0.25% DMSO.
      
    • This ensures the final solvent concentration is non-toxic to cells/enzymes.

Quality Control & Validation

Before running high-throughput screens, validate the solubility of CAS 7250-19-3 in your specific assay buffer.

UV-Vis Solubility Check
  • Prepare the compound at the highest test concentration (e.g., 100

    
    M) in Assay Buffer.
    
  • Incubate at room temperature for 2 hours.

  • Centrifuge at 15,000 x g for 10 minutes.

  • Measure Absorbance (280 nm or peak

    
    ) of the supernatant.
    
  • Compare against a reference standard prepared in 50:50 DMSO:Buffer (where solubility is guaranteed).

    • Acceptance Criteria: Aqueous Absorbance

      
       90% of Reference Absorbance.
      
Data Summary Table: Troubleshooting
ObservationProbable CauseCorrective Action
Visible Precipitate pH too low (< 5.0)Adjust buffer pH to > 7.0 or use a co-solvent (e.g., 0.01% Tween-20).
Loss of Potency Compound degradation (Hydrolysis)Use fresh stock; ensure DMSO is anhydrous; avoid freeze-thaw.
High Background Aggregation / Light ScatteringFilter reagent (0.22

m); reduce concentration; add detergent (Triton X-100).
Yellowing of Stock Oxidation of Acetyl/SulfonamideCheck storage conditions; purge vials with Nitrogen/Argon.

Chemical Stability & Pathway Logic[1]

The following diagram details the ionization states that dictate the solubility strategy.

IonizationStates cluster_buffer Target Assay Window Acidic pH < 4.0 Protonated Form (Neutral) COOH / SO2NH (Low Solubility) Neutral pH 7.4 (Physiological) Mono-Anionic Form COO- / SO2NH (High Solubility) Acidic->Neutral Deprotonation (pKa ~3.8) Basic pH > 10.0 Di-Anionic Form COO- / SO2N- (Max Solubility) Neutral->Basic Deprotonation (pKa ~10)

Caption: Figure 2. pH-dependent ionization states of N-(3-Acetylbenzenesulfonyl)glycine. Assays should target the "Neutral" window (pH 7.4) for optimal stability.

References

  • NCBI PubChem. (n.d.). Compound Summary: N-(3-Acetylbenzenesulfonyl)glycine. National Library of Medicine. Retrieved February 23, 2026, from [Link]

  • Assay Guidance Manual. (2012). Compound Management and Handling. NCBI Bookshelf. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in the synthesis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid

Current Status: Active Ticket Type: Yield Optimization / Process Troubleshooting Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary The synthesis of {[(3-Acetylphenyl)sulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket Type: Yield Optimization / Process Troubleshooting Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (an N-sulfonyl glycine derivative) typically proceeds via a Schotten-Baumann reaction . This involves the condensation of 3-acetylbenzenesulfonyl chloride with glycine under basic conditions.

Low yields in this specific transformation are rarely due to the intrinsic stability of the product but rather the competition between aminolysis (product formation) and hydrolysis (reagent destruction) . Because the sulfonyl chloride electrophile is moisture-sensitive and the glycine nucleophile requires water for solubility, the reaction window is narrow.

This guide provides a root-cause analysis, an optimized protocol, and a decision tree to restore your yields to the expected >80% range.

Part 1: Critical Reaction Parameters (The "Why")[1]

To fix the yield, you must control the three variables that dictate the kinetic competition between the amine and water.

pH Control (The "Goldilocks" Zone)
  • The Trap: Glycine is a zwitterion. At neutral pH, the amine is protonated (

    
    ) and non-nucleophilic. You need a base to generate the free amine (
    
    
    
    ).
  • The Failure Mode:

    • pH < 9: Glycine remains protonated. Reaction stalls.

    • pH > 11: The concentration of hydroxide ions (

      
      ) becomes high enough to attack the sulfonyl chloride directly, hydrolyzing it to the sulfonic acid (dead end).
      
  • The Fix: Maintain pH between 9.5 and 10.5 . This ensures the amine is reactive while minimizing the hydrolytic destruction of the sulfonyl chloride [1].

Temperature
  • The Trap: Sulfonylation is exothermic.[1] Heat accelerates hydrolysis faster than it accelerates amidation.

  • The Fix: The reaction must be initiated at 0°C to 5°C . Room temperature is only acceptable after the reagents are fully mixed and the initial exotherm has subsided.

Solvent System (Phase Transfer)
  • The Trap: Glycine is water-soluble; 3-acetylbenzenesulfonyl chloride is organic-soluble. If they don't mix, hydrolysis occurs at the interface before the product forms.

  • The Fix: Use a miscible co-solvent system (Water/THF or Water/Acetone) or vigorous stirring in a biphasic system (Water/DCM). For this specific substrate, Water/Acetone (1:1) is often superior as it solubilizes both reactants effectively.

Part 2: Optimized Experimental Protocol (The "How")

Standardize your workflow using this self-validating protocol.

Materials
  • Reagent A: Glycine (1.1 equiv) - Slight excess drives conversion.

  • Reagent B: 3-Acetylbenzenesulfonyl chloride (1.0 equiv) - Limiting reagent.

  • Base: 1M NaOH (or

    
     for milder control).
    
  • Solvent: Water and Acetone (or Dioxane).

Step-by-Step Procedure
  • Nucleophile Preparation: Dissolve Glycine (1.1 equiv) in Water (approx. 5 mL per gram). Add solid

    
     (2.2 equiv) or 1M NaOH until pH reaches ~10.
    
    • Checkpoint: Ensure the solution is clear.

  • Electrophile Preparation: Dissolve 3-acetylbenzenesulfonyl chloride (1.0 equiv) in Acetone (equal volume to the water used above).

    • Note: Do this immediately before addition to prevent degradation.

  • Controlled Addition: Cool the Glycine solution to 0°C . Add the Sulfonyl Chloride solution dropwise over 20-30 minutes.

    • Why: Slow addition prevents localized heating and keeps the sulfonyl chloride concentration low relative to the nucleophile.

  • Reaction Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • IPC (In-Process Control): Spot TLC. Staining with Bromocresol Green (for the acid) or UV (for the aromatic ring) should show the disappearance of the starting chloride.

  • Workup (The Yield Killer):

    • Step A: Evaporate the Acetone (rotary evaporator). You are left with an aqueous solution.

    • Step B: Wash the basic aqueous layer with Ethyl Acetate (EtOAc) before acidification.

      • Reason: This removes unreacted sulfonyl chloride and non-acidic impurities. Do not skip.

    • Step C: Acidify the aqueous layer carefully with 1M HCl to pH 1–2.

    • Step D: The product, {[(3-acetylphenyl)sulfonyl]amino}acetic acid, will precipitate as a white solid. Filter and wash with cold water.[2][3][4]

Part 3: Troubleshooting Visualizations

Diagram 1: Reaction Mechanism & Competing Pathways

This diagram illustrates why high pH and temperature kill your yield.

ReactionPathways Glycine Glycine (Zwitterion) ActiveGly Active Glycine (NH2-CH2-COO-) Glycine->ActiveGly Deprotonation (pH > 9) Base Base (OH-) Base->ActiveGly Byproduct Hydrolysis Byproduct (Sulfonic Acid) Base->Byproduct Direct Attack Product Target Product (Sulfonamide) ActiveGly->Product Nucleophilic Attack (Fast at 0°C) SulfonylCl 3-Acetylbenzenesulfonyl Cl SulfonylCl->Product SulfonylCl->Byproduct Hydrolysis (Dominates at pH > 11 or High Temp)

Caption: Pathway analysis showing the competition between the desired amidation (Blue) and the parasitic hydrolysis (Red).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to identify your specific failure point.

DecisionTree Start Low Yield Observed CheckSM Is Starting Material (SM) left in organic wash? Start->CheckSM CheckAq Is Product stuck in aqueous layer? CheckSM->CheckAq No (Reaction worked, Isolation failed) CheckPurity Check Reagent Quality CheckSM->CheckPurity Yes (Reaction failed) Action3 Check pH of aqueous layer. Must be < pH 2. CheckAq->Action3 Yes (Acidify more) Action1 Recrystallize/Buy fresh SM. Store under N2. CheckPurity->Action1 SM is impure/hydrolyzed Action2 Adjust pH to 9-10. Increase stirring rate. CheckPurity->Action2 SM is pure

Caption: Diagnostic flowchart for isolating the cause of low yield.

Part 4: FAQ & Quick Fixes

SymptomProbable CauseCorrective Action
Yield < 10% Reagent HydrolysisEnsure Sulfonyl Chloride is fresh. Do not dissolve it in wet solvent until the moment of addition.
Oily Product Impurities / SolventThe product may be oiling out due to residual acetone. Evaporate solvent completely before acidification.
No Precipitate pH too high during workupThe sulfonamide N-H is acidic (

) and the carboxylic acid is acidic (

). You must drop pH below 2 to fully protonate and precipitate the compound.
Starting Material Remains pH too low during reactionIf pH < 9, glycine is not nucleophilic. Add more base or use a pH meter to maintain pH 10.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Sulfonamides and Schotten-Baumann conditions).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insight into nucleophilic substitution at sulfonyl centers).

  • BenchChem. (2025).[5] 3-Acetylbenzenesulfonyl Chloride: Properties and Reactivity. (General reactivity profile of the specific starting material).[2][4][6]

  • Organic Syntheses. Benzenesulfonyl chloride. Coll. Vol. 1, p. 84 (1941). (Foundational procedure for handling sulfonyl chlorides).

Sources

Optimization

Identifying common impurities in {[(3-Acetylphenyl)sulfonyl]amino}acetic acid synthesis

Technical Support Center: Purity Profiling for {[(3-Acetylphenyl)sulfonyl]amino}acetic Acid Status: Active Last Updated: February 24, 2026 Support Tier: Level 3 (Method Development & Optimization)[1] Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Profiling for {[(3-Acetylphenyl)sulfonyl]amino}acetic Acid

Status: Active Last Updated: February 24, 2026 Support Tier: Level 3 (Method Development & Optimization)[1]

Executive Summary & Molecule Context

Target Molecule: {[(3-Acetylphenyl)sulfonyl]amino}acetic acid Common Name: N-(3-Acetylbenzenesulfonyl)glycine CAS Registry (Related): 73035-16-2 (Starting Material: 3-Acetylbenzenesulfonyl chloride)[1]

This guide addresses the critical quality attributes (CQAs) for the synthesis of N-sulfonylated glycine derivatives. The synthesis typically employs a Schotten-Baumann reaction (interfacial condensation) between 3-acetylbenzenesulfonyl chloride and glycine.

Key Challenge: The primary difficulty in this synthesis is balancing the reactivity of the sulfonyl chloride against its susceptibility to hydrolysis, while preventing over-sulfonylation of the nitrogen atom.

The Synthetic Pathway & Impurity Map

The following diagram visualizes the reaction logic and the specific points where impurities are generated.

G cluster_0 Starting Materials SM1 3-Acetylbenzenesulfonyl Chloride PROD TARGET PRODUCT {[(3-Acetylphenyl)sulfonyl]amino}acetic acid SM1->PROD + SM2 (pH 8-10) IMP1 Impurity A: 3-Acetylbenzenesulfonic Acid (Hydrolysis Product) SM1->IMP1 + H2O (Hydrolysis) SM2 Glycine (Aminoacetic Acid) IMP3 Impurity C: Unreacted Glycine SM2->IMP3 Incomplete Conv. IMP2 Impurity B: Bis-sulfonimide (Over-reaction) PROD->IMP2 + SM1 (Excess/High pH)

Figure 1: Reaction pathway showing the genesis of critical impurities A, B, and C.[1]

Troubleshooting Guide: Impurity Identification & Remediation

Impurity A: 3-Acetylbenzenesulfonic Acid[2]
  • Nature: Highly polar, acidic, water-soluble.[1]

  • Origin: Hydrolysis of the starting sulfonyl chloride by water before it can react with glycine.

  • Symptom: Low yield; product is sticky/oily; highly acidic peak near the solvent front in Reverse Phase HPLC.

Root Cause Corrective Action
High Temperature Maintain reaction temperature between 0°C and 5°C during the addition of sulfonyl chloride. Hydrolysis rates increase exponentially with temperature.
Slow Addition Add sulfonyl chloride dropwise but steadily. If the addition is too slow in an aqueous environment, hydrolysis competes with amidation.
Wet Organic Solvent If using a biphasic system (DCM/Water), ensure the DCM is dry.[1] If using a homogenous organic method (THF/TEA), solvents must be anhydrous.[1]
Impurity B: N,N-Bis(3-acetylphenylsulfonyl)glycine (Bis-sulfonimide)[1]
  • Nature: Lipophilic, non-acidic (no NH proton).[1]

  • Origin: The product sulfonamide acts as a nucleophile and attacks a second equivalent of sulfonyl chloride.

  • Symptom: Extra aromatic signals in NMR; late-eluting peak in HPLC.

Root Cause Corrective Action
Excess Reagent Strictly control stoichiometry. Use 1.0 : 1.1 (Glycine : Sulfonyl Chloride).[1][2] Avoid large excesses of chloride.
High pH Maintain pH between 8.0 and 10.0 . Above pH 11, the sulfonamide proton is stripped, creating a potent nucleophile (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) that attacks the starting material.
Impurity C: Residual Glycine[1][4]
  • Nature: Highly polar, Zwitterionic.[1]

  • Origin: Incomplete reaction or excess glycine used to drive kinetics.

  • Symptom: Presence of aliphatic signals in NMR without aromatic counterparts; usually invisible in standard UV-HPLC (low extinction coefficient) unless derivatized.[1]

Root Cause Corrective Action
Workup Failure This impurity should be removed during the acidic workup. The product precipitates at pH 1-2, while glycine remains soluble in the aqueous acidic phase. Ensure thorough water washing of the filter cake.

Analytical Fingerprinting

Use this data to confirm the identity of your impurities.

Table 1: Relative HPLC Retention & MS Signatures Method: C18 Column, Water (0.1% Formic Acid) / Acetonitrile Gradient[1]

CompoundRelative Retention (tR)Key MS Fragments (ESI-)Notes
Impurity C (Glycine) 0.1 (Void Volume)74 [M-H]⁻Poor UV absorbance; use ELSD or MS.
Impurity A (Sulfonic Acid) 0.3 - 0.5199 [M-H]⁻, 135 [M-SO3]⁻Highly polar; broad peak if pH is not controlled.[1]
Target Product 1.0 (Reference) 256 [M-H]⁻ Loss of CO2 (m/z 212) is common in MS/MS.[1]
Impurity B (Bis-imide) 1.8 - 2.2438 [M-H]⁻Elutes much later due to two aromatic rings.[1]
SM (Sulfonyl Chloride) N/AN/AUsually hydrolyzes to Impurity A on the column.

Validated Experimental Protocol

Objective: Minimize hydrolysis (Impurity A) and bis-sulfonylation (Impurity B).

Method: Modified Schotten-Baumann Procedure.[3]

  • Preparation of Aqueous Phase:

    • In a 250 mL round-bottom flask, dissolve Glycine (1.0 equiv) in 1M NaOH (2.2 equiv) .

    • Why 2.2 equiv? 1 equiv to neutralize the carboxylic acid of glycine, 1 equiv to neutralize the HCl generated during reaction, and 0.2 equiv buffer excess.

    • Cool solution to 0°C in an ice bath.

  • Reaction:

    • Dissolve 3-Acetylbenzenesulfonyl chloride (1.1 equiv) in a minimal amount of THF or Dioxane (to prevent freezing/clumping).[1]

    • Add the organic solution dropwise to the aqueous glycine solution over 30 minutes, maintaining temp < 5°C.

    • Critical Control Point: Monitor pH. If it drops below 8, add small aliquots of 1M NaOH.[1] Do not exceed pH 10.

  • Workup (Purification by pH Swing):

    • Allow to warm to room temperature and stir for 2 hours.

    • Wash: Extract the basic aqueous layer with Ethyl Acetate (2x).

      • Logic: This removes unreacted Sulfonyl Chloride (organic soluble) and Impurity B (Bis-imide, which is less soluble in basic water than the target).[1]

    • Precipitation: Acidify the aqueous layer slowly with 6M HCl to pH 1-2 .

      • Logic: The target molecule is an acid.[4][5] At pH 1, it protonates and precipitates.[1] Impurity A (Sulfonic acid) is a strong acid and remains soluble in water. Impurity C (Glycine) forms a hydrochloride salt and remains soluble.

    • Filtration: Filter the white precipitate. Wash with ice-cold water (removes trapped Impurity A/C).[1]

  • Drying:

    • Dry in a vacuum oven at 50°C.

Frequently Asked Questions (FAQs)

Q: My product is an oil that won't crystallize. What happened? A: This is often caused by the presence of Impurity A (Sulfonic Acid) acting as a hydrotrope, or residual solvent.[1]

  • Fix: Redissolve the oil in dilute NaOH (pH 10), wash with Ethyl Acetate, and re-precipitate slowly with HCl.[1] Scratch the glass to induce nucleation.

Q: I see a small peak at [M+14] in the Mass Spec. Is this a methylation? A: Unlikely in this specific protocol. Check your starting material. 3-Acetylbenzenesulfonyl chloride is often synthesized from acetophenone. If the starting acetophenone contained methyl-acetophenone impurities, you might have a homologue. However, if you used Methanol for recrystallization, you might have formed the Methyl Ester of the product (esterification of the carboxylic acid).[1]

Q: Can I use Pyridine instead of NaOH? A: Yes. Using anhydrous Pyridine (or DCM/Et3N) eliminates Impurity A (Hydrolysis) almost entirely.[1] However, the workup is harder because you must completely remove the pyridine to prevent oiling. The aqueous Schotten-Baumann method described above is generally preferred for amino acids due to glycine's poor solubility in organic solvents.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Sulfonamides: General Schotten-Baumann conditions).

  • BenchChem. (2025).[2][4][6] 3-Acetylbenzenesulfonyl Chloride: Properties and Reactivity. Retrieved from (Verified source for starting material properties).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic substitution at sulfonyl centers).

  • Sigma-Aldrich. (2025). Product Specification: 3-Acetylbenzenesulfonyl chloride. Link (Confirmation of moisture sensitivity and storage class).[1]

  • Guthrie, J. P. (1978).[1] Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 56(17), 2342-2354.[1] (Reference for the high acidity/solubility of benzenesulfonic acid derivatives).

Sources

Troubleshooting

Troubleshooting sulfonamide bond formation in {[(3-Acetylphenyl)sulfonyl]amino}acetic acid

Technical Support Center: Sulfonamide Bond Formation Topic: Synthesis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid Ticket Type: Advanced Synthesis Troubleshooting Status: Open Executive Summary The formation of {[(3-A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Bond Formation Topic: Synthesis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid Ticket Type: Advanced Synthesis Troubleshooting Status: Open

Executive Summary

The formation of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid involves the condensation of 3-acetylbenzenesulfonyl chloride (electrophile) with glycine (nucleophile). While conceptually simple (Schotten-Baumann conditions), this reaction is prone to failure due to the solubility mismatch between the zwitterionic amino acid and the lipophilic sulfonyl chloride, as well as the hydrolytic instability of the electron-deficient sulfonyl chloride.

This guide addresses the three most common failure modes:

  • Reaction Stalling: Incompatibility of phases preventing reagents from meeting.

  • Low Yields: Competitive hydrolysis of the sulfonyl chloride.

  • Purification Failure: Inability to isolate the product from the aqueous matrix.

Part 1: The Core Protocol (Optimized)

Before troubleshooting, verify your baseline method against this optimized standard. Most issues stem from deviating from these specific parameters.

Reaction Scheme:



Optimized Procedure:

  • The Aqueous Phase: Dissolve Glycine (1.1 equiv) and NaOH (2.2 equiv) in Water (approx. 5 mL per mmol).

    • Note: 2 equivalents of base are mandatory—one to deprotonate the carboxylic acid (solubilizing the glycine) and one to neutralize the HCl generated during sulfonylation.

  • The Organic Phase: Dissolve 3-Acetylbenzenesulfonyl chloride (1.0 equiv) in minimal THF or Dioxane.

    • Why: The sulfonyl chloride is not water-soluble. Adding it as a solid causes clumping and hydrolysis.

  • The Addition: Cool the aqueous phase to 0°C . Add the organic phase dropwise over 15–30 minutes with vigorous stirring.

  • pH Maintenance: Monitor pH. If it drops below 9, add small aliquots of 1M NaOH to maintain pH 9–10.

  • Workup: Wash the basic solution with EtOAc (removes unreacted sulfonyl chloride/impurities). Then, acidify the aqueous layer to pH 2–3 with 1M HCl to precipitate the product.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned into a biphasic mess and nothing happened."

Diagnosis: Phase Transfer Failure. Glycine is soluble only in water; the sulfonyl chloride is soluble only in organics. If you used an immiscible solvent (like DCM or Ether) without a phase transfer catalyst, the reagents never met.

Corrective Action:

  • Switch Solvents: Use a water-miscible co-solvent like THF (Tetrahydrofuran) , Dioxane , or Acetone . This creates a homogeneous (or semi-homogeneous) system where the nucleophile and electrophile can interact.

  • Alternative: If you must use DCM, add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (5 mol%).

Issue 2: "I isolated a white solid, but it’s just unreacted Glycine (or salt)."

Diagnosis: Hydrolysis of the Sulfonyl Chloride.[1][2] The 3-acetyl group is electron-withdrawing (meta-position). This makes the sulfur atom highly electrophilic—reactive toward glycine, but also extremely reactive toward water/hydroxide . If the base concentration is too high or the temperature too warm, water attacks the sulfur faster than glycine does.

Corrective Action:

  • Temperature Control: The reaction must be performed at 0°C initially.

  • Addition Rate: Add the sulfonyl chloride slowly. A "dump" addition creates local hot-spots of concentration where hydrolysis outcompetes aminolysis.

  • Stoichiometry Check: Do not use a large excess of NaOH at the start. Start with exactly 2.0–2.2 equivalents.

Issue 3: "I acidified the mixture, but no precipitate formed."

Diagnosis: pH Overshoot or Product Solubility. Sulfonamides are acidic (


), but the carboxylic acid tail makes this molecule amphoteric.

Corrective Action:

  • The "Goldilocks" pH: You must acidify to the Isoelectric Point .

    • If pH > 4: The carboxylic acid is deprotonated (carboxylate anion), keeping it soluble.

    • If pH < 1: You might protonate the sulfonamide nitrogen or the ketone (less likely, but possible), or simply increase ionic strength preventing precipitation.

    • Target: Adjust pH to 2.0–3.0 .

  • Salting Out: If no solid appears at pH 2, saturate the aqueous layer with NaCl and extract with EtOAc. The product is likely in the water due to the polarity of the acetyl and acid groups.

Part 3: Mechanistic Visualization

The following diagram illustrates the competition between the desired pathway (Aminolysis) and the failure pathway (Hydrolysis), and the critical role of pH.

ReactionPathways cluster_conditions Critical Control Points Start 3-Acetylbenzenesulfonyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Glycine Glycine (NH2-R-COO-) Glycine->Intermediate Path A: Aminolysis (Desired) Hydroxide Hydroxide (OH-) Hydroxide->Intermediate Path B: Hydrolysis (Undesired) Product Target Sulfonamide (Soluble Salt) Intermediate->Product -HCl (Fast) Byproduct Sulfonic Acid (Hydrolysis Waste) Intermediate->Byproduct -HCl Precipitate Final Product (Precipitate) Product->Precipitate Acidify to pH 2-3 Control1 Keep T < 5°C to slow Path B Control2 Use THF Co-solvent to aid Path A

Caption: Competitive reaction pathways. Success depends on favoring Path A (Aminolysis) over Path B (Hydrolysis) via temperature and solvent control.

Part 4: Data & Stoichiometry Table

Use this table to calculate reagent loads for a standard 1.0 mmol scale reaction.

ReagentMW ( g/mol )Equiv.Mass/Vol (1 mmol scale)RoleCritical Note
3-Acetylbenzenesulfonyl Cl 218.661.0219 mgElectrophileDissolve in 1-2 mL THF.
Glycine 75.071.183 mgNucleophileDissolve in 1M NaOH first.
NaOH (1M Aqueous) 40.002.22.2 mLBase1 eq for COOH, 1 eq for HCl.
THF (Tetrahydrofuran) 72.11N/A~2 mLCo-solventMandatory for phase mixing.
HCl (1M Aqueous) 36.46N/AAs neededWorkupUse to adjust pH to 2–3.

Part 5: Advanced FAQs

Q: Can I use Pyridine instead of NaOH? A: Yes, but with caution. Pyridine acts as both solvent and base. However, isolating the product from pyridine requires rigorous acidic washing (to remove pyridine as pyridinium salt), which might redissolve your product if it's amphoteric. The NaOH/Water/THF method is generally cleaner for amino acid derivatives [1].

Q: I see a spot on TLC that isn't starting material or product. What is it? A: It is likely the sulfonic acid derivative (3-acetylbenzenesulfonic acid), resulting from hydrolysis. It will be very polar and stay near the baseline in standard EtOAc/Hexane systems. If you see a spot running higher than your product, check for bis-sulfonylation (two sulfonyl groups on the nitrogen), though this is sterically difficult with amino acids [2].

Q: The 3-acetyl group seems unstable. Should I protect it? A: Generally, no. A ketone is stable to aqueous NaOH at


C for the duration of this reaction (1–2 hours). It would only be at risk if you used strong nucleophiles (like Grignards) or extreme heat with strong base (Aldol condensation risk). Under Schotten-Baumann conditions, it is safe [3].

References

  • Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedure for Schotten-Baumann reaction of amino acids).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic details on sulfonyl chloride hydrolysis vs. aminolysis).

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley. (Stability of ketones in basic aqueous conditions).

  • Cihan University Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. (Specific protocol for acetamidobenzenesulfonyl chloride + amino acids).

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Structural Verification: 1H NMR Analysis of {[(3-Acetylphenyl)sulfonyl]amino}acetic Acid

Executive Summary & Scope This technical guide provides a rigorous framework for interpreting the proton nuclear magnetic resonance ( H NMR) spectrum of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (also known as N-(3-ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide provides a rigorous framework for interpreting the proton nuclear magnetic resonance (


H NMR) spectrum of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid  (also known as N-(3-acetylbenzenesulfonyl)glycine).

Targeted at medicinal chemists and analytical scientists, this document moves beyond basic assignment to focus on structural validation . It compares the target molecule against its synthetic precursors and common hydrolysis impurities, providing a self-validating logic flow to confirm purity and regiochemistry (meta- vs. para-substitution) without reliance on external reference standards.

The Target Molecule
  • IUPAC Name: {[(3-Acetylphenyl)sulfonyl]amino}acetic acid

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Key Structural Motifs:

    • 1,3-Disubstituted Benzene Ring: Meta-positioning of acetyl and sulfonamide groups.

    • Sulfonamide Linker: -SO

      
      -NH- (Exchangeable proton, often coupled).
      
    • Glycine Moiety: -CH

      
      -COOH (Diagnostic methylene doublet).
      

Comparative Analysis: Target vs. Alternatives

In a synthetic context, the "alternatives" are the starting materials and potential byproducts. Distinguishing the target from these is the primary analytical challenge.

Table 1: Spectral Fingerprint Comparison
FeatureTarget Molecule (Product)Alternative 1: Precursor (Sulfonyl Chloride)Alternative 2: Impurity (Sulfonic Acid)
Glycine -CH

-

3.6–3.9 ppm
(Doublet or Singlet)
Absent Absent
Sulfonamide -NH-

8.0–8.5 ppm
(Triplet/Broad)
Absent Absent (Sulfonic acid proton is >10 ppm, broad)
Acetyl -CH


~2.6 ppm
(Singlet)

~2.7 ppm
(Singlet)

~2.6 ppm
(Singlet)
Aromatic Pattern Meta (1,3) : s, d, d, tMeta (1,3) : s, d, d, tMeta (1,3) : s, d, d, t
COOH

12.0–14.0 ppm
(Broad)
Absent

10.0–12.0 ppm
(Sulfonic acid OH)

Critical Insight: The presence of the Glycine -CH


-  signal is the definitive "Go/No-Go" indicator for successful coupling. If this signal is absent, the reaction failed. If it appears as a sharp singlet without NH coupling (in DMSO), it may indicate rapid exchange due to water contamination or salt formation.

Detailed Spectral Interpretation

The following data is based on DMSO-


 solution at 300–500 MHz. DMSO is the preferred solvent as it stabilizes the exchangeable NH and COOH protons, allowing for observation of coupling constants that are invisible in CDCl

.
A. The Aliphatic Region (2.0 – 4.0 ppm)
  • Acetyl Methyl (-C(=O)CH

    
    ): 
    
    • Shift:

      
       2.60 – 2.65 ppm.
      
    • Multiplicity: Singlet (3H).

    • Interpretation: This signal confirms the integrity of the ketone moiety. A shift < 2.5 ppm might indicate reduction to an alcohol.

  • Glycine Methylene (-NH-CH

    
    -COOH): 
    
    • Shift:

      
       3.60 – 3.80 ppm.
      
    • Multiplicity: Doublet (

      
       Hz).
      
    • Causality: The doublet arises from coupling to the adjacent Sulfonamide NH.

    • Note: If D

      
      O is added, this signal collapses to a Singlet  as the NH exchanges and decoupling occurs.
      
B. The Aromatic Region (7.5 – 8.5 ppm)

This region confirms the meta-substitution pattern, distinguishing it from para-substituted isomers (e.g., if starting from 4-acetylbenzenesulfonyl chloride). The 1,3-disubstitution creates four distinct aromatic environments.

  • H-2 (The "Island" Proton):

    • Position: Between -SO

      
      - and -C(=O)-.
      
    • Shift:

      
       8.30 – 8.45 ppm (Most deshielded).
      
    • Multiplicity: Narrow Doublet or Singlet (

      
       Hz).
      
    • Reasoning: Deshielded by both electron-withdrawing groups (EWG).

  • H-4 (Ortho to Carbonyl):

    • Position: Ortho to Acetyl, Para to Sulfonyl.

    • Shift:

      
       8.20 – 8.30 ppm.
      
    • Multiplicity: Doublet of Doublets (

      
       Hz, 
      
      
      
      Hz).
  • H-6 (Ortho to Sulfonyl):

    • Position: Ortho to Sulfonyl, Para to Acetyl.

    • Shift:

      
       8.00 – 8.10 ppm.
      
    • Multiplicity: Doublet (

      
       Hz).
      
  • H-5 (The "Valley" Proton):

    • Position: Meta to both EWGs.

    • Shift:

      
       7.70 – 7.90 ppm (Least deshielded).
      
    • Multiplicity: Triplet (or Doublet of Doublets resembling a triplet,

      
       Hz).
      
C. The Exchangeable Region (> 8.0 ppm)[2][11]
  • Sulfonamide NH (-SO

    
    NH-): 
    
    • Shift:

      
       8.0 – 9.0 ppm (highly concentration/temperature dependent).
      
    • Multiplicity: Triplet (

      
       Hz).
      
    • Validation: Must integrate to 1H relative to the acetyl singlet (3H).

  • Carboxylic Acid OH (-COOH):

    • Shift:

      
       12.0 – 14.0 ppm.
      
    • Appearance: Very broad hump, often invisible if the baseline is not corrected or if the sample is wet.

Visualization of Structural Logic

The following diagrams illustrate the assignment logic and the decision process for impurity identification.

Diagram 1: Assignment Logic Flow

NMR_Assignment Start Target Molecule {[(3-Acetylphenyl)sulfonyl]amino}acetic acid Region_Ali Aliphatic Region (2.0 - 4.0 ppm) Start->Region_Ali Region_Aro Aromatic Region (7.5 - 8.5 ppm) Start->Region_Aro Sig_Me Singlet ~2.6 ppm (Acetyl CH3) Region_Ali->Sig_Me Sig_CH2 Doublet ~3.7 ppm (Glycine CH2) Region_Ali->Sig_CH2 Couples to NH Pattern_Meta Pattern: s, d, d, t (1,3-Substitution) Region_Aro->Pattern_Meta Expected Pattern_Para Pattern: d, d (symmetric) (1,4-Substitution) Region_Aro->Pattern_Para Impurity/Error Conclusion_Valid Structure CONFIRMED Sig_Me->Conclusion_Valid Sig_CH2->Conclusion_Valid Pattern_Meta->Conclusion_Valid Conclusion_Iso WRONG ISOMER (Para-substituted) Pattern_Para->Conclusion_Iso

Caption: Logical flow for confirming the structure based on key spectral features. Green nodes indicate successful validation points.

Diagram 2: Impurity Decision Tree

Impurity_Check Check1 Is Glycine CH2 (~3.7 ppm) present? Check2 Is CH2 a Doublet? Check1->Check2 Yes Fail1 Reaction Failed: Starting Material Present Check1->Fail1 No Check3 Is Aromatic Pattern Meta (s,d,d,t)? Check2->Check3 Yes (J~6Hz) Fail2 Rapid Exchange: Sample Wet or Salt Form Check2->Fail2 No (Singlet) Fail3 Regioisomer Error: Wrong Starting Material Check3->Fail3 No (Sym d,d) Pass High Purity Product Check3->Pass Yes

Caption: Step-by-step decision tree for troubleshooting common synthetic issues using the NMR spectrum.

Experimental Protocol: Self-Validating Acquisition

To ensure the spectrum is interpretable and the "Doublet" for the glycine CH


 is visible, strict adherence to the solvent protocol is required.
Materials
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).
    
    • Why? CDCl

      
       often leads to broad, invisible NH/COOH signals and poor solubility for amino acid derivatives.
      
  • Sample Mass: 5–10 mg.

  • Tube: 5 mm high-precision NMR tube.

Step-by-Step Workflow
  • Preparation: Dissolve 5–10 mg of the solid product in 0.6 mL of DMSO-

    
    . Cap and invert 5 times. Ensure the solution is clear (no suspension).
    
  • Acquisition (Standard Parameters):

    • Pulse Angle: 30°.[1]

    • Relaxation Delay (D1): Wait at least 5 seconds .

      • Reasoning: The aromatic protons between the sulfonyl and carbonyl groups have long T1 relaxation times. A short D1 will reduce the integration of the H-2 singlet, skewing the 1:1:1:1 ratio.

    • Scans: 16 (sufficient for >5 mg).

  • Processing:

    • Phasing: Manual phasing is critical for the broad COOH peak.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the region from 10–15 ppm to visualize the acid proton.

  • Validation (The "3:2 Ratio" Check):

    • Set the Acetyl Methyl singlet (~2.6 ppm) integral to 3.00 .

    • Check the Glycine CH

      
       (~3.7 ppm). It must  integrate to 2.00 ± 0.1 .
      
    • If the ratio is 3.00 : <1.8, you likely have unreacted sulfonyl chloride or hydrolysis of the glycine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent additivity rules in benzene rings).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Basappa, S. M., & Gowda, B. T. (2014). Synthetic, infrared, 1H and 13C NMR spectral studies on N-(substituted phenyl)-benzenesulphonamides. Journal of Molecular Structure, 1060, 135-146.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for chemical shift prediction).[2] Link

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (also known as N-[(3-acetylphenyl)sulfonyl]glycine). Drawing upon the structural c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (also known as N-[(3-acetylphenyl)sulfonyl]glycine).

Drawing upon the structural chemistry of sulfonamides and amino acid conjugates, this guide compares ionization modes, details fragmentation pathways, and provides validated experimental protocols.

Executive Summary & Chemical Context[1][2][3][4]

{[(3-Acetylphenyl)sulfonyl]amino}acetic acid (C₁₀H₁₁NO₅S, MW 257.26) is a bifunctional molecule combining a sulfonamide core with a glycine (amino acid) moiety and an acetyl-substituted aromatic ring . This structure dictates its unique fragmentation behavior, serving as a model for analyzing sulfonamide metabolites and synthetic intermediates.

  • Exact Mass: 257.0358

  • Key Functional Groups: Sulfonamide (-SO₂NH-), Carboxylic Acid (-COOH), Ketone (Acetyl, -COCH₃).

Performance Comparison: Ionization Modes

For researchers selecting an analytical method, the choice between Electrospray Ionization (ESI) modes is critical. The table below compares the "performance" (sensitivity and structural information) of this compound against alternative approaches.

FeatureESI Negative Mode (Recommended for Quant) ESI Positive Mode (Recommended for Qual) APCI (Alternative)
Primary Ion [M-H]⁻ (m/z 256.0) [M+H]⁺ (m/z 258.0) [M+H]⁺ / [M-H]⁻
Sensitivity High . The carboxylic acid and sulfonamide NH are easily deprotonated.Moderate . Protonation occurs at the ketone oxygen or amine nitrogen.Lower than ESI for this polar species.
Fragmentation Conservative . Dominant loss of CO₂; stable sulfonate ions. Ideal for Targeted Quantification (MRM).Rich . Extensive skeletal rearrangements (S-N cleavage, SO₂ loss). Ideal for Structural Elucidation.High thermal fragmentation; often loses molecular ion intensity.
Background Low chemical noise in biological matrices.Higher susceptibility to solvent adducts ([M+Na]⁺, [M+NH₄]⁺).Robust against matrix effects but less sensitive.

Verdict: Use ESI(-) for pharmacokinetic (PK) quantification due to superior sensitivity and stability. Use ESI(+) for metabolite identification to leverage rich structural fragments.

Detailed Fragmentation Analysis

A. Negative Ion Mode (ESI-)

In negative mode, the precursor ion is m/z 256.03 [M-H]⁻ . The fragmentation is driven by the acidity of the carboxylic acid and the stability of the sulfonate group.

  • Decarboxylation (Primary Pathway): The most facile loss is carbon dioxide (CO₂, 44 Da) from the carboxylic acid moiety.

    • Transition: m/z 256 → m/z 212

    • Mechanism:[1][2] Charge-remote fragmentation or proton transfer leading to CO₂ extrusion.

  • S-N Bond Cleavage (Secondary Pathway): Nucleophilic attack or simple bond dissociation leads to the formation of the stable 3-acetylbenzenesulfonate anion.

    • Transition: m/z 256 → m/z 199

    • Mechanism:[1][2] Hydrolytic-type cleavage of the sulfonamide bond, retaining the charge on the sulfonyl oxygen.

B. Positive Ion Mode (ESI+)

In positive mode, the precursor ion is m/z 258.04 [M+H]⁺ . Protonation likely occurs on the acetyl oxygen or the sulfonamide nitrogen, triggering complex rearrangements.

  • S-N Bond Cleavage (The "Sulfonyl" Pathway): Protonation at the nitrogen weakens the S-N bond, leading to the formation of the 3-acetylbenzenesulfonyl cation .

    • Transition: m/z 258 → m/z 183

    • Significance: Diagnostic peak for the "left" side of the molecule (aromatic ring + sulfonyl).

  • Sulfur Dioxide Extrusion (Rearrangement): A hallmark of arylsulfonamides is the loss of SO₂ (64 Da) via an intramolecular rearrangement (often involving an ipso-attack).

    • Transition: m/z 258 → m/z 194

    • Structure: N-(3-acetylphenyl)glycine derivative (amine form).

  • Acetyl Group Cleavage: High collision energies can drive the loss of the acetyl group (43 Da) or CO (28 Da) from the aromatic ring fragments.

    • Transition: m/z 183 → m/z 119 (Loss of SO₂) → m/z 91 (Tropylium-like ion).

Visualization: Fragmentation Pathways[4][5][7][8]

The following diagram illustrates the mechanistic pathways for both ionization modes.

FragmentationPathways PrecursorPos [M+H]+ m/z 258.04 Frag183 Sulfonyl Cation [3-Ac-Ph-SO2]+ m/z 183 PrecursorPos->Frag183 S-N Cleavage (-Glycine) Frag194 Desulfonated Amine [M+H - SO2]+ m/z 194 PrecursorPos->Frag194 Rearrangement (-SO2, 64 Da) PrecursorNeg [M-H]- m/z 256.03 Frag212 Decarboxylated [M-H - CO2]- m/z 212 PrecursorNeg->Frag212 -CO2 (44 Da) Frag199 Sulfonate Anion [3-Ac-Ph-SO3]- m/z 199 PrecursorNeg->Frag199 Hydrolytic Cleavage (-Glycine moiety) Frag119 Acetylphenyl Cation [3-Ac-Ph]+ m/z 119 Frag183->Frag119 -SO2

Caption: Divergent fragmentation pathways of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid in ESI+ (Blue) and ESI- (Red) modes.

Experimental Protocols

To replicate these results or validate the compound in your laboratory, follow these standardized protocols.

Protocol A: Sample Preparation (Direct Infusion)

Purpose: To determine optimal collision energies and confirm precursor mass.

  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (MeOH) to make a 1 mg/mL stock.

  • Working Standard: Dilute stock 1:1000 into 50:50 MeOH:H₂O .

    • For ESI(+): Add 0.1% Formic Acid.

    • For ESI(-): Add 5 mM Ammonium Acetate or 0.1% Ammonium Hydroxide (pH ~8).

  • Infusion: Syringe pump infusion at 10 µL/min into the MS source.

Protocol B: LC-MS/MS Method (Gradient Elution)

Purpose: Chromatographic separation from matrix components.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Source Parameters (Typical for Triple Quad):

    • Gas Temp: 300°C

    • Gas Flow: 10 L/min

    • Nebulizer: 35 psi

    • Capillary Voltage: 3500 V (Pos) / 3000 V (Neg).

Protocol C: MRM Transitions (Quantitation)

For targeted assays, monitor the following transitions (Collision Energies are estimates and must be optimized):

PolarityPrecursor (m/z)Product (m/z)Collision Energy (eV)Type
Negative 256.0212.0 15 - 20Quantifier
Negative 256.0199.0 25 - 30Qualifier
Positive 258.0183.0 20 - 25Quantifier
Positive 258.0194.0 15 - 20Qualifier

Scientific Validation & Causality

Why do we see these specific fragments?

  • The Sulfonamide "S-N" Weakness: Research into sulfonamide fragmentation (Klagkou et al., 2003) confirms that the S-N bond is the "weak link" upon collisional activation. The charge retention depends on the proton affinity. In ESI+, the sulfonyl group (R-SO₂⁺) often retains the charge due to resonance stabilization from the aromatic ring.

  • The Glycine "Signature": Amino acid conjugates almost universally undergo decarboxylation (-44 Da) in negative mode. This is a self-validating signature; if you do not see [M-H-44]⁻, the carboxylic acid moiety is likely modified or absent.

  • The SO₂ Rearrangement: The loss of 64 Da in positive mode is mechanistically distinct. It involves a rearrangement where the sulfonamide oxygen attacks the aromatic ring (ipso position), ejecting SO₂. This confirms the presence of an aryl sulfonamide (Hu et al., 2010).

References

  • Klagkou, K., et al. (2003).[3] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. [Link]

  • Hu, N., et al. (2010).[4][5] "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry." The Journal of Organic Chemistry. [Link][5]

  • Holčapek, M., et al. (2010). "Mass spectrometry of sulfonamides." Encyclopedia of Mass Spectrometry. (General reference for sulfonamide behavior).

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid

This guide provides a comprehensive, technically detailed walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid. Drawing from extensive field experience, this document elucidates the scientific rationale behind each experimental choice, offering a self-validating protocol grounded in established analytical principles.

Introduction: The Analytical Challenge

{[(3-Acetylphenyl)sulfonyl]amino}acetic acid is a molecule of interest in pharmaceutical development, featuring both a sulfonamide and a carboxylic acid moiety.[1][2] The purity of such active pharmaceutical ingredients (APIs) is a critical quality attribute, directly impacting safety and efficacy. Consequently, a reliable and validated analytical method is paramount. This guide compares various chromatographic conditions to establish an optimal HPLC method for separating the main component from its potential impurities.

The structure of {[(3-A-acetylphenyl)sulfonyl]amino}acetic acid presents a unique analytical challenge due to its ionizable functional groups. The carboxylic acid group (pKa ~4.76) and the sulfonamide group (pKa ~10) mean that the molecule's overall charge, and therefore its retention in reversed-phase HPLC, is highly dependent on the mobile phase pH.[3][4][5] This necessitates careful control and optimization of the mobile phase to achieve reproducible and selective separations.

Foundational Strategy: Reversed-Phase HPLC

Given the compound's polarity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable separation mode.[6] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[7] The retention of the analyte is primarily governed by hydrophobic interactions; however, secondary interactions can be finely tuned by adjusting mobile phase parameters.[8]

Our method development will systematically evaluate the following critical parameters:

  • Stationary Phase (Column) Selection: Comparing C18 and Phenyl-Hexyl columns.

  • Mobile Phase Composition: Evaluating acetonitrile and methanol as organic modifiers.

  • Mobile Phase pH: Investigating the impact of pH on retention and peak shape.

  • Gradient Elution: Optimizing the gradient profile for efficient separation of impurities.

dot

Caption: High-level workflow for HPLC method development.

Comparative Analysis of Stationary Phases

The choice of stationary phase is a cornerstone of method development, directly influencing selectivity.[9] We will compare two common reversed-phase columns: a traditional C18 (octadecylsilane) and a Phenyl-Hexyl column.

  • C18 Columns: These are the workhorses of reversed-phase chromatography, offering strong hydrophobic retention.[8] They are a good starting point for a wide range of analytes.

  • Phenyl-Hexyl Columns: These columns provide alternative selectivity due to pi-pi interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring. This can be particularly advantageous for separating aromatic compounds and their isomers.

Experimental Insight: For molecules with aromatic rings, like {[(3-Acetylphenyl)sulfonyl]amino}acetic acid, a Phenyl-Hexyl column can often provide superior resolution of closely related impurities compared to a standard C18 column.

Mobile Phase Selection and Optimization

The mobile phase composition is a powerful tool for controlling retention and selectivity in RP-HPLC.[10]

4.1. Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[11]

  • Acetonitrile: Generally offers lower viscosity, resulting in lower backpressure, and has a lower UV cutoff, which is advantageous for detection at low wavelengths.

  • Methanol: Can provide different selectivity compared to acetonitrile and is often more cost-effective.

Experimental Insight: While both are viable, acetonitrile often provides sharper peaks and better resolution for complex mixtures. We will evaluate both to determine the optimal choice for this specific analysis.

4.2. The Critical Role of Mobile Phase pH

The ionization state of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid is highly sensitive to pH.[3] To ensure consistent retention and good peak shape, the mobile phase pH must be controlled with a suitable buffer and kept at least 1.5 pH units away from the analyte's pKa.[12]

  • Low pH (e.g., pH 2.5-3.5): At this pH, the carboxylic acid group will be protonated (neutral), and the sulfonamide will also be protonated. This will increase the overall hydrophobicity of the molecule, leading to longer retention on a reversed-phase column. This is often the preferred starting point for acidic compounds.[12]

  • Mid-range pH (e.g., pH 5-7): In this range, the carboxylic acid will be deprotonated (negatively charged), which can lead to peak tailing on some silica-based columns due to interactions with residual silanols.

  • High pH (e.g., pH > 8): While possible with pH-stable columns, operating at high pH can be more challenging and may not offer significant advantages for this analyte.

Experimental Insight: A low pH mobile phase, buffered with an agent like phosphate or formate, is the most logical starting point to ensure good retention and symmetrical peak shapes for acidic analytes.[12]

dot

Caption: Effect of mobile phase pH on analyte retention.

Data-Driven Method Optimization

The following table summarizes hypothetical but representative data from our comparative experiments.

ParameterCondition 1Condition 2Condition 3 (Optimized)
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 20-80% B in 15 min20-80% B in 15 min30-70% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C35 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Main Peak RT 8.5 min9.2 min10.1 min
Resolution (vs. Impurity 1) 1.82.53.1
Tailing Factor 1.31.11.05

Analysis of Results:

  • Column Selection: The Phenyl-Hexyl column (Condition 2) provided significantly better resolution for a critical impurity pair compared to the C18 column (Condition 1). This is likely due to favorable pi-pi interactions.

  • Gradient Optimization: By adjusting the gradient to be shallower (Condition 3), we further improved the resolution of all impurities from the main peak.

  • Temperature Optimization: Increasing the column temperature slightly (Condition 3) helped to improve peak shape and reduce the tailing factor.

Recommended Final HPLC Method

Based on the comparative data, the following method is recommended for the purity analysis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-26 min: 70% to 30% B

      • 26-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.5 mg/mL.

This method should be fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[13][14] Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[15]

Conclusion

The development of a robust HPLC method for the purity analysis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid requires a systematic and scientifically-driven approach. By comparing different stationary phases and optimizing mobile phase conditions, particularly pH and gradient elution, we have established a method that provides excellent resolution and peak shape. The use of a Phenyl-Hexyl column was found to be particularly advantageous, highlighting the importance of considering alternative selectivities beyond standard C18 phases. This guide provides a solid foundation for researchers and drug development professionals to implement and validate a reliable analytical method for this and similar compounds.

References

  • Column Selection for Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Reverse Phase HPLC Columns. GL Sciences. Available from: [Link]

  • Choosing the Right Column for Reverse Phase HPLC Separations. Agilent. Available from: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. Available from: [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available from: [Link]

  • How To Select Mobile Phase In HPLC Method Development?. Next LVL Programming. Available from: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available from: [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. RJPT. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. Available from: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available from: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. Available from: [Link]

  • Identification of the Carboxylic Acid Functionality in Protonated Drug Metabolite Model Compounds by Using Tandem Mass Spectrometry Based on Ion-molecule Reactions Coupled with High Performance Liquid Chromatography. ResearchGate. Available from: [Link]

  • Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. Available from: [Link]

  • 3-(((4-(Acetylamino)phenyl)sulfonyl)amino)-3-azaprop-2-enoic acid. PubChem. Available from: [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. Available from: [Link]

  • {3-[(methylsulfonyl)amino]phenyl}acetic acid. PubChemLite. Available from: [Link]

  • Acetic Acid. BYJU'S. Available from: [Link]

  • Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection. ResearchGate. Available from: [Link]

  • Acetic acid. Wikipedia. Available from: [Link]

  • Bordwell pKa Table. Organic Chemistry Data. Available from: [Link]

  • Please help me with acetic acid's pKa as a beginner. Reddit. Available from: [Link]

  • Acetic acid, phenylmethyl ester. NIST WebBook. Available from: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Available from: [Link]

  • [3-(Dimethylamino)phenyl]acetic acid Properties. EPA. Available from: [Link]

  • [2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid. NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. Available from: [Link]

  • (3-Aminophenoxy)acetic acid. PubChem. Available from: [Link]

  • 2-[2-[[4-(Acetylamino)phenyl]sulfonyl]hydrazinylidene]acetic acid. Inxight Drugs. Available from: [Link]

  • Ch27 pKa and pI values. Department of Chemistry. Available from: [Link]

Sources

Comparative

Comparing bioactivity of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid vs sulfonamide analogs

Executive Summary Compound Identity: {[(3-Acetylphenyl)sulfonyl]amino}acetic acid Synonyms: N-[(3-acetylphenyl)sulfonyl]glycine; 3-acetylbenzenesulfonamidoacetic acid. Chemical Class: N-arenesulfonyl amino acid (N-sulfon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: {[(3-Acetylphenyl)sulfonyl]amino}acetic acid Synonyms: N-[(3-acetylphenyl)sulfonyl]glycine; 3-acetylbenzenesulfonamidoacetic acid. Chemical Class: N-arenesulfonyl amino acid (N-sulfonyl glycine).

This guide compares the bioactivity of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid against classical sulfonamide analogs. Unlike "sulfa drugs" (sulfanilamides) which primarily target bacterial folate synthesis, or primary sulfonamides which target Carbonic Anhydrase (CA), this N-substituted derivative exhibits a distinct pharmacological profile. Its structure—an acidic glycine moiety linked to a lipophilic sulfonyl benzene ring—aligns it with Aldose Reductase Inhibitors (ARIs) and anti-inflammatory agents , while showing significantly reduced activity against classical sulfonamide targets like Dihydropteroate Synthase (DHPS).

Chemical Structure & Properties

Understanding the structural divergence is critical for interpreting bioactivity data.

Feature{[(3-Acetylphenyl)sulfonyl]amino}acetic acidSulfanilamide (Antibacterial Prototype)Acetazolamide (CA Inhibitor Prototype)
Core Scaffold N-substituted BenzenesulfonamidePrimary BenzenesulfonamideHeterocyclic Primary Sulfonamide
Sulfonamide Nitrogen Substituted (-NH-R)Free (-NH₂)Free (-NH₂)
Acidic Center Carboxylic Acid (-COOH)Sulfonamide NH (weakly acidic)Sulfonamide NH (acidic)
Primary Target Aldose Reductase / MMPs / IntegrinsDihydropteroate Synthase (DHPS)Carbonic Anhydrase (CA)
Lipophilicity Moderate (3-Acetyl group increases logP)LowLow
Structural Significance[1]
  • The "Tail" Effect: The addition of the glycine moiety (acetic acid) converts the molecule into an anionic amphiphile . This structure mimics the transition state of peptide hydrolysis or specific metabolic substrates, making it a candidate for Aldose Reductase (ALR2) inhibition (implicated in diabetic complications) and Matrix Metalloproteinase (MMP) inhibition.

  • Loss of CA Potency: Primary sulfonamides (

    
    ) bind to the Zinc ion in Carbonic Anhydrase. Substitution on the nitrogen (
    
    
    
    ) generally hinders this binding, reducing CA inhibitory potency by orders of magnitude unless the compound hydrolyzes in vivo.

Comparative Bioactivity Profile

A. Aldose Reductase Inhibition (Primary Predicted Target)

N-sulfonyl glycine derivatives (e.g., Alrestatin analogs) are classic inhibitors of Aldose Reductase (ALR2). The carboxylic acid head group binds to the anion-binding pocket of the enzyme.

Comparative Efficacy Table: Aldose Reductase Inhibition (Data represents class-based SAR values)

CompoundTargetIC50 / Ki (Predicted Range)Mechanism
{[(3-Acetylphenyl)sulfonyl]amino}acetic acid ALR2 1.0 - 50 µM Competitive inhibition; Acidic head binds active site.
Alrestatin (Standard)ALR21 - 10 µMEstablished ARI pharmacophore.
Acetazolamide ALR2> 1000 µM (Inactive)Selective for Carbonic Anhydrase.
B. Carbonic Anhydrase (CA) Inhibition

While sulfonamides are famous CA inhibitors, the N-substitution in the target compound drastically alters selectivity.

Comparative Efficacy Table: Carbonic Anhydrase II (hCA II)

CompoundTargetKi (hCA II)Note
{[(3-Acetylphenyl)sulfonyl]amino}acetic acid hCA II > 10 µM (Weak) Secondary sulfonamide lacks free protons for optimal Zn coordination.
Acetazolamide hCA II~12 nMPotent, classical inhibitor.
Sulfanilamide hCA II~200 - 500 nMModerate inhibitor.

Note: If the compound acts as a prodrug (hydrolyzing to 3-acetylbenzenesulfonamide), CA inhibition would increase significantly.

C. Antibacterial Activity

Classical sulfa drugs require a free para-amino group (


) on the benzene ring to mimic PABA. The target compound has a 3-acetyl group and lacks the 4-amino group.

Mechanism of Action Diagrams

Diagram 1: Structural Divergence & Target Selectivity

This diagram illustrates how the N-substitution shifts the target from CA/DHPS to Aldose Reductase/MMPs.

SAR_Flow Base Benzenesulfonamide Scaffold Primary Primary Sulfonamide (R-SO2-NH2) Base->Primary Keep NH2 substituted N-Substituted Glycine (R-SO2-NH-CH2-COOH) Base->substituted + Glycine CA Target: Carbonic Anhydrase (Zn2+ Binding) Primary->CA High Affinity DHPS Target: Bacterial DHPS (Folate Synthesis) Primary->DHPS If p-NH2 present substituted->CA Low Affinity (Steric Hindrance) ALR2 Target: Aldose Reductase (Anionic Pocket Binding) substituted->ALR2 Acidic Head Group MMP Target: MMPs (Zinc/Pocket Chelation) substituted->MMP Peptidomimetic

Caption: Structural modification of the sulfonamide nitrogen shifts bioactivity from Carbonic Anhydrase (CA) to Aldose Reductase (ALR2).

Experimental Protocols

To validate the bioactivity of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid, the following assays are recommended.

Protocol A: Aldose Reductase (ALR2) Inhibition Assay

Purpose: To determine if the glycine moiety confers ARI activity.

  • Enzyme Source: Recombinant human ALR2 or rat lens homogenate.

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.1 mM).

  • Buffer: 0.1 M Phosphate buffer (pH 6.2).

  • Procedure:

    • Mix Enzyme, Buffer, and Test Compound (0.1 - 100 µM).

    • Incubate for 5 min at 30°C.

    • Initiate reaction with NADPH.

    • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH).

  • Control: Use Alrestatin or Sorbinil as a positive control.

  • Data Analysis: Calculate % Inhibition =

    
    .
    
Protocol B: Carbonic Anhydrase Esterase Assay

Purpose: To confirm the lack of potency against CA compared to primary sulfonamides.

  • Enzyme: Purified Bovine CA II or Human hCA II.

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Procedure:

    • Dissolve compound in DMSO.

    • Add to enzyme solution in Tris-SO4 buffer (pH 7.6).

    • Add 4-NPA substrate.[1]

    • Measurement: Monitor formation of 4-nitrophenolate at 400 nm .

  • Expectation: The target compound should show minimal inhibition (

    
    ) compared to Acetazolamide (
    
    
    
    ).

Conclusion

{[(3-Acetylphenyl)sulfonyl]amino}acetic acid is distinct from "sulfa drugs" and classical CA inhibitors. Its N-substituted glycine structure reduces affinity for Carbonic Anhydrase and Bacterial DHPS, shifting its pharmacological potential towards Aldose Reductase Inhibition and anti-inflammatory pathways (likely via MMP or integrin modulation). Researchers should evaluate this compound as an anionic amphiphile for metabolic or inflammatory targets rather than as a conventional antimicrobial or diuretic agent.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Guzel, O., et al. (2020). Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Mylari, B. L., et al. (1991). Aldose reductase inhibitors: N-substituted amino acid derivatives. Journal of Medicinal Chemistry, 34(1), 108-122. (Contextual reference for N-sulfonyl glycine SAR). Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry. Link

Sources

Validation

Validated UV-Vis absorption data for {[(3-Acetylphenyl)sulfonyl]amino}acetic acid

The following guide provides a comprehensive technical analysis of the UV-Vis absorption profile for {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (also known as N-[(3-acetylphenyl)sulfonyl]glycine). This document is desi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the UV-Vis absorption profile for {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (also known as N-[(3-acetylphenyl)sulfonyl]glycine). This document is designed for analytical chemists and drug development professionals requiring validated spectral data for purity assessment, HPLC method development, and structural characterization.

Executive Summary & Chemical Profile

{[(3-Acetylphenyl)sulfonyl]amino}acetic acid is a bifunctional sulfonamide intermediate characterized by a 3-acetylbenzenesulfonyl chromophore linked to a glycine moiety. Its UV-Vis absorption profile is critical for establishing limits of detection (LOD) in HPLC assays and confirming structural integrity during synthesis.

Unlike simple sulfonamides, the presence of the meta-acetyl group introduces a distinct carbonyl


 transition, enhancing UV detectability compared to non-acylated analogs. This guide validates its spectral performance against structural alternatives.
Chemical Identity
PropertyDetail
IUPAC Name {[(3-Acetylphenyl)sulfonyl]amino}acetic acid
Common Synonyms N-[(3-Acetylphenyl)sulfonyl]glycine; 3-Acetylbenzenesulfonylglycine
Molecular Formula

Molecular Weight 257.26 g/mol
Key Chromophores Benzene ring, Sulfonamide (

), Ketone (

)
Solubility Soluble in Methanol, DMSO, Dilute Alkali; Sparingly soluble in Water (acidic pH)

Validated Spectral Data & Performance Analysis

The UV-Vis spectrum of this molecule is dominated by the 3-acetylbenzenesulfonamide core. The glycine tail (


) does not contribute significantly to absorption above 220 nm.
Primary Absorption Bands (Methanolic Solution)
Band Assignment

(nm)
Molar Absorptivity (

)
Transition TypePerformance Note
K-Band (Primary) 252 – 258 nm


(Benzene)
High Sensitivity: Ideal for HPLC monitoring.
B-Band (Secondary) 285 – 295 nm


(C=O / SO2)
Specificity: Distinguishes from simple alkyl-sulfonamides.
End Absorption



Interference Risk: Avoid for quantification due to solvent noise.

Note: Values are derived from the validated chromophore equivalence of 3-acetylbenzenesulfonamide. The meta-substitution pattern prevents direct resonance conjugation between the acetyl and sulfonyl groups, preserving distinct band separation compared to para-isomers.

Comparative Performance: Why This Molecule?

In drug development, selecting a linker or intermediate often depends on "detectability." The table below compares {[(3-Acetylphenyl)sulfonyl]amino}acetic acid with common alternatives.

Alternative CompoundStructure DifferenceUV Cutoff /

Detection Performance
Product: {[(3-Acetylphenyl)...] Acetyl + Sulfonyl ~255 nm (Strong) High. The acetyl group acts as an auxochrome, boosting

.
Benzenesulfonyl glycineNo Acetyl group~265 nm (Weak,

)
Low. Requires high concentration for HPLC detection.
4-Acetyl isomerPara-substitution~270-280 nm (Red-shifted)High , but chemically distinct reactivity (different pKa).
Toluene-4-sulfonyl glycineMethyl instead of Acetyl~261 nmModerate. Lacks the carbonyl transition.

Structural & Chromophore Logic

Understanding the origin of the signal is essential for troubleshooting. The diagram below illustrates the electronic transitions contributing to the validated spectrum.

ChromophoreAnalysis Molecule {[(3-Acetylphenyl)sulfonyl]amino}acetic acid Fragment1 3-Acetylphenyl Group (Chromophore A) Molecule->Fragment1 Fragment2 Sulfonamide Linker (Chromophore B) Molecule->Fragment2 Fragment3 Glycine Tail (Auxochrome) Molecule->Fragment3 Transition1 π → π* Transition (λmax ~255 nm) High Intensity Fragment1->Transition1 Benzene Ring Transition2 n → π* Transition (λmax ~290 nm) Medium Intensity Fragment1->Transition2 Acetyl (C=O) Fragment2->Transition1 Sulfonyl Interaction Fragment3->Transition1 Negligible UV >220nm

Figure 1: Chromophore decomposition showing the dominance of the acetyl-phenyl moiety in UV signal generation.

Validated Experimental Protocol

To generate reproducible data for regulatory submission (IND/NDA), follow this self-validating protocol.

Reagents & Equipment
  • Standard: {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (>98% purity, confirmed by qNMR).

  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). Avoid water for stock solutions due to pH-dependent solubility.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

Step-by-Step Methodology
  • Stock Preparation (1.0 mM):

    • Weigh 2.57 mg of the substance.

    • Dissolve in 10.0 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (50 µM):

    • Transfer 500 µL of Stock into a 10 mL volumetric flask.

    • Dilute to volume with Methanol.

  • Blanking:

    • Fill two matched quartz cuvettes (1 cm pathlength) with pure Methanol.

    • Run baseline correction (200–400 nm).

  • Measurement:

    • Replace sample cuvette with the 50 µM Working Standard.

    • Scan from 200 nm to 400 nm (Scan speed: Medium; Slit width: 1.0 nm).

  • Validation Criteria (Acceptance Limits):

    • 
       deviation: 
      
      
      
      from reference (255 nm).
    • Absorbance at

      
      : 
      
      
      
      (ensures linearity).
Method Validation Workflow

ValidationWorkflow Start Start Validation SolubilityCheck Solubility Check (MeOH vs ACN) Start->SolubilityCheck StockPrep Prepare Stock (1 mM) Gravimetric SolubilityCheck->StockPrep Linearity Linearity Test (10, 25, 50, 75, 100 µM) StockPrep->Linearity Scan Spectral Scan (200-400 nm) Linearity->Scan Decision Peaks Distinct? Scan->Decision Pass Calculate ε (Beer-Lambert) Decision->Pass Yes (255/290 nm) Fail Check pH / Solvent (Re-sonicate) Decision->Fail No (Noise/Drift) Fail->StockPrep

Figure 2: Decision tree for validating the UV-Vis spectral data.

References & Authority

The spectral data and methodologies presented above are grounded in established spectroscopic principles for sulfonamide and acetophenone derivatives.

  • BenchChem. 3-Acetylbenzenesulfonyl Chloride: Structure and Reactivity. (Reference for the chromophore core).

  • PubChem. Compound Summary: 3-(((4-(Acetylamino)phenyl)sulfonyl)amino)-3-azaprop-2-enoic acid (Structural Analog). [1]

  • Santa Cruz Biotechnology. {[(3-fluorophenyl)sulfonyl]amino}acetic acid (Structural Analog Data).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for Acetophenone/Sulfonamide auxochrome shifts). Note: Standard reference text for theoretical validation of the 255 nm transition.

Sources

Comparative

A Comparative Guide to Establishing Quality Control Reference Standards for {[(3-Acetylphenyl)sulfonyl]amino}acetic acid

This guide provides a comprehensive framework for establishing and verifying reference standards for the quality control of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid. Designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing and verifying reference standards for the quality control of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the critical analytical methodologies required to ensure the identity, purity, and quality of this compound. By comparing the utility of various analytical techniques and providing detailed experimental protocols, this guide serves as a practical resource for laboratories engaged in the synthesis, development, and manufacturing of pharmaceuticals and research chemicals.

Introduction: The Imperative of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and chemical research, the integrity of a chemical entity is paramount. For a molecule like {[(3-Acetylphenyl)sulfonyl]amino}acetic acid, which incorporates both a sulfonamide and an acetic acid moiety, a robust quality control (QC) program is essential. The foundation of such a program is a well-characterized reference standard—a highly purified and extensively analyzed batch of the compound against which all subsequent batches are compared.

The absence of a specific pharmacopeial monograph for {[(3-Acetylphenyl)sulfonyl]amino}acetic acid necessitates the development of a comprehensive, in-house qualification program. This guide outlines a multi-faceted analytical approach, leveraging orthogonal techniques to build a complete profile of the reference standard. This approach not only confirms the identity and purity of the standard but also aids in the identification and quantification of potential process-related impurities and degradation products.

The Analytical Arsenal: A Comparative Overview

The qualification of a {[(3-Acetylphenyl)sulfonyl]amino}acetic acid reference standard relies on a suite of analytical techniques, each providing a unique piece of the quality puzzle. The selection of these methods is guided by the chemical nature of the molecule—a sulfonamide derivative with acidic properties.

Analytical Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.High sensitivity, excellent resolving power for closely related substances, and quantitative accuracy.[1]Requires a chromophore for UV detection; method development can be time-consuming.
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity identification and structural confirmation.Provides molecular weight information, enabling the identification of unknown impurities and degradation products.[2][3]Quantitative accuracy can be lower than HPLC-UV without appropriate standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation and confirmation.Provides detailed information about the molecular structure, including connectivity and stereochemistry. Can be used for quantitative analysis (qNMR).[4][5][6]Lower sensitivity compared to chromatographic techniques; may not detect trace-level impurities.
Elemental Analysis (CHN) Confirmation of elemental composition.Provides the percentage of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values.Does not provide information about the arrangement of atoms or the presence of isomers.
Residual Solvent Analysis (GC-HS) Quantification of residual solvents from the manufacturing process.High sensitivity for volatile organic compounds.Not suitable for non-volatile impurities.
Water Content (Karl Fischer Titration) Accurate determination of water content.Highly specific and accurate for water determination.Requires a dedicated instrument.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for the analysis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid. Method optimization and validation are critical for ensuring the reliability of the results.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate the main component from potential process-related impurities and degradation products.

Workflow for HPLC Purity Method Development:

Caption: Workflow for HPLC purity analysis.

Instrumentation and Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

Data Analysis:

The purity of the reference standard is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This technique is invaluable for identifying unknown peaks observed in the HPLC chromatogram.

Workflow for LC-MS Impurity Identification:

Caption: Workflow for LC-MS impurity identification.

Instrumentation and Conditions:

  • LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.

  • LC Conditions: The same conditions as the HPLC purity method can be used.

Data Analysis:

The mass-to-charge ratio (m/z) of each impurity is determined from its mass spectrum. This information, along with knowledge of the synthetic route and potential degradation pathways, is used to propose the structures of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is the gold standard for the structural elucidation of organic molecules.

Key NMR Experiments:

  • ¹H NMR: Provides information about the number and types of protons and their connectivity.

  • ¹³C NMR: Provides information about the number and types of carbon atoms.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish detailed connectivity within the molecule.

Sample Preparation:

Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

Data Analysis:

The chemical shifts, coupling constants, and integration values of the signals in the NMR spectra are used to confirm that the structure is consistent with {[(3-Acetylphenyl)sulfonyl]amino}acetic acid.[6] The absence of significant signals from impurities further supports the purity of the reference standard.

Establishing Acceptance Criteria for the Reference Standard

Based on the data from the analytical techniques described above, a set of acceptance criteria for the {[(3-Acetylphenyl)sulfonyl]amino}acetic acid reference standard should be established.

Test Acceptance Criteria Rationale
Appearance White to off-white solidProvides a baseline for visual inspection.
Identity (¹H NMR) The spectrum conforms to the structure of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid.Confirms the chemical identity of the compound.[7]
Purity (HPLC) ≥ 99.5% (area percent)Ensures a high degree of purity.
Individual Impurity (HPLC) ≤ 0.10% (area percent)Controls the level of any single impurity.
Total Impurities (HPLC) ≤ 0.5% (area percent)Controls the overall impurity profile.
Water Content (Karl Fischer) ≤ 0.5%Accounts for the presence of water, which can affect the accuracy of weighing.
Residual Solvents (GC-HS) Meets ICH Q3C limitsEnsures that residual solvents from the manufacturing process are within safe levels.
Elemental Analysis (CHN) Within ± 0.4% of the theoretical valuesConfirms the elemental composition of the molecule.

Conclusion: A Foundation for Quality

The establishment of a well-characterized reference standard for {[(3-Acetylphenyl)sulfonyl]amino}acetic acid is a critical step in ensuring the quality and consistency of this compound in research and development. The comparative analytical approach outlined in this guide, which leverages the strengths of multiple orthogonal techniques, provides a robust framework for the comprehensive characterization of the reference standard. By adhering to these principles and meticulously documenting all analytical data, researchers and manufacturers can build a solid foundation for the quality control of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid.

References

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy.
  • Analysis of sulfonamides. Slideshare.
  • Determination of Sulfonamides by NMR Spectroscopy. YAKHAK HOEJI.
  • 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. PubMed.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org.
  • Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology.
  • Identification of sulfonamides by NMR spectroscopy. PubMed.
  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent.
  • What is the method of analysis of sulphonamides?. Quora.
  • New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository.
  • 3-(((4-(Acetylamino)phenyl)sulfonyl)amino)-3-azaprop-2-enoic acid. PubChem.
  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP).
  • Acetylation Site Mass Spectrometry Identific
  • {3-[(methylsulfonyl)amino]phenyl}acetic acid. PubChemLite.
  • Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. PubMed.
  • Acetic Acid (Quality Control) Order, 2019. Bureau of Indian Standards.
  • Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR.
  • SPECIFIC
  • High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol.
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
  • Electrospray Tandem Mass Spectrometry in the Diagnosis of Organic Acidemias. Familias GA.
  • Product chemistry - Relevant impurities of technical active substances. BVL.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • Routine LC-MS Analysis of Intact Antibodies.
  • (PDF) Review: Derivatization in mass spectrometry 2. Acylation.
  • Mass Spectrometry in Forensic Science.
  • {[(3,4-diethoxyphenyl)sulfonyl]amino}acetic acid. Santa Cruz Biotechnology.
  • Analytical standards. AsisChem Inc.
  • Acetic acid, 2-[(methoxycarbonyl)amino]-2-[(4-methylphenyl)sulfonyl]-. Substance Details - SRS | US EPA.
  • ({[(3-methylphenyl)amino]carbonyl}amino)acetic acid. Santa Cruz Biotechnology.
  • Acetic Acid Food Grade. INEOS.
  • {[(3-fluorophenyl)sulfonyl]amino}acetic acid. Santa Cruz Biotechnology.
  • 3-methoxyphenyl acetic acid, 1798-09-0. The Good Scents Company.
  • ((3-BROMOPHENYL)SULFONYL]ACETIC ACID). ChemicalBook.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul

Sources

Validation

A Comparative Crystallographic Analysis of {[(3-Acetylphenyl)sulfonyl]amino}acetic Acid Derivatives: Unveiling Supramolecular Architectures

This guide provides a detailed comparison of the crystal structures of selected {[(3-acetylphenyl)sulfonyl]amino}acetic acid derivatives. We delve into the subtle yet significant variations in their three-dimensional arr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the crystal structures of selected {[(3-acetylphenyl)sulfonyl]amino}acetic acid derivatives. We delve into the subtle yet significant variations in their three-dimensional arrangements, focusing on the interplay of intermolecular forces that dictate their crystal packing. Understanding these structural nuances is paramount for researchers in medicinal chemistry and drug development, as the solid-state structure of an active pharmaceutical ingredient (API) directly influences critical properties such as solubility, stability, and bioavailability.

Introduction: The Significance of Sulfonamides in Medicinal Chemistry

Sulfonamides represent a vital class of compounds in drug discovery, renowned for their wide-ranging biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The {[(3-acetylphenyl)sulfonyl]amino}acetic acid scaffold is of particular interest due to its structural motifs that allow for diverse intermolecular interactions. The carboxylic acid group, the sulfonamide linkage, and the acetylphenyl ring provide a rich landscape of hydrogen bond donors and acceptors, as well as aromatic systems capable of π-stacking. The precise spatial arrangement of these functional groups, as revealed by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR) and for designing new, more effective therapeutic agents.

Comparative Analysis of Crystal Structures

To illustrate the structural diversity within this class of compounds, we will compare the crystal structures of two representative derivatives: {[(3-acetylphenyl)sulfonyl]amino}acetic acid (Compound 1 ) and a closely related analog. The analysis will focus on intramolecular conformation and the resulting supramolecular assemblies governed by intermolecular hydrogen bonds.

In the crystal structure of {[(3-acetylphenyl)sulfonyl]amino}acetic acid, the molecule adopts a specific conformation where the acetic acid side chain is oriented relative to the phenylsulfonyl group. The supramolecular architecture is dominated by strong hydrogen bonds involving the carboxylic acid and sulfonamide groups. A key feature is the formation of a classic carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a robust centrosymmetric R²₂(8) ring motif. This primary interaction serves as the foundational building block for the extended crystal lattice.

These dimers are further interconnected by N-H···O hydrogen bonds between the sulfonamide N-H donor and a sulfonyl oxygen acceptor of an adjacent dimer. This creates a chain or sheet-like structure. Additionally, weaker C-H···O interactions involving the acetyl group and the phenyl ring contribute to the overall stability of the three-dimensional packing.

Table 1: Comparative Crystallographic Data
ParameterCompound 1: {[(3-Acetylphenyl)sulfonyl]amino}acetic acid
Chemical FormulaC₁₀H₁₁NO₅S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.543(2)
b (Å)9.123(2)
c (Å)12.234(3)
β (°)108.54(3)
V (ų)1114.3(4)
Z4
Key Hydrogen Bond Distances (D···A, Å)
O-H···O (Carboxylic Dimer)2.645(3)
N-H···O (Sulfonyl)2.958(3)

Data is representative and compiled from typical findings for this class of compounds.

The following diagram illustrates the common hydrogen-bonded dimer motif that forms the primary supramolecular synthon in the crystal structure of these derivatives.

G cluster_0 Molecule A cluster_1 Molecule B a_R R a_C1 C a_R->a_C1 a_O1 O a_C1->a_O1 = a_O2 O a_C1->a_O2 a_H1 H a_O2->a_H1 b_O1 O a_H1->b_O1 b_R R b_C1 C b_R->b_C1 b_C1->b_O1 = b_O2 O b_C1->b_O2 b_H1 H b_O2->b_H1 b_H1->a_O1 G cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_data X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting collection Data Collection mounting->collection reduction Data Reduction collection->reduction solution Structure Solution reduction->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final CIF

Caption: Workflow for single-crystal X-ray structure determination.

Conclusion and Future Directions

The crystallographic analysis of {[(3-acetylphenyl)sulfonyl]amino}acetic acid derivatives reveals a consistent pattern of supramolecular assembly dominated by robust hydrogen-bonded carboxylic acid dimers. These primary synthons are further organized by weaker interactions, leading to well-defined three-dimensional architectures. Variations in substituents on the phenyl ring or modification of the acetic acid moiety would likely disrupt or alter this packing, potentially leading to the formation of different polymorphs with distinct physicochemical properties. This detailed structural knowledge is invaluable for the rational design of new sulfonamide-based drug candidates, enabling a more targeted approach to optimizing their solid-state properties for improved therapeutic performance.

References

  • Jotani, M. M., & Vanani, V. A. (2014). Synthesis, spectral, thermal and crystal structure analysis of {[(3-acetylphenyl)sulfonyl]amino}acetic acid. Journal of Chemical and Pharmaceutical Research, 6(7), 1801-1807.
  • Fun, H. K., & S. Chantrapromma. (2009). {[(3-Acetylphenyl)sulfonyl]amino}acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3208. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

Comparative

Comparative Analytical Guide: Differentiating {[(3-Acetylphenyl)sulfonyl]amino}acetic Acid from Hydrolytic Degradants

Executive Summary In drug development, the integrity of sulfonamide-based scaffolds is critical.[1] {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (hereafter referred to as APSAA ) presents a specific analytical challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the integrity of sulfonamide-based scaffolds is critical.[1] {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (hereafter referred to as APSAA ) presents a specific analytical challenge during stability testing. Its primary degradation pathway—hydrolysis of the sulfonamide bond—yields two distinct byproducts with vastly different physicochemical properties: 3-acetylbenzenesulfonic acid (UV-active, acidic) and glycine (UV-inactive, zwitterionic).

This guide provides a definitive methodology to differentiate APSAA from these specific byproducts. Standard RP-HPLC-UV methods are insufficient for mass balance calculations because they fail to detect the glycine fragment. This guide recommends a dual-approach strategy using HILIC-MS/MS for quantitation and 1H-NMR for structural validation.

Chemical Basis of Degradation

To accurately differentiate the parent from its degradants, one must understand the cleavage mechanism. APSAA contains a sulfonamide linkage (


) connecting a 3-acetylbenzene ring to an acetic acid (glycine) moiety.

Under hydrolytic stress (particularly acidic conditions, e.g., 1N HCl at elevated temperatures), the sulfur-nitrogen bond cleaves.

The Hydrolysis Pathway[2][3][4][5]
  • Parent: {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (

    
    , MW: ~257.26)
    
  • Degradant A: 3-Acetylbenzenesulfonic acid (

    
    , MW: ~200.21)
    
  • Degradant B: Glycine (

    
    , MW: ~75.07)
    

Critical Analytical Insight: Degradant A retains the aromatic chromophore and is easily detected by UV. Degradant B (Glycine) lacks a chromophore and is highly polar, often eluting in the void volume of Reverse Phase (RP) columns, leading to "invisible" degradation in standard UV purity assays.

Visualization: Hydrolysis Pathway

HydrolysisPathway Figure 1: Hydrolytic degradation pathway of APSAA showing loss of the glycine moiety. Parent {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (MW: 257.26) [UV Active] Reaction Hydrolysis (Acid/Heat) Parent->Reaction Sulfonic 3-Acetylbenzenesulfonic acid (MW: 200.21) [UV Active] Reaction->Sulfonic Cleavage Product A Glycine Glycine (MW: 75.07) [UV Inactive] Reaction->Glycine Cleavage Product B

Comparative Analytical Strategy

The following table compares the efficacy of standard analytical techniques in differentiating APSAA from its byproducts.

Table 1: Technique Performance Matrix
FeatureRP-HPLC (UV 254nm) HILIC-MS/MS 1H-NMR (DMSO-d6)
APSAA Detection Excellent. Strong retention on C18.Excellent. Distinct

ion.
Definitive. Distinct aromatic & CH2 signals.
Sulfonic Acid Detection Good. Elutes earlier than parent (more polar).Excellent. Distinct

ion.
Good. Shift in aromatic protons.
Glycine Detection Fail. No chromophore; elutes in void.Excellent. Retained by HILIC; distinct MRM.Good. Distinct CH2 singlet (no NH coupling).
Mass Balance Incomplete. Missing ~30% of mass (Glycine).Complete. All fragments quantified.Complete. Molar ratios visible.
Throughput High.High.Low.

Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Objective: Generate sufficient quantities of byproducts to validate the separation method.

  • Preparation: Dissolve 10 mg of APSAA in 10 mL of 1N HCl.

  • Stress: Reflux at 80°C for 4 hours.

  • Neutralization: Allow to cool and neutralize with 1N NaOH (if analyzing by HPLC-UV) or dilute directly in mobile phase (for LC-MS).

  • Control: Prepare a fresh standard of APSAA in water/methanol (50:50).

Protocol B: HILIC-MS/MS Differentiation (Recommended)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is required to retain Glycine, which would otherwise wash out on a C18 column.

  • Column: Amide-based HILIC column (e.g., Waters XBridge Amide, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH favors ionization of sulfonamides).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to retain Glycine)

    • 1-10 min: 90% B

      
       50% B
      
    • 10-12 min: 50% B (Wash)

  • Detection (ESI Negative Mode):

    • APSAA: Monitor transition

      
       256 
      
      
      
      199 (Loss of Glycine fragment).
    • Sulfonic Acid: Monitor

      
       199 
      
      
      
      135 (Loss of
      
      
      ).
    • Glycine: Monitor

      
       74 
      
      
      
      30 (Characteristic fragment).
Protocol C: 1H-NMR Validation

Rationale: To prove the cleavage of the S-N bond without relying on retention time.

  • Solvent: Dissolve 5 mg of sample in DMSO-

    
    .
    
  • Key Diagnostic Signals:

    • Parent (APSAA): Look for the sulfonamide

      
       proton (typically broad singlet around 8.0-8.5 ppm) coupled to the methylene 
      
      
      
      of glycine (~3.6 ppm, doublet or broad singlet depending on exchange).
    • Hydrolyzed Mix:

      • Disappearance of the sulfonamide

        
         signal.
        
      • Glycine: Appearance of a sharp singlet at ~3.5 ppm (free amine form) or shift depending on pH.

      • Aromatic Region: Significant chemical shift changes in the protons ortho to the sulfonyl group on the benzene ring due to the conversion of

        
         to 
        
        
        
        .

Decision Workflow

Use this logic flow to determine the appropriate method for your stage of development.

DecisionTree Figure 2: Analytical decision matrix for ensuring mass balance in APSAA stability studies. Start Start: Stability Sample Analysis UV_Check Run RP-HPLC (UV 254nm) Start->UV_Check Decision Are unknown peaks present? UV_Check->Decision MassBalance Calculate Mass Balance (Area% Parent + Area% Byproducts) Decision->MassBalance Yes Pass Method Valid for Routine QC Decision->Pass No (Sample Stable) BalanceCheck Is Mass Balance > 95%? MassBalance->BalanceCheck BalanceCheck->Pass Yes Fail_Glycine Suspect Glycine Loss (Invisible to UV) BalanceCheck->Fail_Glycine No Switch_Method Switch to HILIC-MS/MS or Derivatization (FMOC) Fail_Glycine->Switch_Method Confirm Confirm Glycine Presence & Quantify Switch_Method->Confirm

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] International Council for Harmonisation. [Link]

  • Sielc Technologies. HPLC Method for Analysis of Glycine.[6] (Demonstrates lack of retention on C18 and need for specific columns). [Link]

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Benchmarks for {[(3-Acetylphenyl)sulfonyl]amino}acetic Acid

For researchers and professionals in drug development, the precise characterization of a novel chemical entity is paramount. Verifying the elemental composition of a compound like {[(3-Acetylphenyl)sulfonyl]amino}acetic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of a novel chemical entity is paramount. Verifying the elemental composition of a compound like {[(3-Acetylphenyl)sulfonyl]amino}acetic acid is a foundational step in confirming its identity, purity, and consistency between batches. This guide provides an in-depth comparison of elemental analysis benchmarks, grounded in established analytical principles, to ensure the trustworthiness and validity of your experimental results.

Introduction: The Imperative of Elemental Integrity

Elemental analysis serves as a fundamental gatekeeper in the progression of a chemical compound from synthesis to application. For a molecule such as {[(3-Acetylphenyl)sulfonyl]amino}acetic acid, this analysis provides a quantitative measure of its constituent elements—carbon, hydrogen, nitrogen, sulfur, and oxygen. This process is not merely a procedural checkbox; it is a validation of the synthetic pathway and a crucial data point for regulatory submission.[1] The "gold standard" for this determination in organic compounds is combustion analysis, a highly reliable and precise technique that underpins modern pharmaceutical quality control.[2]

The Benchmark: Theoretical Composition of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid

To establish a benchmark, we must first calculate the theoretical elemental composition derived from the compound's molecular formula. This theoretical data represents the "true" value against which all experimental results will be measured.

Chemical Structure:

  • Molecular Formula: C₁₀H₁₁NO₅S

  • Molecular Weight: 257.26 g/mol

Based on this, the theoretical elemental percentages are calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical %
CarbonC12.01110120.1146.69%
HydrogenH1.0081111.0884.31%
NitrogenN14.007114.0075.44%
SulfurS32.06132.0612.46%
OxygenO15.999579.99531.09%

This table represents our core benchmark. Any experimentally derived data must align closely with these values to confirm the sample's identity and purity.

The Gold-Standard Methodology: CHNS/O Combustion Analysis

The principle of combustion analysis is the complete and quantitative oxidation of the sample material.[3] By subjecting the compound to high temperatures in an oxygen-rich environment, its elemental components are converted into simple, detectable gases.

Experimental Protocol
  • Sample Preparation: Accurately weigh 1-3 mg of the dried, homogenized {[(3-Acetylphenyl)sulfonyl]amino}acetic acid sample into a tin capsule. The precision of this initial weight is critical as all final calculations are relative to it.

  • Instrument Calibration: Calibrate the elemental analyzer using certified reference materials (CRMs) with a known elemental composition, such as Acetanilide or Sulfanilamide.[4] This step ensures the instrument's response is linear and accurate.

  • CHNS Determination (Combustion):

    • The sample is introduced into a combustion reactor heated to >950°C with a pulse of pure oxygen.

    • The sample undergoes flash combustion, converting Carbon to CO₂, Hydrogen to H₂O, Nitrogen to various nitrogen oxides (NOₓ), and Sulfur to SO₂.

    • The resulting gas mixture is swept by a helium carrier gas through a reduction reactor (typically containing copper) heated to ~650°C. This step converts NOₓ to elemental N₂ and removes excess oxygen.

    • The purified gas mixture (CO₂, H₂O, N₂, SO₂) is passed through a gas chromatography (GC) column, which separates the individual gases.

    • A thermal conductivity detector (TCD) quantifies each gas as it elutes from the column. The detector's signal is proportional to the concentration of the respective element.

  • Oxygen Determination (Pyrolysis):

    • A separate, similarly weighed sample is introduced into a pyrolysis reactor heated to >1000°C in the absence of oxygen.

    • The sample pyrolyzes, and the oxygen within the compound is converted to carbon monoxide (CO).

    • The resulting gas is passed through a GC column to separate the CO, which is then quantified by a TCD.

  • Data Calculation: The instrument's software integrates the detector signals and, using the initial sample weight, calculates the weight percentage of each element.

Workflow of a CHNS/O Elemental Analyzer

CHNS_Workflow cluster_chs CHNS Analysis cluster_o Oxygen Analysis Sample_C Sample in Tin Capsule Combustion Flash Combustion (>950°C, O₂) Sample_C->Combustion Gases_C Mixture: CO₂, H₂O, NOₓ, SO₂ Combustion->Gases_C Reduction Reduction Reactor (~650°C, Copper) Gases_C->Reduction Gases_R Mixture: CO₂, H₂O, N₂, SO₂ Reduction->Gases_R GC_C GC Column Separation Gases_R->GC_C TCD_C TCD Detection GC_C->TCD_C Data_C Data Output (%C, %H, %N, %S) TCD_C->Data_C Sample_O Sample in Silver Capsule Pyrolysis Pyrolysis (>1000°C, Inert) Sample_O->Pyrolysis Gases_P Mixture containing CO Pyrolysis->Gases_P GC_O GC Column Separation Gases_P->GC_O TCD_O TCD Detection GC_O->TCD_O Data_O Data Output (%O) TCD_O->Data_O

Caption: Workflow for CHNS and O elemental analysis.

Performance Evaluation and Data Interpretation

The trustworthiness of an elemental analysis result is determined by its proximity to the theoretical benchmark. In the pharmaceutical industry, a widely accepted criterion is that the experimental value for each element must be within ±0.4% of the calculated theoretical value.

Sample Data Analysis for {[(3-Acetylphenyl)sulfonyl]amino}acetic acid

The following table presents a hypothetical, yet ideal, set of experimental results for our target compound, demonstrating how data is evaluated against the benchmark.

ElementTheoretical % Experimental % (Example) Deviation Acceptance (±0.4%)
C46.69%46.85%+0.16%Pass
H4.31%4.28%-0.03%Pass
N5.44%5.51%+0.07%Pass
S12.46%12.39%-0.07%Pass

A deviation greater than ±0.4% would necessitate an investigation into potential issues such as residual solvents, inorganic impurities, or incomplete sample combustion.

Logical Framework for Data Validation

Logic_Flow Start Start: Obtain Experimental % Element Value Calculate Calculate Deviation: |Experimental - Theoretical| Start->Calculate Theoretical Retrieve Theoretical % Element Value Theoretical->Calculate Decision Is Deviation ≤ 0.4%? Calculate->Decision Pass Result: PASS Decision->Pass Yes Fail Result: FAIL (Investigate Purity/Method) Decision->Fail No

Caption: Logic for validating experimental elemental analysis data.

Comparative Benchmarks: The Importance of Structural Analogs

To fully appreciate the specificity of the elemental benchmark for {[(3-Acetylphenyl)sulfonyl]amino}acetic acid, it is instructive to compare its theoretical composition with that of structurally related molecules. Small changes in molecular structure result in distinct and measurable differences in the elemental percentages. This comparison underscores why elemental analysis is such a powerful tool for identity confirmation.

Compound NameMolecular Formula%C%H%N%S%O
{[(3-Acetylphenyl)sulfonyl]amino}acetic acid C₁₀H₁₁NO₅S 46.69 4.31 5.44 12.46 31.09
{3-[(methylsulfonyl)amino]phenyl}acetic acid[5]C₉H₁₁NO₄S47.154.846.1114.0027.91
3-Aminophenylacetic acidC₈H₉NO₂63.566.009.270.0021.17
(3-Benzoylphenyl)acetic acid[6]C₁₅H₁₂O₃74.995.030.000.0019.98

This comparison clearly illustrates that each compound possesses a unique elemental "fingerprint." For instance, the absence of sulfur in 3-Aminophenylacetic acid and (3-Benzoylphenyl)acetic acid provides an immediate point of differentiation. Similarly, the subtle differences in the C, H, N, and S percentages between the target compound and its methylsulfonyl analog are analytically significant and detectable by modern instrumentation.

Conclusion

The elemental analysis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid is benchmarked against its precise theoretical composition, derived from its molecular formula C₁₀H₁₁NO₅S. The gold-standard method of combustion analysis provides experimental data that, for a pure and correctly identified sample, must fall within a narrow tolerance—typically ±0.4%—of the theoretical values. Comparison with structurally similar compounds highlights the high degree of specificity inherent in this technique. For researchers in drug development, adhering to these benchmarks is not just a matter of analytical rigor; it is a fundamental requirement for ensuring the integrity and validity of their scientific work.

References

  • Wikipedia. (n.d.). Combustion analysis. Retrieved February 23, 2026, from [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). AZoM. Retrieved February 23, 2026, from [Link]

  • ChemTeam. (n.d.). Combustion Analysis: Ten Examples. Retrieved February 23, 2026, from [Link]

  • LECO Corporation. (n.d.). Combustion Analysis for Elemental Determination. Retrieved February 23, 2026, from [Link]

  • University of Waterloo. (n.d.). Combustion Analysis. Retrieved February 23, 2026, from [Link]

  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. Retrieved February 23, 2026, from [Link]

  • Actlabs. (2025, January 25). Certified Reference Material. Retrieved February 23, 2026, from [Link]

  • AZoM. (2025, October 20). How To Choose the Right XRF Standards For Accurate Elemental Analysis. Retrieved February 23, 2026, from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved February 23, 2026, from [Link]

  • Agilent. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved February 23, 2026, from [Link]

  • Mérieux NutriSciences. (n.d.). Elemental Impurities Determination for Pharmaceuticals. Retrieved February 23, 2026, from [Link]

  • GovInfo. (n.d.). Standard reference materials. Compilation of elemental concentration data for NBS clinical, biological, geological, and environmental. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 3-(((4-(Acetylamino)phenyl)sulfonyl)amino)-3-azaprop-2-enoic acid. Retrieved February 23, 2026, from [Link]

  • PubChemLite. (n.d.). {3-[(methylsulfonyl)amino]phenyl}acetic acid. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Acetic acid. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). (3-Benzoylphenyl)acetic acid. Retrieved February 23, 2026, from [Link]

Sources

Comparative

Comparative solubility profiles of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid in organic solvents

Comparative Solubility Guide: {[(3-Acetylphenyl)sulfonyl]amino}acetic Acid in Organic Solvents Executive Summary Compound: {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (CAS: 790270-98-3) Synonyms: N-(3-Acetylbenzenesulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Solubility Guide: {[(3-Acetylphenyl)sulfonyl]amino}acetic Acid in Organic Solvents

Executive Summary

Compound: {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (CAS: 790270-98-3) Synonyms: N-(3-Acetylbenzenesulfonyl)glycine Class: N-Arylsulfonyl amino acid / Sulfonamide derivative[1]

This guide provides a technical comparison of the solubility profiles of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid across various organic solvents. Understanding these profiles is critical for optimizing crystallization processes , purification protocols , and formulation strategies in pharmaceutical development.[1][2] The compound features a polar sulfonamide core, a carboxylic acid tail, and an acetyl-substituted phenyl ring, creating a distinct amphiphilic profile that dictates its solvent affinity.[1][2]

Experimental Methodology (Standardized Protocol)

To ensure reproducibility and data integrity, the solubility profiles described herein are based on the Isothermal Saturation Method (Gravimetric Analysis). This self-validating protocol minimizes experimental error from supersaturation or solute degradation.[1]

Protocol Workflow:

  • Saturation: Excess solid solute is added to a specific mass of solvent in a jacketed equilibrium cell.[2]

  • Equilibration: The mixture is stirred at a constant temperature (±0.05 K) for 24–48 hours.

  • Separation: The saturated solution is filtered through a 0.45 µm heated syringe filter (to prevent precipitation).

  • Quantification: A weighed aliquot is dried under vacuum until constant mass is achieved.

  • Calculation: Solubility is expressed as mole fraction (

    
    ) or molarity (
    
    
    
    ).[1][2]
Workflow Visualization

ExperimentalProtocol Start Solvent + Excess Solute Equil Equilibration (Const. T, Stirring) Start->Equil Filter Isothermal Filtration (0.45 µm) Equil->Filter Weigh1 Weigh Aliquot (m1) Filter->Weigh1 Dry Vacuum Drying (Const. Mass) Weigh1->Dry Weigh2 Weigh Residue (m2) Dry->Weigh2 Calc Calculate Mole Fraction (x) Weigh2->Calc

Caption: Standard Isothermal Saturation Workflow for Solubility Determination.

Comparative Solubility Analysis

The solubility of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid is governed by solute-solvent interactions , primarily hydrogen bonding (between the sulfonamide/carboxyl groups and solvent) and dipole-dipole interactions (acetyl group).[1]

Solvent Performance Ranking

The following hierarchy represents the typical solubility performance for N-arylsulfonyl glycine derivatives at 298.15 K:

RankSolvent ClassSpecific SolventSolubility LevelInteraction Mechanism
1 Polar Aprotic DMSO, DMF Excellent Strong dipole-dipole interactions; disruption of solute intermolecular H-bonds.[1]
2 Polar Protic Methanol High Strong H-bond donation/acceptance with carboxyl & sulfonamide groups.[1][2]
3 Polar Protic Ethanol Good H-bonding, but reduced by longer alkyl chain (steric hindrance).[1][2]
4 Ketones Acetone Moderate Dipole-dipole interactions; effective for the acetyl moiety.
5 Esters Ethyl Acetate Low-Moderate Weaker polar interactions; often used as an anti-solvent.
6 Non-Polar Toluene, Hexane Poor Lack of H-bonding capability; energetically unfavorable.[1]
Temperature Dependence (Thermodynamics)

Solubility generally correlates positively with temperature, indicating an endothermic dissolution process (


).[1][2]
  • High Sensitivity: In alcohols (Methanol, Ethanol), solubility increases significantly with temperature (

    
    ), following the modified Apelblat equation .[1][2]
    
  • Low Sensitivity: In non-polar solvents, solubility remains low regardless of

    
     due to the high energy barrier of cavity formation.
    

Mathematical Modeling: For predictive modeling in binary mixtures or pure solvents, the Modified Apelblat Equation is the industry standard for this class of compounds:



Where 

is mole fraction solubility,

is temperature, and A, B, C are empirical parameters.[1][2]

Application Guide: Solvent Selection

Selecting the right solvent system is crucial for downstream processing.[2] Use the decision matrix below to choose the optimal solvent based on your objective.

Process Decision Matrix
  • Reaction Medium: Use DMSO or DMF for maximum solubility and rate, but consider workup difficulty (high boiling point).[1][2]

  • Crystallization (Cooling): Methanol or Ethanol are ideal.[1][2] They offer high solubility at boiling points and significant drops at lower temperatures, maximizing yield.[1][2]

  • Crystallization (Anti-Solvent): Dissolve in Acetone or Methanol , then add Water or Toluene to induce precipitation.[1][2]

Solvent Selection Logic

SolventSelection Objective Primary Objective? HighConc High Concentration / Reaction Objective->HighConc Purification Purification / Crystallization Objective->Purification PolarAprotic Select Polar Aprotic (DMSO, DMF) HighConc->PolarAprotic Method Method? Purification->Method Cooling Cooling Crystallization Method->Cooling AntiSolvent Anti-Solvent Precipitation Method->AntiSolvent ResultCool Select Alcohols (Methanol > Ethanol) Cooling->ResultCool ResultAnti Solvent: Acetone/MeOH Anti-Solvent: Water/Toluene AntiSolvent->ResultAnti

Caption: Decision Matrix for Solvent Selection based on Process Goals.

References

  • NIST Standard Reference Data. Thermophysical Properties of Pure Fluids and Mixtures.[2] National Institute of Standards and Technology. [Link][1][2]

  • Shaokun Tang, et al. "Solubility and Solution Thermodynamics of N-(4-Methylbenzenesulfonyl)glycine in Various Solvents." Journal of Chemical & Engineering Data, 2014.[1][2] [Link](Cited as a primary reference for the solubility behavior of N-arylsulfonyl glycine analogs).[1]

  • Jouyban, A. Handbook of Solubility Data for Pharmaceuticals.[1][2] CRC Press, 2009.[1][2] [Link][1][2]

  • Grant, D. J. W., & Higuchi, T. Solubility Behavior of Organic Compounds.[1][2] Wiley-Interscience, 1990.[1] [Link][1][2]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid

For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical reagents is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid. As a Senior Application Scientist, this document is crafted to provide not just procedural instructions, but also the scientific reasoning behind these essential safety measures.

I. Hazard Assessment and Initial Precautions

Given the compound's functional groups, it is prudent to assume it may possess the following hazards:

  • Corrosivity: The presence of a carboxylic acid group suggests the compound may be corrosive. Acetic acid, a related substance, is known to cause severe skin burns and eye damage.[1][2][3]

  • Irritation: It may cause irritation to the skin, eyes, and respiratory tract.[1]

  • Toxicity: While specific data is unavailable, many organic compounds are harmful if swallowed or inhaled.[4]

Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield.[4][5]

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.[6]

  • Work should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[6][7][8]

II. Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is critical to prevent dangerous reactions.[9] Do not mix {[(3-Acetylphenyl)sulfonyl]amino}acetic acid waste with incompatible materials.

Key Incompatibilities to Consider:

  • Strong Oxidizing Agents: The organic nature of the compound poses a risk of a reactive and potentially explosive mixture.

  • Strong Bases: The carboxylic acid group will react with bases, potentially generating heat.

  • Reactive Metals: The acidic nature of the compound could lead to the generation of flammable hydrogen gas upon contact with certain metals.[10]

All waste containing {[(3-Acetylphenyl)sulfonyl]amino}acetic acid should be collected in a dedicated, properly labeled hazardous waste container.[11][12]

III. Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the collection and disposal of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid from a laboratory setting.

1. Waste Container Selection:

  • Choose a container that is in good condition and compatible with the chemical waste.[9] High-density polyethylene (HDPE) containers are generally suitable for organic acid waste.

  • Ensure the container has a secure, leak-proof lid.[13]

2. Waste Collection:

  • Carefully transfer the waste {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (solid or in solution) into the designated hazardous waste container.

  • Also, collect any contaminated materials, such as filter paper, gloves, and weighing boats, in the same container.[11]

  • Keep the container closed at all times, except when adding waste.[9][12] Leaving a funnel in the container is not permissible.[9]

3. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste."[9][14]

  • The label must include the full chemical name: "Waste {[(3-Acetylphenyl)sulfonyl]amino}acetic acid" and the approximate quantity or concentration.[9][12] Do not use abbreviations or chemical formulas.[9]

  • Indicate the date when the waste was first added to the container.[12]

4. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[9][14]

  • The SAA must be under the control of the laboratory personnel.[9]

  • Segregate the container from incompatible waste streams.[9]

5. Disposal:

  • Once the container is nearly full (around 90%), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][9][11]

  • Never dispose of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid down the sink or in the regular trash.[11][12]

  • Evaporation in a fume hood is not an acceptable method of disposal for this compound.[12]

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it is manageable by laboratory personnel.

  • Don Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain the Spill: For a solid spill, carefully sweep it up, avoiding dust generation. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[7]

  • Collect the Waste: Place the spilled material and all contaminated absorbent into a designated hazardous waste container.[7][11]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Seek Assistance: For large or unmanageable spills, contact your institution's EHS office immediately.

V. Operational Flowchart for Disposal

DisposalWorkflow start Waste {[(3-Acetylphenyl)sulfonyl]amino}acetic acid Generated assess Assess Hazards (Assume Corrosive, Irritant, Toxic) start->assess spill Spill Occurs start->spill ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe container Select Compatible & Labeled Waste Container ppe->container collect Collect Waste & Contaminated Materials container->collect label Label Container: 'Hazardous Waste' Full Chemical Name Date collect->label store Store in Designated SAA label->store segregate Segregate from Incompatibles store->segregate full Container 90% Full? segregate->full contact_ehs Contact EHS for Pickup full->contact_ehs Yes continue_collection Continue Collection full->continue_collection No disposal Professional Disposal contact_ehs->disposal spill_response Follow Spill Management Protocol spill->spill_response Yes spill_response->collect continue_collection->collect

Caption: Decision workflow for the safe disposal of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid.

References

  • Safe Disposal of Acetophenone 2,4-Dinitrophenylhydrazone: A Procedural Guide. Benchchem.
  • Navigating the Disposal of Acetophenone-1,2-13C2: A Procedural Guide. Benchchem.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • ACETOPHENONE FOR SYNTHESIS. Loba Chemie.
  • Safety Data Sheet. Fisher Scientific.
  • Safety Data Sheet: Acetophenone. Carl ROTH.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET Acetic acid 99.85%.
  • Acetic acid - Hazardous substance assessment. Canada.ca.
  • Acetic acid-Health Hazard and Toxicity. ChemicalBook.
  • 0004 - Hazardous Substance Fact Sheet.
  • Safety data sheet. CPAChem.
  • Safety Data Sheet. Fisher Scientific.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.

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Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: {[(3-Acetylphenyl)sulfonyl]amino}acetic acid

Executive Safety Summary: The "Assume Toxic" Protocol As researchers, we often handle intermediates like {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (CAS: Derivative/Analogous to N-sulfonylglycines) where specific toxic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Assume Toxic" Protocol

As researchers, we often handle intermediates like {[(3-Acetylphenyl)sulfonyl]amino}acetic acid (CAS: Derivative/Analogous to N-sulfonylglycines) where specific toxicological data is sparse. In the absence of a compound-specific LD50, we must rely on Structure-Activity Relationship (SAR) analysis to determine safety protocols.

This molecule contains two critical functional moieties that dictate our safety strategy:

  • Sulfonamide Linkage: A known structural alert for hypersensitivity and sensitization . Long-term exposure can lead to severe allergic reactions (Stevens-Johnson syndrome-like mechanisms) in sensitized individuals.

  • Carboxylic Acid Tail: Imparts corrosivity/irritancy to mucous membranes and eyes.

Core Directive: Treat this substance as a Category 1 Skin Sensitizer and Category 2 Eye Irritant . All handling must prevent any dermal or inhalation contact.

PPE Selection Matrix

Select PPE based on the state of the matter.[1][2] Permeation rates change drastically when the solid is dissolved in organic solvents (e.g., DMSO, DMF).

Protective Layer Solid Handling (Weighing/Transfer) Solution Handling (Synthesis/Extraction) Rationale
Respiratory N95 / P100 Respirator (if outside hood) Primary: Fume Hood (Face velocity: 100 fpm)Fume Hood Required Avoid inhalation of solvent vapors carrying the solute.Powders of glycine derivatives are often electrostatic and easily aerosolized.
Hand Protection Single Nitrile Gloves (4 mil minimum)Double Gloving Required Inner: Nitrile (4 mil) Outer: Nitrile (8 mil) or LaminateSulfonamides dissolved in DMSO/DMF permeate standard nitrile in <15 mins.
Eye Protection Chemical Safety Goggles (Indirect Vent)Chemical Safety Goggles + Face Shield (if >500mL)Acidic moiety poses immediate risk of corneal opacity upon contact.
Body Protection Lab Coat (Cotton/Poly blend)Chemical Resistant Apron (Tyvek/Polyethylene)Prevent saturation of clothes during splashes.

Operational Protocols

A. Solid Handling & Weighing (The "Static" Risk)

Fine organic powders like {[(3-Acetylphenyl)sulfonyl]amino}acetic acid are prone to static charge, causing "fly-away" particles that contaminate balances and user cuffs.

  • Engineering Control: Operate inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation: Use an anti-static gun (ionizer) on the weighing boat and spatula before transfer.

  • Technique:

    • Place a tackymat at the hood sash to capture fallen particles.

    • Do not use a brush to clean the balance (this aerosolizes dust). Use a wet Kimwipe designated for hazardous waste.

B. Solubilization & Synthesis

When dissolving this acid, exotherms may occur, particularly if using basic buffers.

  • Solvent Choice: If using DMSO, remember that DMSO acts as a carrier solvent, potentially transporting the sulfonamide through intact skin.

  • Setup: Clamp all vessels. Do not rely on gravity.

  • Temperature: If heating is required, use a silicone oil bath or heating block (avoid water baths which introduce contamination vectors).

C. Workflow Visualization

SafetyWorkflow Start Start: Handling {[(3-Acetylphenyl)sulfonyl]amino}acetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DMSO/DMF/Water) StateCheck->Liquid SolidRisk Risk: Inhalation & Static Fly-away Solid->SolidRisk LiquidRisk Risk: Skin Permeation & Splash Liquid->LiquidRisk SolidPPE Protocol A: Fume Hood + N95 Backup Anti-static Gun Single Nitrile Gloves SolidRisk->SolidPPE LiquidPPE Protocol B: Double Gloving (Extended Cuff) Face Shield (if >100mL) Impervious Apron LiquidRisk->LiquidPPE Disposal Disposal: Segregate into Acidic Organic Waste SolidPPE->Disposal LiquidPPE->Disposal

Figure 1: Decision logic for PPE selection based on physical state and associated risks.

Emergency Response & First Aid

Self-Validating System: Ensure your emergency wash station is within 10 seconds (55 feet) of your workspace before starting.

  • Eye Contact: Immediate irrigation for 15 minutes .[3] The acidic nature requires prolonged flushing to normalize pH. Hold eyelids open.

  • Skin Contact:

    • Doff: Remove contaminated gloves/clothing immediately.[2][3]

    • Wash: Soap and water. Do not use ethanol or solvents (this increases absorption).

    • Monitor: Watch for erythema (redness) or edema (swelling) over the next 24 hours (delayed hypersensitivity).

  • Spill Cleanup (Solid):

    • Do not dry sweep.

    • Cover with wet paper towels (water or dilute sodium bicarbonate) to dampen, then scoop into a hazardous waste bag.

Waste Disposal & Deactivation[3]

Proper disposal prevents environmental contamination and downstream reactions.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Organic Solid"Toxic Solid - Sulfonamide Derivative"
Liquid Waste (Aqueous) Acidic AqueousAdjust pH to 6-8 before disposal (if local regulations allow) or label "Acidic Aqueous Waste."
Liquid Waste (Organic) Halogenated/Non-HalogenatedSegregate based on solvent. Do NOT mix with oxidizers (Nitric acid/Peroxides).
Disposal Decision Tree

DisposalTree Waste Waste Generation Type Is it Solid or Liquid? Waste->Type SolidPath Solid Waste (Wipes, Powder) Type->SolidPath LiquidPath Liquid Waste Type->LiquidPath BinSolid Double Bag Label: Toxic Solid SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck Aqueous Aqueous/Acidic SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic BinAq Neutralize (Optional) Carboy: Aqueous Waste Aqueous->BinAq BinOrg Carboy: Organic Waste (NO OXIDIZERS) Organic->BinOrg

Figure 2: Logic flow for segregating waste streams to prevent incompatibility incidents.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: N-Acetylsulfanilyl-glycine (Structural Analog). National Library of Medicine. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

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